CTPI-2
Description
Properties
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O6S/c14-10-6-5-8(7-12(10)16(19)20)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTHPOSQGFJTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8070968 | |
| Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8070968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68003-38-3 | |
| Record name | 2-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68003-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((4-Chloro-3-nitrophenyl)sulfonyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068003383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8070968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chloro-3-nitrophenyl)sulphonyl]anthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((4-CHLORO-3-NITROPHENYL)SULFONYL)ANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W68P7TR4ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of SLC25A1 in Glycolysis: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Solute Carrier Family 25 Member 1 (SLC25A1), also known as the mitochondrial citrate carrier (CIC), plays a pivotal and multifaceted role in the regulation of glycolysis. Primarily, it functions as the main transporter of citrate from the mitochondrial matrix to the cytosol.[1] This transport process is a critical nexus between mitochondrial oxidative phosphorylation and cytosolic metabolic pathways. Cytosolic citrate exerts a direct allosteric inhibitory effect on phosphofructokinase-1 (PFK1), a rate-limiting enzyme in glycolysis, thereby providing a crucial feedback mechanism to modulate glycolytic flux in response to cellular energy status.[2][3][4] Furthermore, the exported citrate is a key source of cytosolic acetyl-CoA, which is essential for de novo lipogenesis and can influence cellular signaling and epigenetics.[1][5] The dysregulation of SLC25A1 has been implicated in various pathologies, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[5][6] This guide provides an in-depth technical overview of the role of SLC25A1 in glycolysis, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways.
The Core Function of SLC25A1 in Cellular Metabolism
SLC25A1 is a protein located on the inner mitochondrial membrane responsible for the electroneutral exchange of mitochondrial citrate for cytosolic malate.[1] This function is central to several key metabolic processes:
-
Regulation of Glycolysis: By controlling the cytosolic concentration of citrate, SLC25A1 directly influences the activity of PFK1. High levels of cytosolic citrate signal an energy-replete state, leading to the inhibition of PFK1 and a subsequent reduction in the rate of glycolysis.[2][3]
-
Fatty Acid and Sterol Synthesis: In the cytosol, citrate is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA and oxaloacetate. Acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol.[1]
-
Redox Homeostasis: The transport of citrate and its subsequent metabolism in the cytosol are linked to the production of NADPH, which is crucial for maintaining cellular redox balance.[7]
Quantitative Impact of SLC25A1 on Glycolysis
The inhibition or knockdown of SLC25A1 has been shown to have a significant and context-dependent impact on glycolytic metabolism. The following tables summarize key quantitative findings from various studies.
| Cell Line/Model | SLC25A1 Manipulation | Key Glycolytic Changes | Reference |
| H1299 (NSCLC) | Treatment with CTPI-2 (SLC25A1 inhibitor) | Increased Extracellular Acidification Rate (ECAR) and lactate levels in 2D cultures. | [8] |
| H1299 (NSCLC) spheres (CSCs) | Treatment with this compound | Diminished ECAR and lactic acid levels. | [9] |
| MOLM13 and Kasumi-1 (AML) | CRISPR-Cas9 knockout of SLC25A1 | Significantly lower glycolysis. | [10] |
| H460 (NSCLC) | CRISPR/Cas9 knockout of SLC25A1 | Accumulation of lactate. | [11] |
| High-Fat Diet-fed Mice | Treatment with this compound | Decreased levels of lactate in the liver and serum due to reduced glycolysis. | [12] |
Signaling Pathways Involving SLC25A1 and Glycolysis
The expression and activity of SLC25A1 are regulated by a complex network of signaling pathways, which in turn are interconnected with the control of glycolysis.
Upstream Regulation of SLC25A1
Several transcription factors and signaling pathways have been identified to regulate the expression of the SLC25A1 gene:
-
SREBP1 (Sterol Regulatory Element-Binding Protein 1): A key regulator of lipogenesis, SREBP1 can upregulate SLC25A1 expression to provide the necessary citrate for fatty acid synthesis.
-
HIF1α (Hypoxia-Inducible Factor 1α): Under hypoxic conditions, HIF1α can promote the expression of SLC25A1, contributing to the metabolic adaptations of cancer cells.[13]
-
p53: The tumor suppressor p53 has been shown to suppress the transcription of SLC25A1.[13]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In response to inflammatory stimuli like TNFα, NF-κB can induce the expression of SLC25A1.[14]
-
AMPK (AMP-activated protein kinase): As a central energy sensor, AMPK can influence metabolic pathways, and there is evidence suggesting a potential link to SLC25A1 regulation, although the direct mechanisms are still under investigation.[15]
Downstream Effects of SLC25A1 on Glycolysis
The primary downstream effect of SLC25A1 on glycolysis is mediated by the transport of citrate into the cytosol.
Experimental Protocols for Studying SLC25A1 and Glycolysis
A variety of experimental techniques are employed to investigate the role of SLC25A1 in glycolytic metabolism. Below are overviews of key protocols.
Seahorse XF Extracellular Flux Analysis
This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.
a) Mito Stress Test:
-
Objective: To assess mitochondrial function.
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Prepare a sensor cartridge with sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Replace cell culture medium with Seahorse XF assay medium.
-
Incubate at 37°C in a non-CO2 incubator.
-
Run the assay on a Seahorse XF Analyzer.
-
-
Key Parameters Measured: Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
b) Glycolytic Rate Assay:
-
Objective: To measure the rate of glycolysis.
-
Procedure:
-
Seed cells as in the Mito Stress Test.
-
Prepare a sensor cartridge with sequential injections of rotenone/antimycin A and 2-deoxyglucose (2-DG, a glycolysis inhibitor).
-
Replace cell culture medium with Seahorse XF assay medium.
-
Incubate and run the assay.
-
-
Key Parameters Measured: Basal glycolysis and compensatory glycolysis.
Metabolic Flux Analysis using Stable Isotope Tracing
This powerful technique allows for the quantitative analysis of metabolic pathways by tracking the incorporation of isotopically labeled substrates (e.g., 13C-glucose) into downstream metabolites.
-
Objective: To determine the relative and absolute flux through metabolic pathways, including glycolysis and the TCA cycle.
-
Procedure:
-
Culture cells in a medium containing a 13C-labeled substrate.
-
After a defined period, quench metabolism and extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use computational models to calculate metabolic fluxes.
-
Western Blotting for Glycolytic Enzymes
-
Objective: To determine the protein expression levels of key glycolytic enzymes (e.g., HK2, PFK1, PKM2) in response to SLC25A1 manipulation.
-
Procedure:
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the glycolytic enzymes of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Quantification of Glycolytic Intermediates by LC-MS/MS
-
Objective: To measure the absolute or relative abundance of glycolytic intermediates (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate, pyruvate, lactate).
-
Procedure:
-
Rapidly quench cellular metabolism and extract metabolites.
-
Separate metabolites using liquid chromatography.
-
Detect and quantify metabolites using tandem mass spectrometry.[16]
-
Use internal standards for absolute quantification.
-
Implications for Drug Development
The central role of SLC25A1 in linking glycolysis and mitochondrial metabolism, particularly in cancer, makes it a compelling target for therapeutic development.[6] Small molecule inhibitors of SLC25A1, such as this compound, have shown promise in preclinical models by limiting the metabolic plasticity of cancer cells and cancer stem cells.[17][18][19] By disrupting the ability of cancer cells to adapt their metabolism, SLC25A1 inhibitors may sensitize them to other therapies or inhibit their growth and survival. Further research into the development of potent and specific SLC25A1 inhibitors is a promising avenue for novel anti-cancer and anti-metabolic disease therapies.
References
- 1. A comprehensive analysis of SLC25A1 expression and its oncogenic role in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenic KRASG12D reprograms lipid metabolism by upregulating SLC25A1 to drive pancreatic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC25A1 promotes tumor growth and survival by reprogramming energy metabolism in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mitochondrial Citrate Carrier (SLC25A1) Sustains Redox Homeostasis and Mitochondrial Metabolism Supporting Radioresistance of Cancer Cells With Tolerance to Cycling Severe Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. surf.rutgers.edu [surf.rutgers.edu]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A key role of the mitochondrial citrate carrier (SLC25A1) in TNFα- and IFNγ-triggered inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
The Molecule CTPI-2: A Deep Dive into its Downstream Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CTPI-2 is a third-generation, selective inhibitor of the mitochondrial citrate carrier, also known as solute carrier family 25 member 1 (SLC25A1). By targeting this crucial transporter, this compound modulates fundamental cellular processes, including metabolism and inflammation, demonstrating significant therapeutic potential in preclinical models of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.
Core Mechanism of Action
This compound exerts its biological effects by binding to SLC25A1 with a dissociation constant (KD) of 3.5 μM, thereby inhibiting the transport of citrate from the mitochondria to the cytosol.[1][2] This blockade of citrate export is the primary upstream event that triggers a cascade of downstream signaling alterations.
Downstream Signaling Pathways
The inhibition of mitochondrial citrate export by this compound leads to significant reprogramming of cellular metabolism and inflammatory responses. The key affected pathways are detailed below.
Metabolic Reprogramming
This compound's primary impact is on cellular metabolism, affecting glycolysis, lipogenesis, and gluconeogenesis.
By inhibiting SLC25A1, this compound limits the metabolic plasticity of cancer stem cells.[1] It also leads to the inhibition of the glucose transporter GLUT4, a downstream target of PPARγ signaling.[1]
This compound significantly rewires the lipogenic program and inhibits the expression of gluconeogenic genes.[3] This is achieved through the reduction of the cytosolic acetyl-CoA pool, a critical building block for fatty acid synthesis, and by blunting the signaling of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid and glucose metabolism.[3][4]
PPARγ Signaling Pathway
This compound has been shown to blunt signaling from PPARγ.[3] This nuclear receptor is a master regulator of adipogenesis, lipid metabolism, and inflammation.[5] Downregulation of PPARγ and its target genes, such as CEBPα1, CEBPα2, and GLUT4, has been observed following this compound treatment.[6]
Inflammatory Signaling
This compound exhibits potent anti-inflammatory properties by modulating cytokine production and macrophage polarization.[7] In preclinical models of NASH, this compound treatment leads to a reduction in pro-inflammatory cytokines such as IL-6 and TNFα, and an increase in anti-inflammatory cytokines like IL-4 and IL-10.[7] This shift in the cytokine profile is associated with reduced inflammatory macrophage infiltration in the liver and adipose tissue.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound.
| Parameter | Value | Context | Reference |
| Binding Affinity (KD) | 3.5 μM | Binding to SLC25A1 | [1][2] |
| In Vivo Dosage (NSCLC) | 26 mg/kg | Intraperitoneal injection in mice | [1] |
| In Vivo Dosage (NASH) | 50 mg/kg | Intraperitoneal injection in mice | [1] |
Table 1: Key Pharmacological Parameters of this compound
| Cytokine | Effect of this compound | Model System | Reference |
| IL-6 | Decrease | High-fat diet-fed mice (NASH model) | [7] |
| TNFα | Decrease | High-fat diet-fed mice (NASH model) | [7] |
| IL-4 | Increase | High-fat diet-fed mice (NASH model) | [7] |
| IL-10 | Increase | High-fat diet-fed mice (NASH model) | [7] |
Table 2: Effect of this compound on Circulating Cytokine Levels
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Western Blotting for Protein Expression Analysis
This protocol is adapted from standard western blotting procedures and can be used to assess the expression levels of proteins in the this compound signaling pathways.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and duration.
-
Wash cells with ice-cold 1X PBS.
-
Lyse cells in 1X SDS sample buffer.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
This protocol allows for the quantification of mRNA levels of genes regulated by this compound.
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vivo Studies in a NAFLD/NASH Mouse Model
This protocol describes the use of a high-fat diet (HFD)-induced model of NAFLD/NASH to evaluate the therapeutic efficacy of this compound.
-
Animal Model:
-
Use C57BL/6J mice.
-
Feed the mice a high-fat diet (e.g., 60% kcal from fat) to induce NAFLD/NASH.
-
-
This compound Administration:
-
Administer this compound at a dose of 50 mg/kg via intraperitoneal injection on alternate days.
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
-
Biochemical Analysis:
-
Collect blood samples to measure serum levels of lipids, liver enzymes (ALT, AST), and cytokines.
-
-
Histological Analysis:
-
Harvest liver and adipose tissue for histological examination (e.g., H&E staining, Oil Red O staining) to assess steatosis, inflammation, and fibrosis.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key downstream signaling pathways of this compound.
Caption: this compound's impact on core metabolic pathways.
Caption: this compound's modulation of inflammatory signaling.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action targeting the mitochondrial citrate carrier SLC25A1. Its ability to modulate fundamental metabolic and inflammatory pathways underscores its potential for treating a range of diseases, from metabolic disorders like NAFLD/NASH to various cancers. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and to design future studies aimed at elucidating its full clinical potential.
References
Investigating the Anti-Tumor Properties of CTPI-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier SLC25A1, has emerged as a promising agent with potent anti-tumor properties, particularly against cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the core findings related to this compound's mechanism of action, its efficacy in preclinical models of non-small cell lung cancer (NSCLC), and detailed protocols for key experimental procedures. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.
Introduction
The metabolic reprogramming of cancer cells is a critical hallmark of malignancy, enabling sustained proliferation and survival. A key player in this process is the mitochondrial citrate carrier, SLC25A1, which facilitates the transport of citrate from the mitochondria to the cytosol. Cytosolic citrate is a vital precursor for the synthesis of fatty acids and cholesterol and plays a role in cellular redox homeostasis. Cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis, exhibit a distinct metabolic phenotype often characterized by a reliance on mitochondrial metabolism.
This compound is a selective inhibitor of SLC25A1 that has demonstrated significant anti-tumor activity by targeting the metabolic plasticity of CSCs. This document serves as a technical resource for researchers investigating the therapeutic application of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of the mitochondrial citrate carrier, SLC25A1.[1][2][3][4][5][6] This inhibition disrupts the export of citrate from the mitochondria, leading to a cascade of downstream effects that preferentially impact cancer cells, and in particular, cancer stem cells.
Targeting Metabolic Plasticity in Cancer Stem Cells
CSCs often rely on mitochondrial oxidative phosphorylation (OXPHOS) for energy production. By inhibiting SLC25A1, this compound disrupts the tricarboxylic acid (TCA) cycle and impairs mitochondrial respiration.[2][7] This metabolic disruption is particularly detrimental to CSCs, which are less able to compensate by upregulating glycolysis.[2] In contrast, non-CSC cancer cells in a monolayer culture may exhibit a compensatory increase in glycolysis upon mitochondrial inhibition, a metabolic flexibility that is limited in CSCs.[2]
Modulation of Downstream Signaling Pathways
The inhibition of SLC25A1 by this compound has been shown to impact several key signaling pathways:
-
Glycolysis: this compound is a unique regulator of glycolysis, limiting the metabolic adaptability of CSCs.[3][4][5][6]
-
PPARγ Pathway: this compound has been shown to inhibit PPARγ and its downstream target, the glucose transporter GLUT4.[4][5][6]
-
NF-κB Signaling: The expression of SLC25A1 is induced by inflammatory signals through the activation of NF-κB and STAT1. By inhibiting SLC25A1, this compound may indirectly modulate the inflammatory tumor microenvironment.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from preclinical studies.
| Parameter | Value | Description | Source |
| Binding Affinity (Kd) | 3.5 μM | Dissociation constant for human SLC25A1. | [1][3][4][5][6] |
| IC50 (H1299 Cells) | < 10 μM | Anti-proliferative activity in an SLC25A1-dependent manner. | [1] |
| In Vitro Sphere Formation Inhibition (Patient-Derived NSCLC Cells) | 10 - 50 μM | Effective concentration range for inhibiting the self-renewal of cancer stem cells from patient-derived tumors (T1, T2, T3). | [1] |
| In Vivo Efficacy (NSCLC Xenograft) | 26 mg/kg | Dosage administered intraperitoneally that inhibits tumor growth in mouse models. | [1][4][5][6] |
| Cell Line/Model | Assay | Effect of this compound | Source |
| H1299 (NSCLC) | Proliferation Assay | Inhibition of proliferation in an SLC25A1-dependent manner. | [8] |
| Patient-Derived NSCLC (T1, T2, T3) | Sphere Formation Assay | Inhibition of self-renewal and sphere-forming capacity. | [2] |
| Patient-Derived NSCLC (T1, T2, T4) | Combination Therapy | Re-sensitization to Cisplatin. | [8] |
| NSCLC CSC Spheres | Mitochondrial Respiration (OCR) | Decrease in Oxygen Consumption Rate. | [9] |
| NSCLC 2D Cultures | Glycolysis (ECAR) | Induction of Extracellular Acidification Rate. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-tumor properties.
Cell Culture and Patient-Derived Cells
-
Cell Lines: The human non-small cell lung cancer cell line H1299 is commonly used.
-
Patient-Derived Cells: Tumor cells (T1, T2, T3) are isolated from patient-derived xenografts (PDXs) and maintained in appropriate culture conditions. T1 tumors are described as not harboring "targetable" mutations, while T2 tumors carry the L858R/T790M EGFR mutation.[2]
Sphere Formation Assay for Cancer Stem Cell Enrichment
This assay is used to assess the self-renewal capacity of CSCs.
Materials:
-
DMEM/F12 medium
-
B-27 supplement
-
Human epidermal growth factor (hEGF)
-
Basic fibroblast growth factor (bFGF)
-
Penicillin-Streptomycin
-
Ultra-low attachment plates
Protocol:
-
Prepare a single-cell suspension from the desired cancer cell line or patient-derived tumor tissue.
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Resuspend the cells in Sphere Formation Media (DMEM/F12 supplemented with B-27, hEGF, and bFGF) at a concentration of approximately 2000 cells/mL.
-
Plate 250 µL of the cell suspension into each well of a 24-well ultra-low attachment plate, resulting in 500 cells per well.
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2.
-
Monitor sphere formation over 7-10 days. The number and size of the spheres can be quantified using an inverted microscope.
In Vivo Patient-Derived Xenograft (PDX) Model
This model is used to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Patient-derived NSCLC cells (e.g., T1)
-
This compound
-
Vehicle control (e.g., DMSO, corn oil)
-
Cisplatin (for combination studies)
Protocol:
-
Inject patient-derived NSCLC cells (e.g., 1 x 106 cells) subcutaneously into the flanks of immunocompromised mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm3).
-
Randomize mice into treatment and control groups.
-
Prepare this compound for injection by dissolving it in a suitable vehicle.
-
Administer this compound intraperitoneally at a dose of 26 mg/kg on a specified schedule (e.g., daily or every other day).[1][4][5][6]
-
For combination studies, administer cisplatin according to an established protocol.
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Seahorse XF Extracellular Flux Analysis
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Protocol:
-
Seed cancer cells in a Seahorse XF96 cell culture microplate and allow them to adhere.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) and the compound of interest (this compound).
-
Perform the assay in a Seahorse XF96 analyzer, which measures real-time changes in oxygen and proton concentrations.
-
Analyze the data to determine key parameters of mitochondrial function and glycolysis, such as basal respiration, ATP production-coupled respiration, maximal respiration, and basal glycolysis.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Lyse cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., SLC25A1, and downstream targets) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anti-tumor activity of this compound.
Conclusion
This compound represents a novel therapeutic strategy that targets the metabolic vulnerabilities of cancer cells, particularly the highly resilient cancer stem cell population. Its ability to inhibit SLC25A1, disrupt mitochondrial metabolism, and re-sensitize resistant tumors to conventional therapies underscores its potential as a valuable addition to the anti-cancer armamentarium. The data and protocols presented in this guide are intended to support further research and development of this compound as a promising anti-tumor agent. Further investigation into its efficacy across a broader range of cancer types and in combination with other targeted therapies is warranted.
References
- 1. cenmed.com [cenmed.com]
- 2. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound | CAS#:68003-38-3 | Chemsrc [chemsrc.com]
- 7. A novel SLC25A1 inhibitor, parthenolide, suppresses the growth and stemness of liver cancer stem cells with metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
The Impact of CTPI-2 on Cancer Stem Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of CTPI-2, a novel inhibitor of the mitochondrial citrate carrier SLC25A1, on the metabolic landscape of cancer stem cells (CSCs). By targeting a critical node in cellular metabolism, this compound presents a promising therapeutic strategy to eradicate the resilient CSC population that drives tumor progression, therapy resistance, and relapse. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Targeting SLC25A1-Mediated Mitochondrial Metabolism
This compound exerts its anti-cancer effects by specifically inhibiting the mitochondrial citrate carrier, SLC25A1 (also known as CIC).[1][2] SLC25A1 is a key transporter that facilitates the export of citrate from the mitochondria to the cytosol in exchange for malate.[1] In cancer stem cells, which often rely on oxidative phosphorylation (OXPHOS) for energy production, SLC25A1's function is crucial for maintaining mitochondrial homeostasis and supporting biosynthetic processes.[3][4]
The inhibition of SLC25A1 by this compound disrupts several critical metabolic pathways within CSCs:
-
Inhibition of Mitochondrial Respiration: By blocking citrate export, this compound impairs the replenishment of TCA cycle intermediates, leading to a reduction in mitochondrial respiration and ATP production.[5][6]
-
Induction of Oxidative Stress: The disruption of the TCA cycle and electron transport chain leads to the accumulation of reactive oxygen species (ROS), creating a state of oxidative stress that is detrimental to CSC survival and self-renewal.[3][6]
-
Alteration of Redox Balance: this compound treatment has been shown to increase the NAD+/NADH and NADP+/NADPH ratios, indicating a shift towards a more oxidative cellular environment.[7]
-
Limiting Metabolic Plasticity: While many cancer cells can compensate for mitochondrial inhibition by upregulating glycolysis, this compound uniquely appears to prevent this metabolic switch in CSCs, effectively creating a bioenergetic crisis.[3][5]
Quantitative Effects of this compound on Cancer Stem Cell Metabolism
The following tables summarize the quantitative data from key studies investigating the impact of this compound on various metabolic parameters in cancer stem cells.
Table 1: Effect of this compound on Mitochondrial Respiration and Viability
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| Basal Respiration | NCI-H460 | 200 µM this compound | Significant decrease | [7] |
| Mitochondrial Respiration | CSC spheres | This compound | Inhibition | [5] |
| ATP Production | Liver CSCs (T3A-A3) | This compound | Significant decrease | [6] |
| Cell Proliferation | NCI-H460 | 200 µM this compound | Reduction | [7] |
| Self-renewal/Sphere-forming capacity | NSCLC CSCs | This compound | Inhibition | [5] |
Table 2: Impact of this compound on Cellular Metabolites and Redox State
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| Fumarate, Malate, Succinate Levels | NSCLC cells | This compound | Stark reversion of SLC25A1-induced increase | [5] |
| NAD+/NADH Ratio | NCI-H460 | 200 µM this compound | Increased | [7] |
| NADP+/NADPH Ratio | NCI-H460 | 200 µM this compound | Increased | [7] |
| Extracellular Acidification Rate (ECAR) | 2D NSCLC cultures | This compound | Induced | [5] |
| Lactate Levels | 2D NSCLC cultures | This compound | Induced | [5] |
| Phosphofructokinase (PFK) Activity | Monolayer cultures | This compound | Enhanced | [5] |
| Phosphofructokinase (PFK) Activity | CSC spheres | This compound | Reduced | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| NSCLC sphere-derived xenografts | This compound | More effective inhibition of tumor growth compared to monolayer-derived tumors | [5] |
| NSCLC xenografts (combination therapy) | This compound + Cisplatin | Significant extension of tumor doubling times and tumor regression | [5] |
| In vivo models of NSCLC | 26 mg/kg this compound (i.p.) | Inhibition of tumor growth | [8] |
Key Experimental Protocols
This section details the methodologies used in the cited research to evaluate the effects of this compound.
Cancer Stem Cell Culture (Sphere Formation Assay)
-
Objective: To enrich for and culture cancer stem cells, which have the ability to form three-dimensional spheroids in non-adherent conditions.
-
Protocol:
-
Single cells are plated at a low density in serum-free medium supplemented with growth factors (e.g., EGF and bFGF) in ultra-low attachment plates or flasks.
-
Cells are cultured for a period of 7-14 days to allow for the formation of spheres.
-
The number and size of the spheres are quantified as a measure of self-renewal capacity.
-
For serial passaging, spheres are collected, dissociated into single cells, and re-plated under the same conditions.
-
Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
-
Objective: To measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Protocol:
-
Cells are seeded in a Seahorse XF microplate.
-
After adherence, the culture medium is replaced with a specialized assay medium.
-
The microplate is placed in the Seahorse XF Analyzer, which sequentially injects different metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
OCR and ECAR are measured in real-time.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Cancer cells (either from monolayer culture or CSC spheres) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
This compound is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in cancer stem cells.
Caption: Experimental workflow for evaluating this compound's effect on CSCs.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies against cancer stem cells. By exploiting the metabolic vulnerabilities of CSCs, specifically their reliance on SLC25A1-mediated mitochondrial metabolism, this compound offers a novel strategy to overcome therapy resistance and prevent tumor recurrence.[3][5] The data presented in this guide underscore the potent and specific effects of this compound on CSC metabolism, viability, and self-renewal.
Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of this compound with conventional chemotherapies and other targeted agents to enhance anti-tumor efficacy.[5] The synthetic lethality observed with cisplatin and EGFR inhibitors is a promising avenue for clinical translation.[5]
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Clinical Translation: Advancing this compound through preclinical and clinical trials to evaluate its safety and efficacy in cancer patients.
This technical guide provides a solid foundation for understanding the multifaceted impact of this compound on cancer stem cell metabolism. The detailed data, protocols, and pathway diagrams are intended to facilitate further research and accelerate the development of this promising therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Mitochondrial Function to Treat Quiescent Tumor Cells in Solid Tumors [mdpi.com]
- 5. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel SLC25A1 inhibitor, parthenolide, suppresses the growth and stemness of liver cancer stem cells with metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Role of CTPI-2 in Reverting Hepatic Steatosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatic steatosis, the hallmark of non-alcoholic fatty liver disease (NAFLD), is a growing global health concern. There is a critical need for therapeutic agents that can effectively reverse the accumulation of fat in the liver. CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier (SLC25A1), has emerged as a promising candidate for the treatment of NAFLD. This technical guide provides an in-depth overview of the role of this compound in reverting steatosis, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.
Introduction: The Challenge of Hepatic Steatosis
Nonalcoholic fatty liver disease (NAFLD) has become the most prevalent chronic liver condition worldwide, closely linked to the epidemics of obesity and type 2 diabetes. The disease spectrum ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. A key pathological feature of NAFLD is the excessive accumulation of triglycerides in hepatocytes, a process driven by increased de novo lipogenesis (DNL), enhanced uptake of fatty acids, and impaired fatty acid oxidation. The mitochondrial citrate carrier, SLC25A1 (also known as CIC), plays a pivotal role in DNL by transporting citrate from the mitochondria to the cytosol. This cytosolic citrate is then converted to acetyl-CoA, the primary building block for fatty acid synthesis.
This compound: A Potent Inhibitor of the Mitochondrial Citrate Carrier
This compound is a selective inhibitor of SLC25A1, the mitochondrial citrate carrier. By binding to SLC25A1, this compound blocks the transport of citrate from the mitochondria into the cytoplasm. This reduction in cytosolic citrate directly limits the substrate available for ATP-citrate lyase (ACLY), a key enzyme in the lipogenic pathway that converts citrate to acetyl-CoA. The subsequent decrease in acetyl-CoA availability leads to a reduction in the synthesis of fatty acids and, consequently, triglycerides.
Mechanism of Action: Reverting Steatosis at the Metabolic Hub
The primary mechanism by which this compound reverts steatosis is through the inhibition of de novo lipogenesis. However, its therapeutic effects extend beyond this core function, influencing glucose metabolism and inflammation.
Inhibition of De Novo Lipogenesis
By inhibiting SLC25A1, this compound effectively curtails the supply of cytosolic citrate, the essential precursor for fatty acid synthesis. This leads to the downregulation of the entire lipogenic program.
Regulation of Glucose Metabolism
Preclinical studies have shown that this compound normalizes glucose tolerance and improves insulin sensitivity in diet-induced models of obesity and NAFLD. The inhibition of SLC25A1 by this compound also leads to the inhibition of gluconeogenic gene expression, contributing to the normalization of hyperglycemia.
Attenuation of Inflammation
Chronic inflammation is a key driver in the progression of steatosis to NASH. This compound has been shown to reduce inflammatory macrophage infiltration in both the liver and adipose tissue. It achieves this by lowering the levels of pro-inflammatory cytokines such as IL-6 and increasing the levels of anti-inflammatory cytokines like IL-4 and IL-10.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in reverting steatosis and related metabolic dysfunctions.
Table 1: Effect of this compound on Body Weight and Liver Parameters in High-Fat Diet (HFD)-Fed Mice
| Parameter | HFD + Vehicle | HFD + this compound | % Change | Reference |
| Body Weight Gain (g) | Significant Increase | Averted/Significant Loss | - | |
| Liver Weight (g) | Increased | Normalized | - | |
| Serum ALT (U/L) | Elevated | Normalized | ↓ | |
| Serum Total Cholesterol (mg/dL) | Elevated | Normalized | ↓ | |
| Serum Triglycerides (mg/dL) | Elevated | Normalized | ↓ |
Table 2: Effect of this compound on Inflammatory Markers in HFD-Fed Mice
| Marker | HFD + Vehicle | HFD + this compound | Change | Reference |
| Serum IL-6 | Increased | Decreased | ↓ | |
| Serum IL-4 | - | Increased | ↑ | |
| Serum IL-10 | - | Increased | ↑ | |
| Liver F4/80+ Macrophages | Increased | Decreased | ↓ | |
| Adipose Tissue Macrophage Infiltration | Increased | Reduced | ↓ |
Table 3: Effect of this compound on Gene Expression in Liver Tissue of HFD-Fed Mice
| Gene | Pathway | HFD + Vehicle | HFD + this compound | Change | Reference |
| Fasn | De Novo Lipogenesis | Upregulated | Downregulated | ↓ | |
| Acaca | De Novo Lipogenesis | Upregulated | Downregulated | ↓ | |
| Pparg | Lipid Metabolism/Adipogenesis | Upregulated | Downregulated | ↓ | |
| G6pc | Gluconeogenesis | Upregulated | Downregulated | ↓ | |
| Pck1 | Gluconeogenesis | Upregulated | Downregulated | ↓ |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's role in reverting steatosis.
High-Fat Diet (HFD)-Induced Steatosis Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: A high-fat diet with 60% of calories derived from fat is administered ad libitum. A control group receives a standard chow diet.
-
Duration: Mice are typically maintained on the HFD for 12-24 weeks to induce significant steatosis, obesity, and glucose intolerance.
-
This compound Administration: this compound is administered via intraperitoneal (i.p.) injection, typically at a dosage of 26-50 mg/kg body weight, on alternate days for a specified treatment period (e.g., 4-12 weeks). A vehicle control group (e.g., DMSO or saline) is run in parallel.
Measurement of Serum Biochemical Parameters
-
Sample Collection: Blood is collected from mice via cardiac puncture or tail vein sampling after a fasting period. Serum is separated by centrifugation.
-
Analysis: Serum levels of alanine aminotransferase (ALT), total cholesterol, and triglycerides are measured using an automated biochemical analyzer.
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted for 6-16 hours prior to the test.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.
-
Blood Glucose Measurement: Blood glucose levels are measured from tail vein blood at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.
Immunohistochemistry (IHC) for F4/80
-
Tissue Preparation: Livers are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are cut.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Staining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a serum-free protein block to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against F4/80 (a macrophage marker) overnight at 4°C.
-
A biotinylated secondary antibody is applied, followed by incubation with an avidin-biotin-peroxidase complex.
-
The signal is visualized using a DAB (3,3'-diaminobenzidine) substrate, resulting in a brown precipitate at the site of antigen localization.
-
Sections are counterstained with hematoxylin.
-
-
Quantification: The number of F4/80-positive cells (Kupffer cells and infiltrating macrophages) is quantified per high-power field using image analysis software.
RNA Sequencing (RNA-seq) and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from frozen liver tissue using a TRIzol-based method or a commercial RNA extraction kit.
-
RNA Sequencing (for global gene expression analysis):
-
RNA quality and quantity are assessed.
-
mRNA is enriched using oligo(dT) magnetic beads.
-
cDNA libraries are prepared and sequenced on a high-throughput sequencing platform.
-
Sequencing reads are aligned to the mouse reference genome, and differential gene expression analysis is performed.
-
-
RT-qPCR (for validation of specific gene expression):
-
cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR is performed using gene-specific primers for target genes (e.g., Fasn, Acaca, Pparg) and a reference gene (e.g., Gapdh, Actb).
-
Relative gene expression is calculated using the ΔΔCt method.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Reverting Steatosis
Caption: Mechanism of this compound in inhibiting de novo lipogenesis.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for the treatment of NAFLD by directly targeting the central pathway of de novo lipogenesis through the inhibition of the mitochondrial citrate carrier, SLC25A1. Preclinical evidence strongly supports its efficacy in reverting steatosis, improving glucose metabolism, and reducing inflammation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a clinical candidate. Future studies should focus on long-term efficacy and safety in more advanced preclinical models of NASH and fibrosis, with the ultimate goal of translating these findings to human clinical trials. The multifaceted benefits of this compound on metabolism and inflammation position it as a compelling agent in the fight against the growing epidemic of NAFLD.
The Role of CTPI-2 in Ameliorating Glucose Intolerance in Preclinical Models of Non-Alcoholic Fatty Liver Disease (NAFLD)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis, tightly linked to the epidemics of obesity and type 2 diabetes. A key pathological feature of NAFLD is the development of glucose intolerance and insulin resistance, creating a vicious cycle that exacerbates liver damage. This technical guide delves into the preclinical evidence for CTPI-2, a novel therapeutic agent, in mitigating glucose intolerance within the context of NAFLD. This compound, a third-generation inhibitor of the mitochondrial citrate carrier (SLC25A1), has demonstrated significant promise in preclinical studies by not only reversing hepatic steatosis and inflammation but also by normalizing glucose homeostasis. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols from pivotal studies, and a quantitative summary of its effects on glucose metabolism, intended to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction: The Challenge of Glucose Intolerance in NAFLD
NAFLD encompasses a spectrum of liver conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2] The pathophysiology of NAFLD is intricately linked with metabolic dysregulation, where insulin resistance is a central driver.[3] In this state, peripheral tissues become less responsive to insulin, leading to compensatory hyperinsulinemia and impaired glucose uptake. The liver, a key player in glucose metabolism, paradoxically continues to produce glucose, further contributing to hyperglycemia. This persistent metabolic stress fuels hepatic de novo lipogenesis, inflammation, and fibrosis, accelerating NAFLD progression.[4]
Currently, there are no approved pharmacological therapies for NAFLD, highlighting the urgent need for novel therapeutic strategies that can address both the hepatic and metabolic derangements of the disease.[1][5]
This compound: A Novel Inhibitor of the Mitochondrial Citrate Carrier (SLC25A1)
This compound is a potent and selective inhibitor of the mitochondrial citrate carrier, SLC25A1.[6][7][8] SLC25A1 is responsible for transporting citrate from the mitochondria to the cytosol, a critical step that links mitochondrial metabolism to cytosolic biosynthetic pathways, including fatty acid and cholesterol synthesis.[1][2] By inhibiting SLC25A1, this compound effectively reduces the cytosolic pool of citrate, thereby attenuating de novo lipogenesis.[1]
Mechanism of Action of this compound on Glucose Metabolism
Preclinical studies have elucidated a multi-pronged mechanism through which this compound improves glucose tolerance in NAFLD models.[1] The inhibition of SLC25A1 by this compound leads to a cascade of downstream effects that collectively enhance glucose homeostasis.[1][2]
Downregulation of Gluconeogenesis
This compound treatment has been shown to suppress the expression of key gluconeogenic enzymes in the liver.[1] This leads to a reduction in hepatic glucose production, a major contributor to hyperglycemia in insulin-resistant states.
Modulation of PPARγ Signaling
This compound blunts the signaling of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of lipid metabolism and glucose homeostasis.[1] This modulation contributes to the observed improvements in insulin sensitivity.
Impact on the Lipogenic Program
By limiting the availability of cytosolic citrate, this compound rewires the lipogenic program, reducing the synthesis of fatty acids and triglycerides in the liver.[1] This not only alleviates steatosis but also indirectly improves insulin signaling by reducing the accumulation of lipotoxic intermediates.
The interconnected pathways influenced by this compound are illustrated in the following diagram:
Quantitative Effects of this compound on Glucose Intolerance in NAFLD Models
The efficacy of this compound in improving glucose metabolism has been quantified in high-fat diet (HFD)-induced mouse models of NAFLD. The following tables summarize the key findings from these preclinical studies.
Table 1: Effect of this compound on Fasting Glucose and Insulin Levels
| Parameter | Control Diet | High-Fat Diet (Vehicle) | High-Fat Diet (this compound) |
| Fasting Glucose (mg/dL) | ~100 | ~150 | ~100 |
| Fasting Insulin (µg/mL) | ~0.5 | ~1.5 | ~0.5 |
| Data are approximate values derived from graphical representations in Tan et al., 2020.[6][9] |
Table 2: Glucose Tolerance Test (GTT) in HFD-Fed Mice Treated with this compound
| Time Point (minutes) | Control Diet (Blood Glucose, mg/dL) | High-Fat Diet (Vehicle) (Blood Glucose, mg/dL) | High-Fat Diet (this compound) (Blood Glucose, mg/dL) |
| 0 | ~100 | ~150 | ~100 |
| 15 | ~200 | ~350 | ~225 |
| 30 | ~175 | ~325 | ~175 |
| 60 | ~125 | ~275 | ~125 |
| 90 | ~100 | ~225 | ~100 |
| 120 | ~100 | ~175 | ~100 |
| Data are approximate values derived from graphical representations in Tan et al., 2020.[6][9] |
Table 3: Insulin Tolerance Test (ITT) in HFD-Fed Mice Treated with this compound
| Time Point (minutes) | Control Diet (% of Initial Glucose) | High-Fat Diet (Vehicle) (% of Initial Glucose) | High-Fat Diet (this compound) (% of Initial Glucose) |
| 0 | 100 | 100 | 100 |
| 15 | ~60 | ~90 | ~65 |
| 30 | ~50 | ~80 | ~55 |
| 60 | ~60 | ~85 | ~60 |
| 90 | ~75 | ~90 | ~75 |
| Data are approximate values derived from graphical representations in Tan et al., 2020.[9] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the pivotal preclinical studies of this compound in NAFLD models.[6]
Animal Model
-
Species and Strain: C57BL/6J mice.[6]
-
Diet-Induced Obesity Model: Mice are fed a high-fat diet (HFD) with 60% of calories derived from fat (lard) and 20% from sucrose for a period of 12 to 24 weeks to induce NAFLD and glucose intolerance.[6] Control mice are fed a standard chow diet.
This compound Administration
-
Dosage: 50 mg/kg body weight.[6]
-
Route of Administration: Intraperitoneal (i.p.) injection.[6]
-
Frequency: Administered on alternate days.[6]
-
Treatment Paradigms:
-
Prevention Study: this compound is administered concurrently with the initiation of the HFD.
-
Reversion Study: this compound treatment is initiated after the establishment of NAFLD and glucose intolerance (e.g., after 12 weeks of HFD).[6]
-
Glucose Tolerance Test (GTT)
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose levels from a tail snip using a glucometer.
-
Administer D-glucose (2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Insulin Tolerance Test (ITT)
-
Fast mice for 4-6 hours with free access to water.[10]
-
Record baseline blood glucose levels.
-
Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.[11]
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.
The general workflow for a preclinical study evaluating this compound is depicted below:
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in addressing the critical metabolic component of NAFLD. By inhibiting the mitochondrial citrate carrier SLC25A1, this compound not only ameliorates hepatic steatosis and inflammation but also effectively reverses glucose intolerance and insulin resistance in animal models.[1] The normalization of glucose homeostasis by this compound underscores its potential as a disease-modifying agent for NAFLD and possibly for type 2 diabetes.
Future research should focus on long-term efficacy and safety studies in more advanced preclinical models of NASH with fibrosis. Furthermore, clinical trials are warranted to translate these promising preclinical findings into a novel therapeutic option for patients with NAFLD and associated metabolic comorbidities. The detailed mechanistic understanding and robust preclinical data presented in this guide provide a solid foundation for the continued development of this compound as a next-generation therapy for NAFLD.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. mmpc.org [mmpc.org]
- 6. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Insulin Tolerance Test in Mouse [protocols.io]
- 11. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of CTPI-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier (SLC25A1), has emerged as a potent modulator of inflammatory processes. By targeting a central node in cellular metabolism, this compound exerts significant anti-inflammatory effects, primarily through the inhibition of glycolysis and the modulation of key signaling pathways such as PPARγ. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammatory disease.
Core Mechanism of Action
This compound is a selective inhibitor of the mitochondrial citrate carrier, SLC25A1, with a dissociation constant (KD) of 3.5 μM.[1][2][3] SLC25A1 is responsible for transporting citrate from the mitochondria to the cytosol, a critical step that links mitochondrial metabolism to cytosolic processes such as glycolysis and lipogenesis. By blocking this transporter, this compound effectively reduces the cytosolic citrate pool, leading to a cascade of downstream effects that culminate in a potent anti-inflammatory response.[1][4][5]
The primary anti-inflammatory mechanism of this compound is attributed to its ability to:
-
Inhibit Glycolysis: Reduced cytosolic citrate leads to decreased activity of ATP citrate lyase (ACLY), which in turn limits the acetyl-CoA available for various metabolic pathways, including glycolysis.[6]
-
Modulate PPARγ: this compound has been shown to inhibit the activity of peroxisome proliferator-activated receptor-gamma (PPARγ) and its downstream target, the glucose transporter GLUT4.[1][3][4]
-
Reduce Pro-Inflammatory Mediators: Treatment with this compound leads to a significant reduction in the levels of pro-inflammatory cytokines and chemokines.[1][4][7]
-
Promote an Anti-Inflammatory Phenotype: this compound encourages a shift towards an anti-inflammatory M2 macrophage phenotype and increases the levels of anti-inflammatory cytokines.[6]
Quantitative Data on Anti-Inflammatory Efficacy
The following tables summarize the key quantitative data demonstrating the anti-inflammatory effects of this compound from preclinical studies.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Model System | Reference |
| KD for SLC25A1 | 3.5 μM | Cell-free assay | [2][3] |
| In Vivo Dosage (NSCLC) | 26 mg/kg (i.p.) | Non-small cell lung cancer mouse model | [1][2] |
| In Vivo Dosage (NASH) | 50 mg/kg (i.p., alternate days for 12 weeks) | High-fat diet-induced NASH mouse model | [1][2][3] |
Table 2: Effects of this compound on Inflammatory Cytokines and Chemokines in a High-Fat Diet Mouse Model
| Cytokine/Chemokine | Effect | Reference |
| Interleukin-6 (IL-6) | Lowered circulating levels | [1][4] |
| Tumor Necrosis Factor-alpha (TNFα) | Inhibited production | [6] |
| Interleukin-4 (IL-4) | Increased circulating levels | [1][4] |
| Interleukin-10 (IL-10) | Increased circulating levels | [1][4] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced levels | [1][4][7] |
| Monokine-induced by Interferon-γ (MIG) | Reduced levels | [1][4] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are mediated through its influence on several interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast food diet mouse: novel small animal model of NASH with ballooning, progressive fibrosis, and high physiological fidelity to the human condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of CTPI-2 in the Regulation of Metabolic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic plasticity, the ability of cells to adapt their metabolism to changing energy demands and nutrient availability, is a critical process in both normal physiology and disease. Cancer cells and cells in diseased tissues, such as in non-alcoholic steatohepatitis (NASH), often exhibit altered metabolic pathways to support their growth and survival. A key regulator of this metabolic reprogramming is the mitochondrial citrate carrier, also known as Solute Carrier Family 25 Member 1 (SLC25A1). CTPI-2, a third-generation inhibitor of SLC25A1, has emerged as a potent modulator of metabolic plasticity with significant therapeutic potential in oncology and metabolic diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key metabolic pathways, and detailed experimental protocols for its study.
Introduction to this compound and its Target: SLC25A1
This compound is a selective, third-generation inhibitor of the mitochondrial citrate carrier SLC25A1[1][2]. SLC25A1 is responsible for transporting citrate from the mitochondrial matrix to the cytosol. Cytosolic citrate is a crucial metabolic intermediate, serving as the primary source of acetyl-CoA for de novo lipogenesis and as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis[3]. By inhibiting SLC25A1, this compound effectively reduces the efflux of mitochondrial citrate, thereby impacting multiple metabolic pathways that are often dysregulated in disease.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClN₂O₆S | |
| Molecular Weight | 356.74 g/mol | |
| CAS Number | 68003-38-3 | |
| Binding Affinity (KD) for SLC25A1 | 3.5 μM | [4] |
| Solubility | DMSO: 71 mg/mL (199.02 mM) | [4] |
Mechanism of Action and Core Signaling Pathways
This compound's primary mechanism of action is the competitive inhibition of SLC25A1, which leads to a downstream cascade of metabolic alterations. The key signaling pathways affected by this compound are detailed below.
Inhibition of Lipogenesis
By blocking the export of mitochondrial citrate, this compound reduces the cytosolic pool of acetyl-CoA, the essential building block for fatty acid synthesis. This leads to the downregulation of the lipogenic program.
Regulation of Glycolysis and Gluconeogenesis
Cytosolic citrate is an allosteric inhibitor of phosphofructokinase (PFK), a key rate-limiting enzyme in glycolysis. By reducing cytosolic citrate, this compound can relieve this inhibition, potentially increasing glycolytic flux in some contexts. However, the overall effect of this compound is often a reduction in glycolysis, particularly in cancer stem cells, by limiting their metabolic plasticity[4][5]. Furthermore, this compound has been shown to repress the expression of key gluconeogenic genes, contributing to the normalization of blood glucose levels[3][6].
Downregulation of the PPARγ Pathway
This compound treatment leads to the downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and its downstream targets, including the glucose transporter GLUT4[1][4][7]. PPARγ is a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis. Its inhibition by this compound contributes to the observed effects on steatosis and glucose intolerance[6].
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| SLC25A1 Binding Affinity (KD) | 3.5 μM | Cell-free assay | [4] |
| Inhibition of Proliferation (IC₅₀) | 10-50 µM | Tumor cells | [3] |
| Reduction in Basal Respiration (OCR) | Concentration-dependent | NCI-H460 cells (200 µM) | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Findings | Reference |
| High-Fat Diet (HFD)-induced NASH Mice (C57BL/6J) | 50 mg/kg, intraperitoneal, alternate days for 12 weeks | Prevented weight gain, reversed steatosis, normalized glucose tolerance | [1][9] |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft Mice | 26 mg/kg, intraperitoneal, alternate days | Inhibited tumor growth, especially in cancer stem cell-derived tumors | [1][5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vivo Study of this compound in a High-Fat Diet (HFD) Induced NASH Model
This protocol is based on the methodology described in studies investigating the effect of this compound on NASH and metabolic syndrome[9].
Experimental Workflow:
Materials:
-
C57BL/6J mice (4-6 weeks old)
-
Standard chow diet
-
High-fat diet (60% kcal from fat)
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Equipment for intraperitoneal injections
-
Glucometer and insulin
-
Histology equipment and reagents (formalin, Oil Red O)
-
Kits for serum analysis (ALT, AST, cholesterol, triglycerides)
-
RNA extraction and qPCR reagents
Procedure:
-
Acclimate mice for one week.
-
Randomize mice into two groups: control diet and high-fat diet (HFD).
-
Feed mice their respective diets for 12 weeks to induce obesity and steatosis in the HFD group.
-
After 12 weeks, randomize the HFD mice into two subgroups: vehicle control and this compound treatment.
-
Administer this compound (50 mg/kg) or vehicle via intraperitoneal injection on alternate days for 12 weeks.
-
Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.
-
At the end of the study, collect blood for serum analysis of liver enzymes and lipids.
-
Euthanize mice and collect liver and adipose tissue for histological analysis and gene expression studies.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is a general guideline for assessing the effect of this compound on mitochondrial respiration in cultured cells, based on methodologies used in similar studies[8][10].
Materials:
-
Seahorse XF Analyzer (e.g., XFe96) and corresponding cell culture microplates
-
Adherent cells of interest (e.g., NCI-H460, HepG2)
-
This compound
-
Seahorse XF Assay Medium
-
Mitochondrial stress test reagents: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cell counter
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight.
-
The following day, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the compounds for the mitochondrial stress test and this compound at desired concentrations.
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The protocol should include cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
After the assay, normalize the OCR data to cell number or protein concentration.
Untargeted Metabolomics Analysis by LC-MS
This protocol provides a general workflow for untargeted metabolomics to identify changes in cellular metabolism upon this compound treatment, based on established methods[11][12].
Experimental Workflow:
Materials:
-
Cultured cells treated with vehicle or this compound
-
Cold methanol (-80°C)
-
Extraction solvent (e.g., 80:20 methanol:water)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Data analysis software
Procedure:
-
Culture cells to the desired confluency and treat with vehicle or this compound for the specified time.
-
Rapidly quench metabolism by washing the cells with ice-cold saline and then adding ice-cold methanol.
-
Scrape the cells in the quenching solution and transfer to a microfuge tube.
-
Perform metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Process the raw data using specialized software for peak detection, alignment, and normalization.
-
Perform statistical analysis to identify significantly altered metabolites and conduct pathway analysis to understand the metabolic impact of this compound.
GLUT4 Translocation Assay
This protocol describes a method to assess the effect of this compound on insulin-stimulated GLUT4 translocation to the plasma membrane in adipocytes or muscle cells[13][14].
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or muscle cells (e.g., L6 myotubes)
-
This compound
-
Insulin
-
Primary antibody against the extracellular domain of GLUT4
-
Fluorescently labeled secondary antibody
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Differentiate cells into adipocytes or myotubes.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with this compound or vehicle for the desired time.
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes.
-
Fix the cells with paraformaldehyde.
-
Without permeabilizing the cells, incubate with a primary antibody that recognizes an extracellular epitope of GLUT4.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analyze the fluorescence intensity on the cell surface using a fluorescence microscope or quantify the percentage of GLUT4-positive cells using a flow cytometer.
Applications in Drug Development
The unique mechanism of action of this compound presents several opportunities for therapeutic intervention.
-
Oncology: By limiting the metabolic plasticity of cancer cells, particularly cancer stem cells, this compound can inhibit tumor growth and potentially overcome therapy resistance[5]. It has shown promise in non-small cell lung cancer (NSCLC) models[1].
-
Metabolic Diseases: this compound has demonstrated significant efficacy in preclinical models of NASH and obesity by reversing steatosis, improving glucose tolerance, and reducing inflammation[3][7][15].
-
Inflammatory Diseases: this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential in treating inflammatory conditions[3].
Conclusion
This compound is a promising therapeutic agent that targets a central node in cellular metabolism. Its ability to modulate metabolic plasticity by inhibiting the mitochondrial citrate carrier SLC25A1 has profound effects on lipogenesis, glycolysis, and gluconeogenesis. The preclinical data in models of cancer and metabolic diseases are compelling, and the experimental protocols outlined in this guide provide a framework for further investigation into its therapeutic potential. As our understanding of the metabolic underpinnings of disease continues to grow, targeted therapies like this compound will likely play an increasingly important role in the development of novel treatment strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for dual metabolomics and proteomics using nanoflow liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
In-depth Technical Guide: The Impact of CTPI-2 on Gluconeogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier (SLC25A1), has emerged as a significant modulator of cellular metabolism. Beyond its established roles in cancer metabolism and lipogenesis, this compound exerts a notable inhibitory effect on gluconeogenesis, the metabolic pathway responsible for de novo glucose synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on gluconeogenesis, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic diseases, oncology, and drug development.
Introduction
The mitochondrial citrate carrier, also known as Solute Carrier Family 25 Member 1 (SLC25A1), facilitates the transport of citrate from the mitochondrial matrix to the cytosol. Cytosolic citrate is a critical node in cellular metabolism, serving as the primary source of acetyl-CoA for fatty acid and cholesterol biosynthesis. It also functions as an allosteric regulator of key enzymes in both glycolysis and gluconeogenesis.
This compound is a potent and selective inhibitor of SLC25A1. By blocking the export of mitochondrial citrate, this compound profoundly alters the metabolic landscape of the cell. One of the key consequences of SLC25A1 inhibition by this compound is the downregulation of the gluconeogenic pathway. This effect holds significant therapeutic potential for conditions characterized by excessive hepatic glucose production, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action
The primary mechanism by which this compound inhibits gluconeogenesis is through the reduction of cytosolic citrate levels. This has two major downstream effects on key regulatory points in the gluconeogenic pathway:
-
Allosteric Regulation: Cytosolic citrate is a known allosteric activator of Fructose-1,6-bisphosphatase (FBP1) , a rate-limiting enzyme in gluconeogenesis that catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. By decreasing cytosolic citrate, this compound reduces the activity of FBP1, thereby impeding gluconeogenic flux.
-
Substrate Availability: The conversion of pyruvate to phosphoenolpyruvate, a critical step in gluconeogenesis, is catalyzed by two enzymes: Pyruvate Carboxylase (PC) and Phosphoenolpyruvate Carboxykinase (PEPCK) . PC, which converts pyruvate to oxaloacetate, requires acetyl-CoA as an obligate allosteric activator. As cytosolic citrate is the precursor for cytosolic acetyl-CoA (via ATP-citrate lyase), its reduction by this compound leads to decreased acetyl-CoA levels, thereby inhibiting PC activity.
Furthermore, studies have shown that treatment with this compound leads to the transcriptional repression of key gluconeogenic enzymes.
Signaling Pathway of this compound in Gluconeogenesis Inhibition
An In-depth Technical Guide on the Exploratory Studies of CTPI-2 in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The search for effective therapeutic agents to manage metabolic syndrome is a significant focus of current research. One such promising agent is CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier, SLC25A1.[1] This technical guide provides a comprehensive overview of the exploratory preclinical studies on this compound, detailing its mechanism of action, and its effects on various facets of metabolic syndrome. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals in the field.
Core Mechanism of Action
This compound is a selective inhibitor of the mitochondrial citrate carrier, SLC25A1, with a dissociation constant (KD) of 3.5 μM.[1][2] SLC25A1 is responsible for transporting citrate from the mitochondria to the cytosol, a crucial step for de novo lipogenesis and a key regulator of glycolysis and gluconeogenesis.[3][4] By inhibiting SLC25A1, this compound effectively reduces the cytosolic citrate pool, thereby impacting multiple metabolic pathways implicated in metabolic syndrome.[3][5]
dot
Preclinical Studies in a High-Fat Diet-Induced Mouse Model
The primary evidence for the efficacy of this compound in metabolic syndrome comes from preclinical studies using a diet-induced obesity (DIO) mouse model. In these studies, C57BL/6J mice are fed a high-fat diet (HFD), typically containing 60% of calories from fat, to induce obesity and other features of metabolic syndrome.[6]
Experimental Protocols
1. Animal Model and Diet:
-
Animal: Male C57BL/6J mice, 4-6 weeks of age.
-
Diet: High-fat diet (60% kcal from fat, e.g., Research Diets D12492) or a standard chow diet.[6]
-
Duration: Mice are typically maintained on the HFD for at least 12 weeks to develop obesity and metabolic dysregulation before the commencement of treatment.[6]
2. This compound Administration:
-
Dosage: 50 mg/kg body weight.[6]
-
Route of Administration: Intraperitoneal (i.p.) injection.[6]
-
Frequency: Administered on alternate days.[6]
-
Study Designs:
dot
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. New Drug Prevents Liver Damage, Obesity and Glucose Intolerance in Mice on High-Fat Diet | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]
- 5. Quantitative RT-PCR gene expression analysis of laser microdissected tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CTPI-2 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of CTPI-2 stock solutions for use in cell culture experiments. This compound is a potent and selective third-generation inhibitor of the mitochondrial citrate carrier, SLC25A1.[1][2][3][4] It plays a crucial role in cellular metabolism by limiting the transport of citrate from the mitochondria to the cytosol, thereby affecting processes such as glycolysis, lipogenesis, and cellular respiration.[1][5][6][7]
Physicochemical Properties and Solubility
A comprehensive summary of the key physicochemical properties of this compound is provided below. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Weight | 356.74 g/mol | [2][8] |
| Molecular Formula | C₁₃H₉ClN₂O₆S | [9] |
| CAS Number | 68003-38-3 | [10] |
| Purity | ≥95% to ≥98% | [10] |
| Appearance | Solid | [10] |
| Solubility in DMSO | 5 mg/mL to 100 mM (35.67 mg/mL) | [2][8][10] |
| Solubility in Ethanol | 18 mg/mL to 20 mM (7.13 mg/mL) | |
| Solubility in Water | Insoluble | [2] |
| Storage Temperature | -20°C | [11] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the mitochondrial citrate carrier SLC25A1 with a dissociation constant (KD) of 3.5 μM.[1][2][3] This inhibition blocks the export of citrate from the mitochondria into the cytoplasm. Cytosolic citrate is a key metabolite that links mitochondrial metabolism to several anabolic pathways. It serves as a precursor for fatty acid synthesis and cholesterol biosynthesis and is also an allosteric activator of acetyl-CoA carboxylase, a rate-limiting enzyme in fatty acid synthesis.
By inhibiting SLC25A1, this compound effectively downregulates glycolysis and the peroxisome proliferator-activated receptor γ (PPARγ) signaling pathway, along with its downstream target, the glucose transporter GLUT4.[1][3][5][6][8] This leads to a reduction in lipogenesis and has shown anti-tumor activity by limiting the metabolic plasticity of cancer stem cells.[1][2][7]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile, nuclease-free water
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Cell culture medium
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO. It is crucial to use anhydrous DMSO as moisture can reduce the solubility of this compound.[2]
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 356.74 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 356.74 g/mol x 1000 mg/g = 3.5674 mg
-
-
-
Dissolving this compound:
-
Aseptically weigh out 3.57 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be required to facilitate dissolution.[8]
-
-
Sterilization and Aliquoting:
-
The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for DMSO-based solutions as it can be difficult.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C for long-term storage.[11] When stored properly, the solution should be stable for several months.
-
Preparation of Working Solution
-
Thawing:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution:
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution to 10 mL of medium (a 1:1000 dilution).
-
-
Mixing:
-
Mix the working solution gently but thoroughly by inverting the tube or pipetting up and down before adding it to the cells.
-
Important Considerations:
-
Solvent Control: Always include a vehicle control (DMSO alone at the same final concentration) in your experiments to account for any effects of the solvent on the cells.[8]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.
-
Stability in Media: this compound stability in aqueous cell culture media may be limited. Therefore, it is recommended to prepare fresh working solutions for each experiment.
Applications in Cell Culture
This compound has been utilized in various in vitro studies, demonstrating its effects on:
-
Inhibition of Cancer Stem Cell Proliferation: this compound has been shown to inhibit the proliferation and self-renewal of non-small cell lung cancer (NSCLC) stem cells.[7]
-
Metabolic Reprogramming: It effectively modulates cellular metabolism by inhibiting glycolysis and lipogenesis.[1][5][6]
-
Sensitization to Chemotherapy: this compound can re-sensitize cisplatin-resistant NSCLC cells to treatment.[10]
-
Inflammation: It has been observed to influence inflammatory pathways by inhibiting the production of IL-6 and TNFα.
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. It is advisable to perform a dose-response study to determine the effective concentration range for your particular cell line. Concentrations used in published studies have ranged from the low micromolar to 50 µM.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Clinisciences [clinisciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. rndsystems.com [rndsystems.com]
Application Notes and Protocols for CTPI-2 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTPI-2 is a third-generation inhibitor of the mitochondrial citrate carrier, also known as solute carrier family 25 member 1 (SLC25A1). By blocking the transport of citrate from the mitochondria to the cytosol, this compound disrupts key metabolic pathways that are often upregulated in cancer cells, including glycolysis and lipogenesis.[1] This targeted inhibition of cancer metabolism makes this compound a promising therapeutic agent for various malignancies, including non-small cell lung cancer (NSCLC).[1] Preclinical xenograft studies are crucial for evaluating the in vivo efficacy and pharmacodynamics of novel anti-cancer compounds like this compound.
These application notes provide detailed protocols for the preparation and administration of this compound in mouse xenograft models of NSCLC, along with methods for tumor monitoring and data analysis.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from preclinical xenograft studies investigating the anti-tumor activity of this compound.
| Parameter | Non-Small Cell Lung Cancer (NSCLC) Xenograft Study 1 | Non-Small Cell Lung Cancer (NSCLC) Xenograft Study 2 |
| Mouse Strain | Nude Mice | NOD/SCID or NSG Mice[2] |
| Tumor Cell Line | Patient-derived or established NSCLC cell lines (e.g., A549, H1299)[3][4] | Patient-derived or established NSCLC cell lines |
| Number of Cells Injected | 1 - 5 million cells[5][6] | 1 - 5 million cells |
| Injection Vehicle | Matrigel mixed with PBS or serum-free medium (1:1 ratio)[5][7] | Matrigel mixed with PBS or serum-free medium (1:1 ratio) |
| This compound Dosage | 26 mg/kg[1] | 50 mg/kg[1] |
| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |
| Dosing Frequency | Alternate days | Alternate days |
| Vehicle Control | 10% DMSO in sterile saline | 10% DMSO in sterile saline |
| Primary Outcome | Inhibition of tumor growth | Inhibition of tumor growth |
Experimental Protocols
I. Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for intraperitoneal administration in mice. It is crucial to use a sterile technique throughout the procedure to prevent infection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% sodium chloride solution (saline)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 26 mg/kg or 50 mg/kg) and the average weight of the mice in the study, calculate the total amount of this compound needed per injection session.
-
Prepare a stock solution in DMSO:
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to the tube to create a concentrated stock solution. A stock concentration of 10-20 mg/mL is a reasonable starting point. The solubility of this compound in DMSO is high, so adjust the volume as needed to ensure complete dissolution.[8]
-
Vortex the tube until the this compound is completely dissolved.
-
-
Dilute the stock solution with saline:
-
On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration for injection.
-
The final concentration of DMSO in the injection solution should be kept low, ideally at 10% or less, to minimize potential toxicity to the animals.[9]
-
For example, to prepare a 1 mg/mL this compound solution with 10% DMSO:
-
Take 100 µL of a 10 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of sterile saline.
-
Vortex briefly to mix.
-
-
-
Final preparation and administration:
-
Draw the final this compound solution into sterile syringes (typically 1 mL syringes with a 25-27 gauge needle).
-
The final injection volume for a mouse is typically 100-200 µL.
-
Administer the solution via intraperitoneal injection immediately after preparation.
-
II. Non-Small Cell Lung Cancer Xenograft Model Protocol
This protocol outlines the procedure for establishing subcutaneous NSCLC xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., athymic nude, SCID, or NSG), 6-8 weeks old
-
NSCLC cells (e.g., A549, H1299, or patient-derived cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel, growth factor reduced
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Electric clippers
-
70% ethanol
-
Digital calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture the NSCLC cells in the appropriate medium until they reach 70-80% confluency.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count to determine the cell concentration and viability.
-
Resuspend the cells in a 1:1 mixture of sterile PBS (or serum-free medium) and Matrigel at the desired concentration (e.g., 1-5 x 10^7 cells/mL).[7] Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to your institution's approved protocol.
-
Shave the fur on the right flank of the mouse.
-
Clean the injection site with 70% ethanol.
-
Draw the cell suspension (typically 100-200 µL, containing 1-5 million cells) into a 1 mL syringe with a 25-27 gauge needle.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. Palpable tumors usually appear within 1-2 weeks.
-
Once tumors are palpable, begin measuring their dimensions using digital calipers at least twice a week.
-
Measure the length (longest dimension) and width (perpendicular to the length) of the tumor.
-
Calculate the tumor volume using the following formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[10][11][12]
-
Record the tumor volume and body weight of each mouse at each measurement time point.
-
-
This compound Treatment:
-
When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]
-
Administer this compound (prepared as described in Protocol I) or the vehicle control via intraperitoneal injection on alternate days.
-
-
Endpoint and Data Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach the maximum allowable size as per your institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume ± SEM for each group over time to visualize the treatment effect.
-
Perform statistical analysis to determine the significance of the difference in tumor growth between the treatment and control groups.
-
Visualizations
Signaling Pathway of this compound in Cancer
Caption: this compound inhibits the mitochondrial citrate carrier SLC25A1.
Experimental Workflow for Xenograft Studies
Caption: Workflow for this compound efficacy testing in a xenograft model.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Higher susceptibility of NOD/LtSz-scid Il2rg−/− NSG mice to xenotransplanted lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. An improved patient-derived xenograft humanized mouse model for evaluation of lung cancer immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 11. tumorvolume.com [tumorvolume.com]
- 12. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
Application Notes and Protocols for CTPI-2 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CTPI-2, a potent inhibitor of the mitochondrial citrate carrier SLC25A1, in non-small cell lung cancer (NSCLC) research. The protocols detailed below are intended to guide researchers in investigating the effects of this compound on NSCLC cells, particularly on the cancer stem cell (CSC) population.
Introduction
Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, with therapy resistance and tumor relapse posing significant clinical challenges. A growing body of evidence suggests that a subpopulation of cells within tumors, known as cancer stem cells (CSCs), are responsible for tumor initiation, metastasis, and resistance to conventional therapies[1]. These CSCs often exhibit distinct metabolic properties, relying on pathways such as oxidative phosphorylation for their survival and self-renewal[1][2].
The mitochondrial citrate carrier, SLC25A1, has been identified as a key player in supporting the metabolic demands of lung CSCs[1][2]. SLC25A1 facilitates the transport of citrate from the mitochondria to the cytoplasm, a crucial step for various anabolic processes, including fatty acid synthesis and maintaining redox balance. In lung CSCs, SLC25A1 has been shown to be overexpressed and to play a role in maintaining mitochondrial function and a stemness phenotype[1][3].
This compound is a third-generation, selective inhibitor of SLC25A1 with a dissociation constant (Kd) of 3.5 μM[4]. By targeting SLC25A1, this compound disrupts the metabolic plasticity of NSCLC CSCs, leading to an inhibition of their self-renewal, invasion, and tumorigenic potential[1][5]. Furthermore, this compound has demonstrated synergistic anti-tumor activity when used in combination with standard chemotherapeutic agents like cisplatin[1].
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Target | Mitochondrial Citrate Carrier (SLC25A1) | - | [4] |
| Binding Affinity (Kd) | 3.5 µM | - | [4] |
| Reported In Vitro Concentration | 50 µM (synergistic with cisplatin) | Patient-derived NSCLC cells | [1] |
In Vivo Efficacy of this compound in a NSCLC Xenograft Model
| Parameter | Treatment Group | Result | Reference |
| Tumor Growth Inhibition | This compound (26 mg/kg, i.p.) | Significantly inhibited the growth of sphere-derived T1 tumors compared to monolayer-derived tumors. | [1] |
| Combination Therapy | This compound + Cisplatin | Extended tumor doubling times and reverted cisplatin-induced enrichment of stemness markers. | [1] |
| Combination Therapy | This compound + AZD9291 | Prominent tumor growth inhibition compared to AZD9291 alone. | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in NSCLC Cancer Stem Cells
Caption: this compound inhibits SLC25A1, disrupting citrate transport and downstream metabolic pathways, ultimately suppressing cancer stem cell properties.
Experimental Workflow for Assessing this compound Efficacy
Caption: A logical workflow for evaluating the anti-cancer effects of this compound in NSCLC research, from in vitro characterization to in vivo validation.
Experimental Protocols
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, which are able to form three-dimensional spheroids in non-adherent conditions.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (10 ng/mL)
-
Heparin (4 µg/mL)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Ultra-low attachment plates (6-well or 96-well)
-
Accutase
Protocol:
-
Culture NSCLC cells to 70-80% confluency.
-
Harvest cells using Accutase and resuspend in serum-free DMEM/F12 medium to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Resuspend the cells at a density of 1,000 cells/mL in sphere-forming medium (DMEM/F12 supplemented with B27, EGF, bFGF, heparin, and penicillin-streptomycin).
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the cell suspension.
-
Plate 2 mL of the cell suspension per well in a 6-well ultra-low attachment plate.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
After 7-10 days, count the number of spheres with a diameter > 50 µm under a microscope.
-
Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
Matrigel Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
NSCLC cell lines
-
Serum-free medium and medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Matrigel basement membrane matrix
-
Transwell inserts with 8 µm pore size polycarbonate membrane
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Protocol:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for 4-6 hours to allow for gelling.
-
Harvest NSCLC cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Remove the medium from the rehydrated Matrigel and add 200 µL of the pre-treated cell suspension to the upper chamber.
-
Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Seahorse XF Analyzer Assay for OCR and ECAR
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
NSCLC cell lines
-
Seahorse XFp or XF96 cell culture plates
-
Seahorse XF base medium
-
Glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A
-
This compound (dissolved in DMSO)
-
Seahorse XF Analyzer
Protocol:
-
Seed NSCLC cells in a Seahorse XF cell culture plate at an optimized density and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of this compound or vehicle control for the desired duration.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Load the Seahorse XF sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay protocol.
-
The instrument will sequentially inject the compounds and measure the changes in OCR and ECAR.
-
Analyze the data to determine key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, spare respiratory capacity) and glycolysis (glycolytic rate, glycolytic capacity).
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins.
Materials:
-
NSCLC cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SLC25A1, anti-CD133, anti-SOX2, anti-OCT4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat NSCLC cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Conclusion
The this compound protocol offers a valuable tool for investigating the role of mitochondrial metabolism in NSCLC, particularly in the context of cancer stem cells and therapy resistance. The application notes and detailed protocols provided here serve as a guide for researchers to explore the therapeutic potential of targeting SLC25A1 with this compound, both as a standalone agent and in combination with existing cancer therapies. These studies will contribute to a deeper understanding of NSCLC biology and may lead to the development of novel therapeutic strategies to improve patient outcomes.
References
- 1. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: The Use of CTPI-2 in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model, offering a three-dimensional, physiologically relevant platform that recapitulates the heterogeneity of a patient's tumor.[1][2][3] This technology allows for robust drug screening and personalized medicine approaches.[3][4][5] CTPI-2 is a third-generation inhibitor of the mitochondrial citrate carrier SLC25A1.[6][7] By targeting a key node in cellular metabolism, this compound presents a promising anti-cancer strategy, particularly against cancer stem cells (CSCs) which are often resistant to conventional therapies.[6][8][9] These application notes provide a comprehensive guide for the utilization of this compound in PDO-based research, from initial drug sensitivity screening to downstream mechanistic analyses.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting the mitochondrial citrate carrier, SLC25A1, with a dissociation constant (KD) of 3.5 μM.[6][7][10] SLC25A1 is crucial for transporting citrate from the mitochondria to the cytosol, where it serves as a primary source of acetyl-CoA for fatty acid synthesis and a regulator of glycolysis. By blocking this transporter, this compound disrupts key metabolic pathways essential for cancer cell proliferation and survival. Specifically, this compound has been shown to:
-
Inhibit Mitochondrial Respiration: It decreases the oxygen consumption rate (OCR) in tumor spheres.[9][11]
-
Regulate Glycolysis: this compound limits the metabolic plasticity of cancer cells.[6][7][8]
-
Induce Synthetic Lethality: It can act synergistically with other chemotherapeutic agents like cisplatin.[11]
This metabolic targeting makes this compound a compelling candidate for evaluation in PDOs, which are known to preserve the metabolic phenotypes of the original tumor.
Signaling Pathway of this compound's Metabolic Inhibition
References
- 1. Patient-derived organoids: a promising model for personalized cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 4. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-techne.com [bio-techne.com]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Long-Term Animal Studies of CTPI-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term animal studies with CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier, SLC25A1.[1] The information is intended to guide the design and execution of chronic toxicity and efficacy studies in rodent models.
Introduction to this compound
This compound is a potent and selective inhibitor of SLC25A1, the primary transporter of citrate from the mitochondria to the cytoplasm.[1][2] By blocking this transporter, this compound disrupts several key metabolic pathways that are often dysregulated in diseases such as cancer and non-alcoholic steatohepatitis (NASH). Its mechanism of action involves the inhibition of glycolysis and the downstream targets of PPARγ, such as the glucose transporter GLUT4.[1] Preclinical studies have demonstrated its potential in reverting steatosis, reducing inflammation, and mitigating obesity.[1] Furthermore, this compound has shown antitumor activity in in vivo models of non-small cell lung cancer (NSCLC).[1][3]
Data Presentation: Summary of Preclinical In Vivo Studies
The following tables summarize the currently available quantitative data from preclinical efficacy studies of this compound. It is important to note that these are not from long-term toxicology studies but provide a basis for dose selection in such studies.
Table 1: this compound In Vivo Efficacy Study Parameters
| Parameter | Study 1: NASH Model | Study 2: NSCLC Model |
| Animal Model | C57BL/6J mice on a high-fat diet | Balb/c athymic nude mice with T1 cell xenografts |
| Compound | This compound | This compound |
| Dose | 50 mg/kg | 26 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosing Frequency | Alternate days | Alternate days |
| Study Duration | 12 weeks | Not specified, but well-tolerated during the treatment period |
| Vehicle | Not specified | DMSO |
| Reference | [1] | [3] |
Experimental Protocols
The following protocols are generalized for a long-term (e.g., 12-month) chronic toxicity study of this compound in a rodent model, such as mice. These are based on established regulatory guidelines and should be adapted based on preliminary dose-range finding studies.
Drug Formulation and Preparation
Objective: To prepare a sterile and stable formulation of this compound suitable for long-term intraperitoneal administration.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline, or corn oil)
-
Sterile vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Selection: For long-term daily intraperitoneal injections, a vehicle with low irritability is crucial. While DMSO has been used in short-term studies, it is not recommended for chronic daily administration. A suspension in 0.5% CMC in sterile saline or a solution/suspension in corn oil are common alternatives.[4][5] A vehicle-only control group must be included in the study to assess any effects of the vehicle itself.
-
Calculation: Determine the total volume of dosing solution required for the study duration. Calculate the required mass of this compound based on the desired concentration and total volume.
-
Preparation of Vehicle: Prepare the chosen vehicle under sterile conditions. For 0.5% CMC, slowly add the CMC powder to sterile saline while vortexing to ensure complete dissolution.
-
Formulation: Aseptically weigh the calculated amount of this compound powder and add it to the sterile vehicle.
-
Suspension/Solution Preparation: Vortex the mixture thoroughly to ensure a homogenous suspension. If necessary, use a sonicator to aid in dispersion. Visually inspect for homogeneity before each use.
-
Storage: Store the formulation according to its stability data. Typically, formulations are prepared fresh daily or weekly and stored at 4°C, protected from light.
Long-Term Animal Study Design and Execution
Objective: To assess the long-term safety and tolerability of this compound in a rodent model. This protocol is based on FDA and OECD guidelines for chronic toxicity studies.[6]
Table 2: Proposed Long-Term Chronic Toxicity Study Design for this compound in Mice
| Parameter | Description |
| Animal Model | Healthy, young adult mice (e.g., C57BL/6J), both male and female. |
| Group Size | At least 20 animals per sex per group. |
| Dose Levels | 4 Groups: Vehicle Control, Low Dose, Mid Dose, High Dose. Dose selection should be based on a prior dose-range finding study to determine the Maximum Tolerated Dose (MTD). As a starting point, doses could be based on multiples of the efficacious dose (e.g., 25, 50, and 100 mg/kg/day). |
| Route of Administration | Intraperitoneal (i.p.) injection. |
| Dosing Frequency | Daily. |
| Study Duration | 12 months. |
| Interim Sacrifices | Optional, but recommended at 3 and 6 months (requires additional animals). |
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.
-
Randomization: Randomize animals into the different treatment groups.
-
Dosing: Administer the prepared this compound formulation or vehicle control daily via intraperitoneal injection. The injection site should be alternated between the lower left and right abdominal quadrants.
-
Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in behavior, appearance, and signs of toxicity.
-
Body Weight and Food Consumption: Measure and record body weight at least once a week. Measure and record food consumption weekly.
-
Clinical Pathology: Collect blood samples at baseline and at specified intervals (e.g., 3, 6, and 12 months) for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the study, euthanize animals and perform a complete necropsy.
-
Organ Weights and Histopathology: Weigh major organs and collect a comprehensive set of tissues for histopathological examination.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for a Long-Term this compound Animal Study
Caption: Workflow for a 12-month chronic toxicity study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altasciences.com [altasciences.com]
Application Notes and Protocols for Intraperitoneal Injection of CTPI-2 in Nude Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) injection of CTPI-2 in nude mice, a critical procedure in preclinical cancer and metabolic disease research. This compound is a third-generation inhibitor of the mitochondrial citrate carrier, SLC25A1, which plays a crucial role in cellular metabolism.[1][2][3][4]
Introduction to this compound
This compound is a potent and selective inhibitor of SLC25A1 (also known as the mitochondrial citrate carrier, CIC), with a binding affinity (KD) of 3.5 μM.[1][3][4] By blocking the transport of citrate from the mitochondria to the cytosol, this compound disrupts several key metabolic pathways. This mechanism of action makes it a valuable tool for studying cancer metabolism, particularly in cancer stem cells (CSCs), and for investigating its therapeutic potential in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][5][6][7]
Key Research Applications:
-
Oncology: Investigating the anti-tumor activity of this compound, particularly in models of non-small cell lung cancer (NSCLC).[1][2][8][9] It has been shown to limit the metabolic plasticity of cancer stem cells and can be used in combination with other chemotherapeutic agents like cisplatin.[8][10]
-
Metabolic Diseases: Studying the effects of this compound in reverting steatosis, improving glucose tolerance, and reducing inflammation in preclinical models of NAFLD and NASH.[6][7][11]
-
Inflammation: Exploring the anti-inflammatory properties of this compound, including its ability to lower circulating levels of pro-inflammatory cytokines like IL-6 and TNFα.[2][3][9]
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies involving the intraperitoneal injection of this compound in mice.
| Parameter | Value & Conditions | Animal Model | Reference |
| Dosage for Anti-Tumor Activity | 26 mg/kg, administered intraperitoneally on alternate days. | Nude mice with NSCLC xenografts (T1 cells). | [1][8] |
| Dosage for Metabolic Studies | 50 mg/kg, administered intraperitoneally on alternate days for 12 weeks. | C57BL/6J mice on a high-fat diet (HFD). | [1][3] |
| Effect on Tumor Growth | Significantly inhibited the growth of sphere-derived T1 tumors more effectively than monolayer-derived tumors. Extended tumor doubling times when used in combination with cisplatin. | Nude mice with NSCLC xenografts. | [8] |
| Effect on Body Weight | Completely averted weight gain in a prevention study and led to significant weight loss in a reversion study. | HFD-fed C57BL/6J mice. | [1][3] |
| Effect on Glucose Metabolism | Normalized glucose tolerance and insulin sensitivity. | HFD-fed mice. | [7][9] |
| Solubility | In DMSO: up to 125 mg/mL (requires ultrasonic treatment).[1] In a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline: 2 mg/mL (requires sonication).[12] | N/A | [1][12] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Sodium Bicarbonate (0.47% NaHCO₃)[11]
-
Polyethylene glycol 300 (PEG300) (optional, for alternative formulation)
-
Tween 80 (optional, for alternative formulation)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
DMSO-based Formulation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in a minimal amount of sterile DMSO. For nude mice, it is recommended to keep the final DMSO concentration below 2%.[12]
-
For a 26 mg/kg dose in a 20 g mouse (requiring 0.52 mg of this compound), if the injection volume is 100 µL, the final concentration would be 5.2 mg/mL.
-
Use an ultrasonic bath to aid dissolution if necessary.[1]
-
Bring the solution to the final desired volume with sterile saline.
-
Vortex briefly to ensure a homogenous solution.
-
-
Alternative Formulation (for improved solubility and reduced DMSO toxicity):
-
Sodium Bicarbonate Formulation:
-
This compound can also be diluted in 0.47% Sodium Bicarbonate (NaHCO₃) at a final concentration of 14 mM.[11]
-
Note: Always prepare fresh solutions for each experiment. If a solution is clear, it may be stored at 4°C for up to a week, though fresh preparation is recommended.[12] If the solution is a suspension, it must be prepared and used immediately.[12]
Intraperitoneal Injection Procedure in Nude Mice
Materials:
-
Nude mice (e.g., Balb/c athymic nude mice)
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol or other appropriate skin disinfectant
-
Sterile gauze pads
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Securely restrain the mouse by grasping the loose skin over the shoulders and neck. The "three-finger" restraint method is recommended.[13]
-
Turn the restrained mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of puncture.[13][14]
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol using a sterile gauze pad.[13]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[13][15]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[14]
-
Slowly inject the this compound solution. The recommended maximum injection volume for a mouse is typically 10 mL/kg.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, bleeding, or adverse reactions.[15]
-
Continue to monitor the animal's body weight and general health throughout the course of the experiment.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the SLC25A1-mediated export of mitochondrial citrate.
Experimental Workflow for In Vivo Studies
Caption: Workflow for a typical in vivo anti-tumor study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Drug Prevents Liver Damage, Obesity and Glucose Intolerance in Mice on High-Fat Diet | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]
- 7. researchgate.net [researchgate.net]
- 8. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. research.vt.edu [research.vt.edu]
- 15. scribd.com [scribd.com]
Application Notes and Protocols for CTPI-2 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for cancer research compared to traditional 2D cell cultures. They better mimic the tumor microenvironment, including gradients of oxygen and nutrients, cell-cell interactions, and the development of an extracellular matrix. CTPI-2 is a potent and selective inhibitor of the mitochondrial citrate transporter SLC25A1 (Solute Carrier Family 25 Member 1).[1][2][3] By blocking the transport of citrate from the mitochondria to the cytoplasm, this compound disrupts key metabolic pathways that are crucial for cancer cell proliferation, particularly in cancer stem cells (CSCs).[1][4] This application note provides detailed protocols for the use of this compound in 3D spheroid cultures of non-small cell lung cancer (NSCLC) cells, a cancer type where this compound has shown significant therapeutic potential.[2][4]
The inhibition of SLC25A1 by this compound leads to a cascade of metabolic changes, including the disruption of mitochondrial respiration and redox balance, ultimately suppressing the self-renewal and invasive capabilities of cancer stem cells.[4][5] These application notes will guide researchers in utilizing this compound to investigate its anti-cancer effects in a 3D spheroid model system.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on 3D spheroid cultures.
| Cell Line | Spheroid Model | This compound Concentration | Effect | Reference |
| H1299 (NSCLC) | 3D Spheroids | 50 µM | Inhibition of spheroid self-renewal | [4] |
| Patient-Derived (T1) NSCLC | 3D Spheroids in Collagen | 50 µM | Complete reversion of invasive phenotype | [4] |
| NCI-H460 (NSCLC) | 2D Culture | 200 µM | Reduced cell proliferation and viability | [6] |
| Parameter | Assay | Cell Line/Model | This compound Effect | Reference |
| IC50 | Viability Assay | H2052/484 Spheroids | Cisplatin IC50: 1.21 µM | [7] |
| Invasion | Collagen Invasion Assay | T1 NSCLC Spheroids | Significant reduction in invasion | [4] |
| Metabolism | Seahorse XF Analyzer | NCI-H460 Cells | Decreased basal mitochondrial respiration | [6] |
| Self-renewal | Sphere Formation Assay | H1299 Spheroids | Dose-dependent inhibition | [4] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound inhibits SLC25A1, blocking citrate efflux and disrupting metabolism.
Experimental Workflow for this compound Application in 3D Spheroids
Caption: Workflow for evaluating this compound's effects on 3D cancer spheroids.
Experimental Protocols
Protocol for 3D Spheroid Formation of NSCLC Cells
This protocol describes the formation of uniform spheroids using ultra-low attachment (ULA) plates.
Materials:
-
NSCLC cell lines (e.g., H1299, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture NSCLC cells in a T75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol for this compound Treatment of 3D Spheroids
Materials:
-
This compound (stock solution in DMSO)
-
Pre-formed NSCLC spheroids in a 96-well ULA plate
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids with this compound for the desired duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol for 3D Spheroid Invasion Assay
This protocol outlines the assessment of spheroid invasion into a collagen-based extracellular matrix.
Materials:
-
This compound treated and control spheroids
-
Collagen I, rat tail
-
10x PBS
-
Sterile 1N NaOH
-
Complete cell culture medium
-
24-well tissue culture plate
-
Ice
Procedure:
-
On ice, prepare the collagen matrix solution. For 1 mL of matrix, mix:
-
800 µL of Collagen I
-
100 µL of 10x PBS
-
A small volume of 1N NaOH to neutralize the pH (use a pH indicator paper or phenol red in the medium to check for neutrality - typically a light pink/orange color).
-
Adjust the final volume to 1 mL with sterile, cold complete culture medium.
-
-
Gently transfer individual spheroids from the ULA plate to a microcentrifuge tube.
-
Carefully remove the supernatant and resuspend the spheroids in the prepared collagen matrix solution.
-
Pipette 50 µL of the spheroid-collagen suspension into the center of each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.
-
After polymerization, add 500 µL of complete culture medium (with or without this compound, corresponding to the initial treatment) to each well.
-
Image the spheroids at time 0 and then at regular intervals (e.g., every 24 hours) for 3-5 days using an inverted microscope.
-
Quantify the area of invasion by measuring the total area of the spheroid and the invading cells at each time point using image analysis software (e.g., ImageJ).
Protocol for 3D Spheroid Viability Assay
This protocol uses the CellTiter-Glo® 3D Assay to determine cell viability by measuring ATP levels.
Materials:
-
This compound treated and control spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plate suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Transfer the spheroids from the ULA plate to an opaque-walled 96-well plate.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol for Metabolic Analysis of 3D Spheroids using Seahorse XF Analyzer
This protocol provides a general workflow for assessing the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of spheroids.
Materials:
-
This compound treated and control spheroids
-
Seahorse XFp Cell Culture Miniplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XFe/XFp Analyzer
Procedure:
-
Hydrate the Seahorse XFp sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
On the day of the assay, replace the calibrant with fresh, pre-warmed calibrant and incubate for at least 1 hour before the assay.
-
Gently transfer 3-5 spheroids per well into the Seahorse XFp Cell Culture Miniplate in a minimal volume of medium.
-
Wash the spheroids by gently replacing the medium with pre-warmed Seahorse XF Base Medium. Repeat this wash step twice.
-
After the final wash, add 180 µL of pre-warmed Seahorse XF Base Medium to each well.
-
Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate and the sensor cartridge into the Seahorse XFe/XFp Analyzer and initiate the measurement protocol.
-
After the run, normalize the OCR and ECAR data to the number of cells or protein content per well.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of tumor spheroid model in mesothelioma and lung cancers and anti-cancer drug testing in H2052/484 spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CTPI-2 Synergistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTPI-2 is a third-generation small molecule inhibitor of the mitochondrial citrate carrier, SLC25A1.[1][2][3][4][5] By blocking the transport of citrate from the mitochondria to the cytosol, this compound disrupts key metabolic pathways that are often dysregulated in cancer cells. It has been shown to inhibit glycolysis and impact the metabolic plasticity of cancer stem cells, demonstrating anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) models.[1][3][4][6] Synergistic drug combinations are a cornerstone of modern cancer therapy, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Emerging evidence suggests that this compound can act synergistically with standard-of-care chemotherapeutics and targeted agents, making it a promising candidate for combination therapies.[6][7][8]
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the synergistic potential of this compound with other anti-cancer agents. Detailed protocols for in vitro and in vivo experiments are provided, along with guidelines for data analysis and interpretation.
Rationale for Synergistic Combinations with this compound
The metabolic reprogramming of cancer cells is a key hallmark of malignancy. By targeting SLC25A1, this compound exploits a metabolic vulnerability in cancer cells that rely on cytosolic citrate for lipogenesis and to maintain redox balance. Combining this compound with agents that induce cellular stress through different mechanisms can lead to enhanced cancer cell killing.
Potential Synergistic Partners:
-
DNA Damaging Agents (e.g., Cisplatin): Cisplatin is a platinum-based chemotherapeutic that forms DNA adducts, leading to cell cycle arrest and apoptosis.[3][4] Cancer cells can develop resistance to cisplatin through various mechanisms, including enhanced DNA repair and altered drug efflux. This compound has been shown to re-sensitize cisplatin-resistant NSCLC cells to treatment, suggesting a synergistic relationship.[6][8] The metabolic stress induced by this compound may impair the cancer cells' ability to cope with cisplatin-induced DNA damage.
-
Targeted Therapies (e.g., EGFR Inhibitors like AZD9291/Osimertinib): AZD9291 is a third-generation EGFR tyrosine kinase inhibitor (TKI) effective against EGFR-mutated NSCLC, including those with the T790M resistance mutation.[9][10] Resistance to EGFR TKIs can emerge through various mechanisms, including metabolic reprogramming. By targeting a key metabolic node, this compound may prevent or overcome resistance to AZD9291.[6]
Experimental Design and Protocols
In Vitro Synergy Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another anti-cancer agent on cancer cell viability and to elucidate the underlying molecular mechanisms.
Recommended Cell Lines:
-
A549: Human lung adenocarcinoma cell line (NSCLC).
-
H1975: Human NSCLC cell line with L858R and T790M EGFR mutations (resistant to first-generation EGFR TKIs).
-
PC9: Human NSCLC cell line with an exon 19 deletion in EGFR (sensitive to EGFR TKIs).
-
Cisplatin-resistant A549 (A549/CIS): A generated cell line to study acquired resistance.
Protocol 1: Checkerboard Assay for Synergy Assessment
This assay is used to systematically evaluate the effects of two drugs at various concentrations.
Materials:
-
Selected cancer cell lines
-
This compound (solubilized in DMSO)
-
Synergistic partner drug (e.g., Cisplatin or AZD9291, solubilized appropriately)
-
96-well cell culture plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution Preparation:
-
Prepare a series of 2-fold serial dilutions for both this compound and the partner drug. A typical concentration range for this compound could be 0.1 µM to 50 µM, and for cisplatin, 0.1 µM to 25 µM. The ranges should be centered around the known IC50 values of each drug for the specific cell line.
-
In a separate 96-well plate (the "drug plate"), prepare the drug combinations. Add this compound in serial dilutions along the rows and the partner drug in serial dilutions along the columns. This creates a matrix of drug combinations.
-
-
Cell Treatment: Transfer the drug combinations from the "drug plate" to the corresponding wells of the "cell plate." Include wells with each drug alone and vehicle control (DMSO).
-
Incubation: Incubate the treated plates for a period that allows for significant cell growth inhibition (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
Data Analysis:
-
Calculate Percent Inhibition: Determine the percentage of cell growth inhibition for each drug concentration and combination relative to the vehicle control.
-
Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Calculate Combination Index (CI): Use the Chou-Talalay method to calculate the CI for each drug combination. The CI is a quantitative measure of the interaction between two drugs.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI can be calculated using specialized software like CompuSyn. The formula for the Combination Index is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.[11]
-
-
Isobologram Analysis: Generate isobolograms to visualize the synergistic, additive, or antagonistic effects. An isobologram is a graph that plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition).[12][13][14][15]
Table 1: Example Data Presentation for Checkerboard Assay Results
| Drug Combination | IC50 Drug A (µM) | IC50 Drug B (µM) | Combination Index (CI) at 50% Inhibition | Synergy Interpretation |
| This compound + Cisplatin | 10.2 | 5.5 | 0.6 | Synergy |
| This compound + AZD9291 | 8.9 | 0.8 | 0.5 | Synergy |
Protocol 2: Apoptosis Assay by Annexin V Staining
This protocol determines if the synergistic effect is due to an increase in programmed cell death.
Materials:
-
Cancer cells treated with this compound, the partner drug, the combination, and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the IC50 concentrations of each drug and their combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[16][17][18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Table 2: Example Data Presentation for Apoptosis Assay
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95 | 3 | 2 |
| This compound (IC50) | 80 | 15 | 5 |
| Drug B (IC50) | 75 | 20 | 5 |
| This compound + Drug B | 40 | 45 | 15 |
Mechanistic Studies
Protocol 3: Western Blot Analysis
To investigate the effect of the drug combination on key signaling proteins.
Materials:
-
Protein lysates from treated and control cells.
-
SDS-PAGE gels and blotting apparatus.
-
Primary antibodies against proteins of interest (e.g., p-Akt, Akt, PARP, Cleaved Caspase-3, Bcl-2, Bax, SLC25A1).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration using a BCA or Bradford assay.[19]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[20]
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Table 3: Example Data Presentation for Western Blot Analysis
| Treatment | p-Akt/Akt Ratio | Cleaved PARP/PARP Ratio | Bcl-2/Bax Ratio |
| Vehicle Control | 1.0 | 1.0 | 2.5 |
| This compound | 0.6 | 1.8 | 1.5 |
| Drug B | 0.8 | 2.2 | 1.2 |
| This compound + Drug B | 0.2 | 4.5 | 0.5 |
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
To assess changes in the expression of genes involved in the drug response.
Materials:
-
RNA extracted from treated and control cells.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., SLC25A1, Bcl2, Bax).
-
qPCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA and reverse transcribe it to cDNA.
-
qPCR: Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization (e.g., GAPDH or ACTB).[21][22][23]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 4: Example Data Presentation for qPCR Analysis
| Treatment | Relative SLC25A1 Expression | Relative Bcl2 Expression | Relative Bax Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | 0.9 | 0.6 | 1.5 |
| Drug B | 1.1 | 0.7 | 1.8 |
| This compound + Drug B | 0.8 | 0.3 | 3.2 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. punnettsquare.org [punnettsquare.org]
- 3. oncodaily.com [oncodaily.com]
- 4. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin and beyond: molecular mechanisms of action and drug resistance development in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mythreyaherbal.com [mythreyaherbal.com]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 14. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 18. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. idtdna.com [idtdna.com]
- 22. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing CTPI-2 Solubility for Preclinical Research
Welcome to the technical support center for CTPI-2, a third-generation mitochondrial citrate carrier (SLC25A1) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Troubleshooting and FAQs
This section addresses common issues encountered when working with this compound and provides solutions to ensure successful experimental outcomes.
Q1: this compound has precipitated out of my vehicle during preparation or before administration. What can I do?
A1: Precipitation is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps:
-
Ensure Complete Dissolution Initially: When using a co-solvent system, ensure the this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding subsequent components of the vehicle. Sonication can aid in this process.
-
Optimize Vehicle Composition: The ratio of co-solvents, surfactants, and aqueous components is critical. Refer to the formulation tables below for tested compositions. You may need to empirically determine the optimal vehicle for your desired concentration.
-
Prepare Fresh Formulations: It is highly recommended to prepare this compound formulations fresh on the day of use. Over time, even in optimized vehicles, precipitation can occur.
-
Maintain Temperature: If warming was used to dissolve the compound, ensure the solution does not cool too rapidly, which can cause precipitation. However, be mindful of the compound's stability at elevated temperatures.
-
Consider Alternative Formulations: If a simple co-solvent system is problematic, consider more advanced formulations like nanosuspensions or solid dispersions, for which protocols are provided below.
Q2: I am observing high variability in my in vivo data. Could this be related to this compound solubility?
A2: Yes, poor and inconsistent solubility can lead to variable absorption and, consequently, high variability in pharmacokinetic and pharmacodynamic data.
-
Inconsistent Dissolution in the GI Tract: For oral administration, if this compound does not dissolve uniformly, its absorption will be erratic.
-
Precipitation at the Injection Site: For parenteral routes, precipitation at the injection site can lead to slow and variable absorption.
-
Mitigation Strategies:
-
Standardize Formulation Preparation: Ensure your formulation protocol is consistent for every experiment.
-
Use a Homogeneous Formulation: For suspensions, ensure the suspension is uniform before each administration. For solutions, ensure no precipitation has occurred.
-
Particle Size Reduction: For oral formulations, reducing the particle size through micronization or nanosuspension can improve dissolution consistency.
-
Q3: What are the recommended starting formulations for in vivo studies with this compound?
A3: Based on available data, here are recommended starting formulations for intraperitoneal and oral administration of this compound.
Data Presentation: this compound Solubility and Formulation
The following tables summarize key properties of this compound and provide starting formulations for in vivo experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 356.74 g/mol | [1][2][3] |
| Molecular Formula | C₁₃H₉ClN₂O₆S | [1][3] |
| Appearance | Solid | [4] |
| Water Solubility | Insoluble | [2][5] |
| DMSO Solubility | Up to 125 mg/mL (with sonication) | [2] |
| Ethanol Solubility | Up to 35 mg/mL | [2] |
Table 2: Recommended In Vivo Formulations for this compound
| Route of Administration | Formulation Composition | Achievable Concentration | Notes | Source |
| Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.08 mg/mL (clear solution) | Prepare by sequentially adding and mixing the components. Sonication is recommended. | [1] |
| Oral Gavage | Homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL | Prepare a homogeneous suspension. The exact concentration of CMC-Na may need optimization. | [5] |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations.
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Intraperitoneal Injection
Objective: To prepare a clear solution of this compound suitable for intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to achieve a concentration of 20.8 mg/mL and vortex until the this compound is fully dissolved. Gentle warming and sonication can be used to aid dissolution.
-
In a separate sterile conical tube, add the required volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution and mix thoroughly.
-
Add the required volume of Tween 80 to the mixture and mix until a clear solution is obtained.
-
Finally, add the required volume of sterile saline to reach the final desired concentration and volume. Mix thoroughly.
-
The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. This will yield a clear solution with a this compound concentration of at least 2.08 mg/mL.
-
Visually inspect the solution for any signs of precipitation before administration.
Protocol 2: Preparation of a this compound Nanosuspension by Wet Media Milling (General Protocol)
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability for oral administration. This is a general protocol that should be optimized for this compound.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC) of low molecular weight (e.g., 3 cP)
-
Tween 80
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Mixer mill or a similar high-energy mill
Procedure:
-
Prepare a dispersing agent solution by dissolving 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 in purified water.
-
Weigh the desired amount of this compound and add it to the dispersing agent solution.
-
Add the milling media to the suspension. The volume of the milling media should be optimized but can be started at a 1:1 ratio with the suspension volume.
-
Mill the suspension at a high speed for a predetermined time. The milling time will need to be optimized to achieve the desired particle size (typically in the range of 200-500 nm).
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using a suitable technique like dynamic light scattering (DLS).
-
The resulting nanosuspension can be used directly for oral administration or can be lyophilized for long-term storage and reconstitution.
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation (General Protocol)
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution properties. This is a general protocol that requires optimization.
Materials:
-
This compound powder
-
A suitable hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the desired ratio of this compound to the polymer (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both the this compound and the polymer in a suitable organic solvent. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and at a suitable temperature.
-
A solid film or mass will be formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
The resulting solid dispersion powder can be used for reconstitution in an aqueous vehicle for in vivo studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for formulation development.
Caption: Mechanism of action of this compound, which inhibits the mitochondrial citrate carrier SLC25A1.
Caption: A general workflow for the development of a suitable formulation for a poorly soluble compound like this compound.
References
- 1. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 4. Multiple roles played by the mitochondrial citrate carrier in cellular metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milli ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06054J [pubs.rsc.org]
CTPI-2 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier, SLC25A1. This guide is designed for researchers, scientists, and drug development professionals to address potential questions and troubleshooting scenarios related to the experimental use of this compound, with a focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the mitochondrial citrate carrier, also known as Solute Carrier Family 25 Member 1 (SLC25A1).[1][2][3] It binds to SLC25A1 with a dissociation constant (KD) of approximately 3.5 μM, preventing the transport of citrate from the mitochondria to the cytosol.[1][2][3] This blockade of citrate export has significant downstream effects on cellular metabolism.
Q2: Are the observed effects of this compound on PPARγ, GLUT4, and inflammatory cytokines considered off-target effects?
Current evidence strongly suggests that the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), Glucose Transporter 4 (GLUT4), and inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα) are downstream consequences of SLC25A1 inhibition, rather than direct off-target binding by this compound.[4][5] The inhibition of citrate export by this compound alters the intracellular pool of acetyl-CoA, a critical molecule for lipid synthesis and cellular signaling, which in turn impacts the activity of pathways involving PPARγ and GLUT4.[4][5] Similarly, the anti-inflammatory effects of this compound are linked to the metabolic reprogramming of immune cells, such as macrophages, upon SLC25A1 inhibition.[2][6]
Q3: How can I be sure that the effects I'm seeing in my experiment are due to SLC25A1 inhibition and not an unknown off-target effect?
To confirm that the observed cellular phenotype is a result of on-target this compound activity, several control experiments can be performed. Gene expression profiling has shown that approximately 80% of the genes affected by this compound treatment are also impacted by SLC25A1 shRNA, indicating a high degree of on-target activity. Furthermore, this compound has been shown to have no effect on cell proliferation in cells lacking SLC25A1 or those expressing a mutant form of SLC25A1 at key binding residues.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected changes in lipid metabolism pathways. | Inhibition of SLC25A1 by this compound reduces the cytosolic acetyl-CoA pool, a key precursor for fatty acid and cholesterol synthesis. | - Measure cytosolic acetyl-CoA levels. - Perform lipidomics analysis to quantify changes in lipid species. - Correlate findings with the known downstream effects of SLC25A1 inhibition on lipogenesis. |
| Alterations in glucose uptake and metabolism. | This compound treatment can lead to the downregulation of PPARγ and its downstream target GLUT4, affecting glucose transport into cells.[4][5] | - Measure glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG). - Assess GLUT4 expression and localization via Western blot and immunofluorescence. - Evaluate the expression of genes involved in gluconeogenesis.[4] |
| Modulation of inflammatory responses. | Inhibition of SLC25A1 can alter the metabolic state of immune cells, leading to a decrease in pro-inflammatory cytokine production (e.g., IL-6, TNFα) and an increase in anti-inflammatory cytokines.[2] | - Measure cytokine levels in cell culture supernatant or plasma using ELISA or a multiplex assay. - Analyze the polarization state of macrophages (M1 vs. M2 markers). - Investigate the activation of inflammatory signaling pathways such as NF-κB.[2] |
| Variability in experimental results. | Inconsistent compound solubility or stability. | - Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in culture media. - Prepare fresh stock solutions regularly and store them appropriately. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the binding affinity and activity of this compound.
| Parameter | Value | Target | Reference |
| Dissociation Constant (KD) | 3.5 μM | SLC25A1 | [1][2][3] |
Experimental Protocols
Protocol 1: Assessing On-Target Activity of this compound using SLC25A1 Knockdown
Objective: To verify that the cellular effects of this compound are mediated through the inhibition of SLC25A1.
Methodology:
-
Culture two populations of your target cells: one transduced with a lentiviral vector expressing an shRNA against SLC25A1 and a control group with a non-targeting shRNA.
-
Treat both cell populations with a range of this compound concentrations.
-
After the desired incubation period, assess the phenotype of interest (e.g., cell viability, gene expression, metabolic flux).
-
Expected Outcome: The SLC25A1 knockdown cells should exhibit a diminished response to this compound compared to the control cells, as the primary target of the compound is already suppressed.
Protocol 2: Measuring Changes in Cytokine Production
Objective: To quantify the effect of this compound on the secretion of inflammatory cytokines.
Methodology:
-
Plate immune cells (e.g., macrophages) and stimulate them with a pro-inflammatory agent (e.g., LPS).
-
Treat the stimulated cells with this compound or a vehicle control.
-
After 24-48 hours, collect the cell culture supernatant.
-
Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokines of interest (e.g., IL-6, TNFα) to measure their concentrations in the supernatant.
-
Normalize cytokine concentrations to the total protein content of the cell lysate.
Visualizations
References
- 1. A key role of the mitochondrial citrate carrier (SLC25A1) in TNFα- and IFNγ-triggered inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CTPI-2 Inconsistency in Experiments
Welcome to the technical support center for CTPI-2, a third-generation selective inhibitor of the mitochondrial citrate carrier, SLC25A1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in a clear and accessible manner.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the mitochondrial citrate carrier, Solute Carrier Family 25 Member 1 (SLC25A1).[1][2][3][4][5] SLC25A1 is responsible for transporting citrate from the mitochondrial matrix to the cytosol in exchange for malate. By inhibiting this transporter, this compound blocks the supply of cytosolic citrate, which is a key substrate for the synthesis of fatty acids and cholesterol. This inhibition also impacts cellular energy metabolism, including glycolysis and gluconeogenesis, and can induce metabolic stress in cancer cells that are highly dependent on mitochondrial function.[1]
Q2: What are the primary research applications for this compound?
This compound is widely used in preclinical research for a variety of applications, including:
-
Cancer Biology: Investigating the role of metabolic reprogramming in cancer progression, particularly in non-small cell lung cancer and liver cancer.[1][2] this compound has been shown to have a more pronounced effect on cancer stem cells (CSCs) compared to non-CSCs.[2]
-
Metabolic Diseases: Studying the pathophysiology of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as obesity and glucose intolerance.[1]
-
Inflammation: Exploring the link between cellular metabolism and inflammatory signaling pathways.
Q3: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guides
Solubility and Stability
Q4: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous cell culture medium. How can I prevent this?
This is a common issue due to the hydrophobic nature of many small molecule inhibitors. Here are several steps to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to maintain cell health and minimize solvent effects.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution. This can help improve solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in pre-warmed medium.
-
Vortexing: Gently vortex the diluted solution immediately after adding the this compound stock to ensure it is well-dispersed.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.
Q5: How stable is this compound in cell culture medium at 37°C?
The stability of this compound in cell culture medium can vary depending on the specific medium composition and experimental duration. For long-term experiments (over 24 hours), it is advisable to replace the medium with freshly prepared this compound to ensure a consistent effective concentration.
Inconsistent Experimental Results
Q6: I am seeing significant variability in the anti-proliferative effects of this compound between different cancer cell lines. What could be the reason for this?
The differential response of cancer cell lines to this compound is expected and can be attributed to several factors:
-
Metabolic Phenotype: Cell lines with a greater reliance on oxidative phosphorylation and de novo lipogenesis for their energy and biomass production are generally more sensitive to SLC25A1 inhibition. In contrast, cells that are highly glycolytic may be less affected.
-
Expression Levels of SLC25A1: The abundance of the SLC25A1 protein can vary between cell lines, which will influence their sensitivity to this compound.
-
Cancer Stem Cell Population: The proportion of cancer stem cells (CSCs) within a cell line can impact the overall response, as CSCs have been shown to be particularly vulnerable to SLC25A1 inhibition.[2]
-
Culture Conditions: The response to this compound can be influenced by whether the cells are grown in 2D (monolayer) or 3D (spheroid) cultures. Spheroid cultures, which more closely mimic the in vivo tumor microenvironment, may show a different sensitivity profile.[2]
Q7: My results with this compound are not consistent from one experiment to the next, even with the same cell line. What should I check?
Inconsistent results can be frustrating. Here is a checklist of potential sources of variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence metabolic state and drug response.
-
Reagent Quality: Verify the quality and consistency of your cell culture medium, serum, and other reagents.
-
This compound Stock Solution: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Batch-to-Batch Variability: While less common with well-characterized small molecules, there can be slight variations between different manufacturing batches of this compound. If you suspect this, it is advisable to test a new batch alongside your old one to confirm consistent activity.
Unexpected Cellular Responses
Q8: I treated my cells with this compound, but I don't see the expected decrease in the oxygen consumption rate (OCR) in my Seahorse assay. What could be happening?
Several factors could lead to an unexpected OCR response:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Metabolic Adaptation: Some cancer cells can adapt to the inhibition of SLC25A1 by upregulating alternative metabolic pathways to maintain energy production. For example, they may increase their reliance on glutamine metabolism.
-
Assay Conditions: Ensure that your Seahorse assay is properly set up. This includes using the correct cell seeding density, allowing for adequate equilibration time in the assay medium, and ensuring the proper function of the instrument.
-
Off-target Effects: While this compound is a selective inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. These could potentially influence mitochondrial function in unexpected ways.
Q9: I'm observing an unexpected phenotype in my cells after this compound treatment that doesn't seem directly related to metabolic changes. What could be the cause?
While the primary target of this compound is SLC25A1 and its downstream metabolic pathways, the inhibition of this central metabolic node can have broader cellular consequences:
-
Redox Imbalance: Inhibition of SLC25A1 can lead to an accumulation of reactive oxygen species (ROS) and a disruption of the cellular redox balance, which can trigger various stress response pathways.
-
Epigenetic Alterations: Cytosolic citrate is a precursor for acetyl-CoA, which is a substrate for histone acetyltransferases (HATs). By reducing the availability of acetyl-CoA, this compound can potentially influence gene expression through epigenetic modifications.
-
Signaling Pathway Crosstalk: Metabolic pathways are intricately linked with cellular signaling networks. Alterations in cellular metabolism induced by this compound can lead to secondary effects on signaling pathways that regulate cell growth, survival, and differentiation.
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro and In Vivo Experiments
| Experimental System | Recommended Concentration/Dosage | Notes |
| In Vitro Cell Culture | 10 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| In Vivo (Mouse) | 25 - 50 mg/kg | Administration route and frequency will depend on the specific animal model and experimental design. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as MTT, resazurin, or a commercial cell viability kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Growth Study (Mouse Xenograft Model)
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
This compound Administration: Prepare the this compound formulation for in vivo use. A common formulation is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule. Administer the vehicle only to the control group.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular analysis).
Visualizations
Caption: this compound inhibits the SLC25A1-mediated export of mitochondrial citrate.
Caption: A general experimental workflow for in vitro studies using this compound.
Caption: A logical flowchart for troubleshooting inconsistent this compound results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Mitigating CTPI-2 Toxicity in Primary Cell Cultures
Disclaimer: The following information is provided for research purposes only. As "CTPI-2" is not a publicly documented compound, this guide offers general strategies for mitigating the toxicity of small molecule inhibitors in primary cell cultures. Recommendations are based on established principles of in vitro toxicology and cell culture.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our primary cell cultures when treated with a novel inhibitor. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity with a new compound, a systematic approach is crucial.[1] Begin by verifying the fundamentals of your experimental setup. This includes confirming the final concentration of the compound and the solvent (e.g., DMSO) in the culture medium.[1] It is also important to ensure the health and viability of your primary cells before treatment. Key initial steps include performing a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration), and optimizing the exposure time.[1]
Q2: How can we reduce the cytotoxic effects of our inhibitor without compromising its intended biological activity?
A2: Several strategies can be employed to mitigate toxicity while preserving efficacy:
-
Concentration and Exposure Time Optimization: The most direct approach is to lower the compound's concentration and reduce the incubation time.[1][2]
-
Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (like N-acetylcysteine) or pan-caspase inhibitors (like Z-VAD-FMK) may rescue cells from death.[1]
-
Serum Concentration Adjustment: The amount of serum in your culture medium can influence drug availability and cytotoxicity. Experimenting with different serum percentages can be beneficial.[1][2]
Q3: What are the common signs of inhibitor-induced toxicity in primary cell cultures?
A3: Visual signs of toxicity can vary between cell types but often include:
-
Morphological Changes: Cells may appear rounded, shrunken, or show cytoplasmic vacuolization.[3]
-
Reduced Adherence: Adherent cells may detach from the culture surface.[3]
-
Decreased Cell Density: A noticeable reduction in the number of viable cells compared to the vehicle control.[3]
-
Increased Cell Debris: An accumulation of floating debris from dead and dying cells.[3]
Q4: Could the solvent used to dissolve the inhibitor be the source of toxicity?
A4: Yes, the solvent (e.g., DMSO) can be toxic to primary cells, even at low concentrations. It is crucial to perform a solvent toxicity assessment by treating cells with serial dilutions of the solvent alone to determine the maximum non-toxic concentration.[1]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Suggested Solution |
| Off-Target Effects | At higher concentrations, the inhibitor may affect unintended cellular targets, leading to toxicity.[3] Lowering the concentration and optimizing exposure time can help minimize these effects.[1][2] |
| Compound Instability | The inhibitor may be unstable in the culture medium, leading to the formation of toxic byproducts. Prepare fresh dilutions for each experiment and consider a medium change for longer incubation periods.[1] |
| Metabolic Activation | Primary cells, especially hepatocytes, can metabolize compounds into reactive, toxic metabolites.[4][5] Consider using metabolic inhibitors, if appropriate for your experimental design, to investigate this possibility. |
| Mitochondrial Toxicity | Many drugs can impair mitochondrial function, leading to oxidative stress and cell death.[5][6] Co-treatment with antioxidants may help mitigate this.[1] |
Guide 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Cell Passage Number | Primary cells have a limited lifespan and their characteristics can change with each passage. Use cells of a consistent and low passage number for all experiments.[3] |
| Plating Density | Cell density can influence their sensitivity to toxic compounds. Optimize and standardize the cell seeding density for all assays.[3] |
| Inhibitor Preparation | Variations in the preparation of inhibitor stock solutions and dilutions can lead to inconsistent results. Standardize the inhibitor dilution process.[3] |
| Culture Conditions | Ensure consistent culture conditions, including media formulation, serum lot, and incubator parameters (CO2, temperature, humidity).[2] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effects of an inhibitor on primary cell cultures.[7]
Materials:
-
Primary cells
-
Complete culture medium
-
96-well tissue culture plates
-
Investigational inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[2]
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)[3]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at an optimal density and allow them to adhere and stabilize overnight.[3]
-
Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium and add 100 µL of the medium containing the desired inhibitor concentrations. Include wells for untreated and vehicle controls.[3]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[2]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.[2]
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary cells treated with the inhibitor (as in Protocol 1)
-
LDH cytotoxicity assay kit
-
Multi-well spectrophotometer
Procedure:
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[2]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[2]
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.[2]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[2]
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).[2]
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical Inhibitor (CPI-2)
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 0.8 |
| 0.1 | 98.5 ± 4.8 | 3.5 ± 1.1 |
| 1 | 85.2 ± 6.1 | 15.8 ± 3.2 |
| 10 | 52.3 ± 7.5 | 48.9 ± 5.6 |
| 100 | 15.8 ± 3.9 | 85.4 ± 6.3 |
| Data are presented as mean ± standard deviation. |
Visualizations
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Troubleshooting flowchart for identifying the source of toxicity.
Caption: Generalized cellular stress and death pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
CTPI-2 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of CTPI-2, a third-generation mitochondrial citrate carrier SLC25A1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the mitochondrial citrate transporter, also known as Solute Carrier Family 25 Member 1 (SLC25A1), with a dissociation constant (KD) of 3.5 μM.[1][2][3] Its primary mechanism involves blocking the transport of citrate from the mitochondria to the cytoplasm. This inhibition disrupts several metabolic pathways, including glycolysis, lipogenesis, and gluconeogenesis.[4][5][6] this compound has demonstrated anti-tumor and anti-inflammatory properties in preclinical studies.[3][7]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent. For detailed storage durations and temperatures, please refer to the data table below. To prevent degradation, it is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: How should I prepare this compound stock and working solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] For in vitro experiments, a stock solution in fresh, moisture-free DMSO is recommended.[1] For in vivo studies, it is advised to prepare the working solution fresh on the day of use.[4] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4]
Q4: Is this compound sensitive to light or other environmental factors?
Q5: What are the known downstream effects of this compound treatment in experimental models?
A5: In various preclinical models, this compound has been shown to:
-
Inhibit the proliferation of cancer cells and sensitize them to chemotherapy.[2]
-
Regulate glycolysis and limit the metabolic plasticity of cancer stem cells.[2][5]
-
Prevent steatohepatitis and normalize glucose tolerance in models of non-alcoholic fatty liver disease (NAFLD).[6][8]
-
Reduce levels of pro-inflammatory cytokines like IL-6 and increase anti-inflammatory cytokines like IL-4 and IL-10.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in my experiment. | Improper storage leading to degradation. | Verify that this compound has been stored according to the recommendations (see data table). If in solution, ensure it was stored at the correct temperature and for the appropriate duration. Use a fresh aliquot or a newly prepared solution. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Incorrect solvent or solubility issues. | Ensure you are using a recommended solvent like DMSO or ethanol.[2] If you observe precipitation, try gentle warming or sonication. For quantitative experiments, ensure the compound is fully dissolved. | |
| Precipitation observed in my this compound working solution. | Exceeding the solubility limit of this compound in the chosen solvent or buffer. | Check the maximum concentration of this compound in your solvent (see data table). You may need to adjust the concentration or the composition of your experimental buffer. |
| Use of old or water-containing DMSO. | Moisture-absorbing DMSO can reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO for preparing stock solutions. | |
| Inconsistent results between experiments. | Degradation of this compound working solution. | For in vivo experiments, it is strongly recommended to prepare the working solution fresh for each experiment.[4] For in vitro assays, avoid storing diluted working solutions for extended periods. |
| Inaccurate concentration of the stock solution. | Ensure accurate weighing of the compound and precise volume measurements when preparing stock solutions. The molecular weight of this compound is 356.74 g/mol .[2] |
Data Presentation
Table 1: Storage and Solubility of this compound
| Form | Storage Temperature | Duration of Stability | Solvent | Maximum Concentration | Reference |
| Powder | -20°C | ≥ 4 years | N/A | N/A | [8] |
| Powder | -20°C | 3 years | N/A | N/A | [1] |
| In Solvent | -80°C | 1 year | DMSO | 71 mg/mL (199.02 mM) | [1][4] |
| In Solvent | -20°C | 1 to 6 months | DMSO | 71 mg/mL (199.02 mM) | [1][4] |
| In Solvent | Not specified | Not specified | Ethanol | 7.13 mg/mL (20 mM) | [2] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound. By inhibiting the mitochondrial citrate carrier (SLC25A1), this compound prevents the export of citrate from the mitochondrial matrix to the cytoplasm. This has several downstream consequences, including the disruption of fatty acid synthesis (lipogenesis) and the modulation of glucose metabolism.
Experimental Workflow for this compound
This workflow provides a general protocol for the preparation and use of this compound in a typical cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Resistance to CTPI-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with CTPI-2, a third-generation mitochondrial citrate carrier (SLC25A1) inhibitor. This compound is a key compound in studying metabolic plasticity in cancer stem cells and has shown promise in overcoming resistance to conventional therapies.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, helping you to identify the cause and find a solution.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound between experiments. | 1. Cell Seeding Density: Inconsistent cell numbers at the start of the assay will lead to variability.[4] 2. Reagent Variability: Age and storage of this compound stock solution can affect its potency.[4] 3. Cell Line Instability: Genetic drift in cancer cell lines over multiple passages can alter their sensitivity to treatment. | 1. Standardize Cell Seeding: Always perform a cell count using a hemocytometer or automated cell counter before seeding. Ensure a single-cell suspension and uniform mixing.[4] 2. Proper Reagent Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution at -20°C or as recommended by the supplier.[5] 3. Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Use cells from a low passage number for critical experiments. |
| Reduced this compound efficacy in a previously sensitive cell line. | 1. Development of Acquired Resistance: Prolonged exposure to this compound may have selected for a resistant population of cells. 2. Upregulation of Bypass Pathways: Cells may have activated alternative metabolic pathways to compensate for SLC25A1 inhibition.[6][7] 3. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cells. | 1. Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50 value. Consider developing a resistant cell line model through continuous or pulsed treatment with increasing concentrations of this compound.[8][9][10] 2. Investigate Bypass Pathways: Use techniques like RNA sequencing or proteomic analysis to identify upregulated pathways. Consider combination therapies to target these pathways. 3. Assess Efflux Pump Activity: Use RT-qPCR to measure the expression of common ABC transporter genes (e.g., ABCB1, ABCG2). Test the effect of efflux pump inhibitors in combination with this compound. |
| High variability in apoptosis assays after this compound treatment. | 1. Suboptimal Drug Concentration or Time Point: The chosen concentration may not be sufficient to induce significant apoptosis, or the time point may be too early.[4] 2. Non-Apoptotic Cell Death: this compound might be inducing other forms of cell death, such as necrosis or autophagy.[4] | 1. Optimize Assay Conditions: Use a concentration that is cytotoxic to the sensitive line (e.g., 2-3 times its IC50) and test multiple time points (e.g., 24, 48, 72 hours) to identify the peak of apoptosis.[4] 2. Evaluate Other Cell Death Mechanisms: Use assays for necrosis (e.g., LDH release assay) or autophagy (e.g., LC3-II western blotting) to get a complete picture of this compound-induced cell death. |
| Unexpected off-target effects observed. | 1. High this compound Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. 2. Cell Line-Specific Responses: The observed effects may be unique to the specific genetic background of the cell line being used. | 1. Titrate this compound Concentration: Determine the optimal concentration range for your specific cell line and assay. 2. Validate Findings in Multiple Cell Lines: Confirm your results in a panel of different cell lines to ensure the observed effects are not cell line-specific. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the mitochondrial citrate carrier, SLC25A1, with a dissociation constant (KD) of 3.5 μM.[1][11] By blocking SLC25A1, this compound inhibits the transport of citrate from the mitochondria to the cytoplasm. This disrupts glycolysis and limits the metabolic plasticity of cancer cells, particularly cancer stem cells (CSCs).[1][2][11]
Q2: What are the potential mechanisms of resistance to this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, based on general principles of targeted therapy resistance, they may include:
-
Alterations in the Drug Target: Mutations in the SLC25A1 gene that prevent this compound from binding effectively.
-
Activation of Bypass Pathways: Upregulation of alternative metabolic pathways to maintain cellular energy and biosynthetic processes.[6][12]
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps that actively remove this compound from the cell.
-
Epigenetic Modifications: Changes in DNA methylation or histone modifications that alter the expression of genes involved in drug sensitivity.[13]
Q3: How can I develop a this compound resistant cell line for my research?
A3: Developing a resistant cell line typically involves long-term culture of a sensitive parental cell line with gradually increasing concentrations of this compound.[8][14] Another common method is pulsed treatment, where cells are exposed to a high concentration of this compound for a short period, followed by a recovery phase in drug-free media.[8][10] The process can take anywhere from 3 to 18 months.[8][10]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, studies have shown that this compound can act synergistically with other anticancer agents. For example, it can re-sensitize non-small cell lung cancer (NSCLC) cells to cisplatin.[5][15] Combining this compound with therapies that target different cellular pathways is a promising strategy to overcome resistance.[3]
Signaling Pathways and Experimental Workflows
To further aid in your research, the following diagrams illustrate the this compound signaling pathway and a general workflow for investigating this compound resistance.
Caption: this compound inhibits the mitochondrial citrate carrier SLC25A1.
Caption: A logical workflow for investigating this compound resistance.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol outlines a method for developing a cancer cell line with acquired resistance to this compound using a continuous exposure method.
Materials:
-
Parental cancer cell line known to be sensitive to this compound
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
DMSO (for dissolving this compound)
-
Cell counting solution (e.g., Trypan Blue)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates)
Methodology:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTS or MTT assay) to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture: When the cells reach 70-80% confluency, subculture them into a new flask with a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended.
-
Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation for several months. The resistant cell line is considered stable when it can proliferate consistently at a this compound concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterization: Regularly compare the IC50 of the resistant line to the parental line to quantify the degree of resistance.
Protocol 2: Assessing Changes in SLC25A1 Expression by RT-qPCR
This protocol provides a method to quantify the mRNA expression level of SLC25A1 in parental versus this compound resistant cells.
Materials:
-
Parental and this compound resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SLC25A1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
Cell Lysis and RNA Extraction: Harvest approximately 1x10^6 cells from both parental and resistant cell lines. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (A260/280 ratio should be ~2.0).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for SLC25A1 or the housekeeping gene, and qPCR master mix.
-
Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SLC25A1 and the housekeeping gene in both parental and resistant samples.
-
Calculate the relative expression of SLC25A1 in the resistant cells compared to the parental cells using the ΔΔCt method. An increase in SLC25A1 expression in the resistant line could indicate a potential mechanism of resistance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CTPI 2 (7794) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Technical Support Center: Assessing CTPI-2 Bioavailability
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for assessing the bioavailability of CTPI-2 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its bioavailability important?
A1: this compound is a third-generation selective inhibitor of the mitochondrial citrate carrier, SLC25A1.[1][2] SLC25A1 is crucial for exporting citrate from the mitochondria to the cytoplasm, a key step linking mitochondrial metabolism with cytosolic processes like lipogenesis and glycolysis.[1][3] Assessing oral bioavailability is critical to determine the fraction of an orally administered dose that reaches systemic circulation, which is a key predictor of a drug's potential therapeutic efficacy.[4]
Q2: Which animal model is most appropriate for an initial bioavailability study of this compound?
A2: Mice (e.g., C57BL/6 or BALB/c strains) and rats are the most common species for initial pharmacokinetic (PK) and bioavailability studies due to their well-characterized physiology, availability, and the smaller amount of compound required.[5][6] Previous in vivo efficacy studies for this compound have utilized C57BL/6J mice.[1]
Q3: What are the essential components of a preclinical oral bioavailability study?
A3: A standard study involves at least two administration groups: intravenous (IV) and oral (PO).[5][7] The IV group serves as the 100% bioavailability reference because the drug is delivered directly into the systemic circulation.[7] Blood samples are collected at multiple time points after administration for both groups to determine the plasma concentration of the drug over time.[5][8]
Q4: What formulation considerations are important for this compound?
A4: this compound is soluble in DMSO, but this is not always ideal for in vivo oral studies.[3][5] For oral gavage, formulating this compound as a suspension or solution in a safe, well-tolerated vehicle is necessary. Common vehicles include aqueous solutions with methylcellulose and a surfactant like Tween80.[8][9] Poor aqueous solubility is a primary cause of low oral bioavailability, so formulation development is a critical step.[10][11][12]
Q5: How is oral bioavailability (F%) calculated?
A5: Absolute oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time plot for the oral (PO) dose to the AUC for the intravenous (IV) dose, adjusting for the dose administered in each route.[7] The formula is: F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Experimental Protocols
Protocol: Mouse Oral Bioavailability Study for this compound
This protocol outlines a standard procedure for determining the oral bioavailability of this compound in mice.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Sex: Female (or male, but should be consistent)
-
Weight: 20-25 g
-
Group Size: n=3-5 mice per time point or per group for serial sampling.
2. Formulation Preparation:
-
IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., saline with a co-solvent like PEG400 or Solutol HS 15). The final concentration should allow for a low injection volume (e.g., 5 mL/kg).
-
PO Formulation: Prepare a homogenous suspension or solution of this compound in an oral gavage vehicle (e.g., 0.5% Methylcellulose, 0.2% Tween80 in water).[8]
3. Dosing:
-
Acclimatization: Allow animals to acclimate for at least one week before the study.[6]
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.[13]
-
IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.[14]
4. Blood Sampling:
-
Schedule: Collect blood samples at specific time points. A typical schedule is: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[5][6]
-
Collection: Collect approximately 20-50 µL of blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).[8]
-
Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.[5]
5. Sample Analysis:
-
Method: Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify this compound concentrations in plasma.[13][15]
-
Quantification: Generate a standard curve with known concentrations of this compound in blank plasma to accurately determine the concentration in the study samples.
6. Data Analysis:
-
Pharmacokinetic Parameters: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) for both IV and PO groups.
-
Bioavailability Calculation: Use the dose-normalized AUC values to calculate the absolute oral bioavailability (F%).
Data Presentation
While specific bioavailability data for this compound is not publicly available, the table below presents a summary of representative pharmacokinetic parameters for a hypothetical small molecule inhibitor in mice, illustrating how results should be structured.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC0-inf (ng*hr/mL) | 2200 | 4840 |
| t1/2 (hr) | 2.5 | 4.1 |
| Oral Bioavailability (F%) | - | 22% |
Note: This data is illustrative for a generic small molecule and does not represent actual results for this compound.
Troubleshooting Guides
Issue: Low or No Detectable Oral Bioavailability
Low oral bioavailability is a common challenge in drug development.[4][10] Follow this guide to troubleshoot potential causes.
Step 1: Verify Analytical Method Sensitivity
-
Question: Is the LC-MS/MS assay sensitive enough to detect low concentrations of this compound?
-
Action: Check the Lower Limit of Quantification (LLOQ) of your assay. If plasma concentrations are below the LLOQ, the assay may need further optimization for higher sensitivity.
Step 2: Investigate Solubility and Formulation
-
Question: Did the compound precipitate out of the oral formulation? Is it soluble in the gastrointestinal (GI) tract?
-
Action:
-
Visually inspect the dosing formulation for uniformity and stability.
-
Assess the kinetic solubility of this compound in simulated gastric and intestinal fluids (SGF, SIF). Poor solubility is a leading cause of low bioavailability.[11][12]
-
Consider formulation enhancement strategies such as particle size reduction (micronization), creating an amorphous solid dispersion, or using lipid-based formulations.[10][11]
-
Step 3: Evaluate Permeability
-
Question: Can this compound effectively cross the intestinal wall?
-
Action:
-
Perform an in vitro permeability assay using Caco-2 cells. This model helps classify compounds as having high or low permeability.
-
If permeability is low, medicinal chemistry efforts may be needed to modify the molecule's physicochemical properties (e.g., reducing polarity or molecular size) to improve absorption.[4]
-
Step 4: Assess First-Pass Metabolism
-
Question: Is this compound being rapidly metabolized by the liver or intestine before it can reach systemic circulation?
-
Action:
-
Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.[15] This will determine the intrinsic clearance rate of the compound.
-
If metabolic instability is high, this indicates extensive first-pass metabolism is a likely cause of low bioavailability.
-
Below is a logical diagram to guide the troubleshooting process.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical preclinical bioavailability assessment study.[5]
This compound Signaling Pathway Diagram
This compound inhibits SLC25A1, the mitochondrial citrate carrier. This action blocks the export of citrate from the mitochondrial matrix to the cytosol, thereby impacting downstream metabolic pathways like fatty acid synthesis and influencing cellular energy balance.[1][3][16]
References
- 1. A key role of the mitochondrial citrate carrier (SLC25A1) in TNFα- and IFNγ-triggered inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
- 6. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. pharm-int.com [pharm-int.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing CTPI-2 Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing the mitochondrial citrate carrier inhibitor, CTPI-2, maintaining its solubility in culture media is critical for experimental success. This guide provides detailed troubleshooting advice and protocols to prevent and address this compound precipitation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a third-generation, selective inhibitor of the mitochondrial citrate carrier, also known as Solute Carrier Family 25 Member 1 (SLC25A1), with a dissociation constant (KD) of 3.5 μM.[1][2][3] Its primary mechanism involves blocking the transport of citrate from the mitochondria into the cytoplasm. This inhibition impacts several downstream pathways, including glycolysis and the PPARγ signaling pathway.[1][3][4][5][6]
Q2: Why does this compound precipitate in my cell culture media?
A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[7][8] Precipitation commonly occurs when the final concentration of this compound in the media exceeds its solubility limit. This can be triggered by several factors, including "solvent shock" from improper dilution of a concentrated stock, temperature changes, or interactions with media components.[7][9]
Q3: What are the consequences of this compound precipitation in my experiments?
A3: The precipitation of this compound can significantly compromise experimental outcomes. It leads to an inaccurate and lower-than-intended concentration of the soluble, active compound in the culture.[8] Furthermore, the solid precipitates can be cytotoxic to cells and may create artifacts in imaging-based assays.[8]
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues that can lead to this compound precipitation and offers targeted solutions.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the this compound stock solution to the media. | The final concentration of this compound is too high for the aqueous environment of the culture media.[9] "Solvent shock" may also be a contributing factor, where the rapid dilution of the DMSO stock causes the compound to crash out of solution.[7] | • Reduce the final working concentration of this compound. • Optimize the dilution process by using a serial or intermediate dilution step. • Add the this compound stock solution to pre-warmed media (37°C) while gently vortexing to facilitate dispersion.[7][9] |
| Media becomes cloudy or a precipitate forms over time in the incubator. | The solubility of this compound may be affected by temperature shifts between room temperature and the 37°C incubator environment.[9] Changes in the media's pH due to the CO2 environment can also impact the solubility of the compound.[9] Additionally, this compound may interact with salts or proteins in the media over longer incubation periods.[9] | • Pre-warm the culture media to 37°C before adding the this compound stock solution.[9] • Ensure your media is properly buffered for the CO2 concentration in your incubator.[9] • Consider reducing the serum concentration in your media if compatibility issues are suspected. |
| I need to use a high concentration of this compound, but it keeps precipitating. | The required concentration of this compound exceeds its solubility limit in the final culture conditions. | • Determine the maximum soluble concentration of this compound in your specific culture media by performing a solubility test. • If a higher concentration is essential, you may need to explore the use of solubilizing agents, although this should be done with caution as they can have their own effects on the cells. |
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents. It is crucial to use fresh, anhydrous DMSO for preparing the stock solution, as absorbed moisture can reduce the compound's solubility.[2]
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 125 mg/mL[1] | 350.40 mM[1] | Ultrasonic treatment may be needed.[1] Use newly opened DMSO as it is hygroscopic.[1][2] |
| DMSO | 71 mg/mL[2][10] | 199.02 mM[2][10] | - |
| DMSO | 35.67 mg/mL | 100 mM | - |
| DMSO | 30 mg/mL[6] | 84.09 mM[6] | Sonication is recommended.[6] |
| DMSO | 5 mg/mL[11] | - | - |
| Ethanol | 35 mg/mL[2] | - | - |
| Ethanol | 18 mg/mL[10] | 50.45 mM[10] | - |
| Ethanol | 7.13 mg/mL | 20 mM | - |
| Water | Insoluble[2][10] | Insoluble[2][10] | - |
| DMF | 2 mg/mL[11] | - | - |
Experimental Protocol: Preparation of this compound Working Solution
This protocol details the recommended procedure for preparing a this compound working solution for cell culture experiments to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and conical tubes
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 100 mM):
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.[8]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][8]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid "solvent shock," it is advisable to perform an intermediate dilution.
-
In a sterile tube, add the required volume of your 100 mM stock solution to a small volume of pre-warmed (37°C) complete culture medium.
-
Gently mix by pipetting or brief vortexing.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the concentrated stock if not performing an intermediate step) dropwise to the final volume of pre-warmed (37°C) complete culture medium while gently swirling or vortexing.[7]
-
This gradual addition helps to ensure that the this compound remains in solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
-
Dosing the Cells:
-
Aspirate the old medium from your cell culture plates.
-
Add the freshly prepared this compound working solution to your cells.
-
Remember to include a vehicle control in your experiment with the same final concentration of DMSO used for the this compound treatment. The final DMSO concentration should ideally be kept below 0.5%, with 0.1% or lower being preferable.[9]
-
Visualizing Workflows and Pathways
To further aid in understanding, the following diagrams illustrate key processes related to the use of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Dissolving Small Molecule Inhibitors
Disclaimer: Information on a specific compound designated "CTPI-2" is not publicly available. This guide provides general protocols and troubleshooting advice for dissolving poorly water-soluble small molecule inhibitors, which frequently require sonication. Researchers should adapt these guidelines based on the specific properties of their compound, available from the manufacturer's data sheet.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of a hydrophobic inhibitor like this compound?
For most nonpolar or hydrophobic small molecules intended for in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of compounds and is miscible with water and cell culture media.[3][4] Always use a fresh, anhydrous (moisture-free) stock of DMSO, as absorbed water can reduce its solvency and accelerate the degradation of your compound.[1]
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why does this happen and how can I prevent it?
This common issue is known as "solvent shock" or precipitation.[5] It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where its solubility is much lower.[5][6]
Here are several strategies to prevent this:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be as low as possible, ideally below 0.5% and never exceeding 1%, to avoid solvent-induced toxicity and solubility issues.[5][7]
-
Use Intermediate Dilutions: Instead of adding the highly concentrated DMSO stock directly to the medium, perform one or more intermediate dilution steps in pure DMSO first to lower the concentration.[1]
-
Slow, Stepwise Addition: Add the final DMSO stock to the aqueous medium slowly, drop-by-drop, while vortexing or swirling the medium to ensure rapid mixing.[2]
-
Warm the Medium: Gently warming the cell culture medium to 37°C may help keep the compound in solution.
Q3: What are the recommended sonication parameters for dissolving a difficult compound?
Sonication is an effective method to provide the energy needed to break down compound aggregates and facilitate dissolution.[2][8] While optimal parameters must be determined empirically for each compound, a typical starting point involves using a bath sonicator to avoid direct probe contact and potential sample contamination.
Below is a summary of typical parameters. Always start with lower energy and shorter durations to avoid degrading the compound.
Table 1: General Sonication Parameters for Compound Dissolution
| Parameter | Recommended Range | Notes |
| Sonication Type | Water Bath Sonicator | Preferred method to ensure even energy distribution and temperature control. |
| Duration | 5 - 20 minutes | Can be extended up to 1 hour for very stubborn compounds.[2] Start with short bursts (e.g., 5 min) and check for dissolution. |
| Pulse Mode | 2-5 seconds ON, 2-5 seconds OFF | Pulsing prevents excessive heating of the sample.[9] |
| Power / Frequency | 40-50 kHz (typical for bath sonicators) | Higher power can increase dissolution but also the risk of compound degradation.[10][11] |
| Temperature | Room Temperature to 50°C | Gentle warming in the water bath can significantly aid solubility.[12] Do not exceed 50°C without knowing the compound's thermal stability.[2] |
| Vial Position | Centered in the bath | Ensure the liquid level inside the vial is below the water level in the sonicator for efficient energy transfer. |
Troubleshooting Guide
Issue: My compound won't dissolve in DMSO even after vortexing.
-
Solution 1: Apply Gentle Heat. Place the vial in a 37-50°C water bath for 5-10 minutes and vortex again.[3][13]
-
Solution 2: Sonicate. Use a water bath sonicator for 10-15 minutes.[5][8] Ensure the vial cap is tightly sealed.
-
Solution 3: Check Solvent Quality. Ensure you are using high-purity, anhydrous DMSO.[1]
Issue: My compound dissolved in DMSO but precipitated in the freezer (-20°C).
-
Solution: This can happen with some compounds after a freeze-thaw cycle.[3] Before use, bring the stock solution to room temperature and then warm it in a 37°C water bath. Vortex or sonicate briefly until all precipitate is completely redissolved.[3][13] Always visually inspect the stock solution for clarity before making dilutions.
Issue: I still see a precipitate in my final working solution after trying everything.
-
Solution 1: Lower the Final Concentration. Your desired working concentration may exceed the compound's solubility limit in the aqueous medium. Perform a dose-response experiment to find the highest soluble concentration that still produces a biological effect.[5]
-
Solution 2: Use a Surfactant. For some in vitro assays (not cell-based), adding a small amount of a non-ionic surfactant like Tween-20 or Polysorbate 80 can help maintain solubility.[6][14][15] Compatibility with your specific assay must be verified.
Experimental Protocols & Visualizations
Protocol: Preparing a 10 mM Stock Solution of a Hydrophobic Inhibitor
This protocol describes the preparation of a 10 mM stock solution in DMSO for a hypothetical inhibitor with a molecular weight of 450.5 g/mol .
-
Preparation: Allow the vial containing the powdered compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Weighing: Weigh out 4.51 mg of the compound and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.[5]
-
Visual Inspection: Check the solution against a light source. If any solid particles or cloudiness remains, proceed to the next step.
-
Sonication & Heating: Place the tube in a water bath sonicator pre-warmed to 37°C. Sonicate for 10 minutes, using a pulse cycle if available.[5]
-
Final Inspection: Visually inspect the solution again to ensure it is completely clear. If not, repeat sonication for another 10 minutes.
-
Sterilization: Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile storage vial.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the manufacturer.[2][7]
Caption: Workflow for dissolving a hydrophobic compound in DMSO.
Signaling Pathway Example: PI3K/Akt/mTOR Pathway
Many small molecule inhibitors target key nodes in cell survival and proliferation pathways. The PI3K/Akt/mTOR pathway is a common target. Understanding this pathway helps contextualize the inhibitor's mechanism of action.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuroquantology.com [neuroquantology.com]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating Vehicle Selection for CTPI-2: A Technical Guide
For researchers and drug development professionals utilizing the mitochondrial citrate carrier (SLC25A1) inhibitor, CTPI-2, appropriate vehicle selection is paramount for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and administration of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the handling and use of this compound.
Q1: My this compound precipitated out of solution when I diluted my DMSO stock with aqueous media for my in vitro assay. How can I prevent this?
A1: This is a common issue due to the hydrophobic nature of this compound. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. For sensitive cell lines, even lower concentrations may be necessary.
-
Sequential Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or media. This gradual change in solvent polarity can help keep the compound in solution.
-
Use of Pluronic F-68: Consider the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to your final dilution to improve solubility and prevent precipitation.
-
Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Old or improperly stored DMSO can have a higher water content, which will decrease the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous DMSO for preparing your stock solutions.[1]
Q2: I am seeing unexpected toxicity or off-target effects in my cell-based assays. Could the vehicle be the cause?
A2: Yes, the vehicle itself can exert biological effects.
-
Vehicle Control: Always include a vehicle-only control group in your experiments. This group should be treated with the same concentration of the vehicle (e.g., DMSO) as the this compound treated group. This will help you differentiate between the effects of the compound and the solvent.
-
Solvent Concentration: As mentioned, high concentrations of DMSO can be toxic to cells. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line through a dose-response experiment with the vehicle alone.
Q3: For my in vivo study, I am observing poor bioavailability or inconsistent results after oral administration. What could be the issue?
A3: Poor aqueous solubility of this compound can lead to low absorption from the gastrointestinal tract.
-
Formulation Strategy: For oral gavage, a suspension is often more practical than a solution for poorly soluble compounds. A common and effective vehicle for creating a homogenous suspension is an aqueous solution of carboxymethylcellulose sodium (CMC-Na).[1] A typical concentration is 0.5% w/v in water or saline.[2][3]
-
Particle Size: The particle size of the suspended compound can significantly impact its dissolution rate and subsequent absorption. While not always feasible in a standard lab, techniques like micronization to reduce particle size can improve bioavailability.
-
Alternative Vehicles for Oral Administration: If a solution is required, consider co-solvent systems. However, these can be complex and may have their own toxicities.
Q4: I need to administer this compound via intraperitoneal (i.p.) injection. What is a suitable vehicle?
A4: For i.p. administration, a clear solution is generally preferred to avoid irritation and ensure consistent dosing.
-
Co-solvent Systems: A widely used vehicle for i.p. injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[4][5] A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][5][6] This combination of solvents helps to solubilize the compound and maintain its stability in an aqueous environment.
-
DMSO Concentration Limit: For in vivo studies, it is generally recommended to keep the DMSO concentration as low as possible. For normal mice, the concentration of DMSO should be kept below 10%.[4] For more sensitive animals like nude or transgenic mice, a lower concentration (below 2%) is advisable.[4]
-
Solvent-Negative Control: It is critical to include a vehicle-only control group in your animal studies to confirm that the solvent mixture does not have any non-specific effects on the animals.[4]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents, providing a quick reference for vehicle selection.
| Solvent/Vehicle System | Concentration | Notes |
| For In Vitro Applications | ||
| DMSO | 71 mg/mL (199.02 mM)[1] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| DMSO | 35.67 mg/mL (100 mM) | |
| DMSO | 30 mg/mL (84.09 mM)[4] | Sonication may be required to achieve dissolution.[4] |
| DMSO | 5 mg/mL[7] | |
| Ethanol | 35 mg/mL[1] | |
| Ethanol | 7.13 mg/mL (20 mM) | |
| Water | Insoluble[1] | |
| DMF | 2 mg/ml[7] | |
| For In Vivo Applications | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL (5.83 mM)[5] | Forms a clear solution. Sonication is recommended.[4][5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.83 mM)[5] | Forms a clear solution. |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (5.83 mM)[5] | Forms a clear solution. |
| CMC-Na | ≥ 5 mg/mL[1] | Forms a homogeneous suspension.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture wells is below the toxicity threshold for your cell line (typically <0.5%).
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same serial dilutions with DMSO alone in the cell culture medium.
-
Protocol 2: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol is for the preparation of a common co-solvent vehicle.
-
Initial Dissolution in DMSO:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to make a concentrated stock solution. The volume of DMSO should be 10% of the final desired volume.
-
-
Sequential Addition of Solvents:
-
Add PEG300 to the DMSO solution. The volume of PEG300 should be 40% of the final volume. Mix thoroughly by vortexing until the solution is clear.
-
Add Tween 80 to the mixture. The volume of Tween 80 should be 5% of the final volume. Mix well.
-
Finally, add saline to the mixture to bring it to the final desired volume (45% of the total volume). Mix until a clear and homogenous solution is obtained.[6]
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control by mixing the same proportions of DMSO, PEG300, Tween 80, and saline without the this compound.
-
-
Administration:
-
The prepared solution should be used immediately.
-
Administer the this compound solution and the vehicle control to the respective animal groups via i.p. injection.
-
Protocol 3: Preparation of this compound Suspension for Oral Gavage
-
Preparation of CMC-Na Vehicle:
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water or saline.
-
This may require stirring for an extended period to fully dissolve the CMC-Na.
-
-
Suspension of this compound:
-
Weigh the appropriate amount of this compound powder.
-
Add a small amount of the CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the CMC-Na vehicle while continuously mixing or vortexing to ensure a uniform suspension.[1]
-
-
Vehicle Control Preparation:
-
The 0.5% CMC-Na solution will serve as the vehicle control.
-
-
Administration:
-
Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.
-
Administer the suspension to the animals via oral gavage.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflows for preparing and administering this compound.
Caption: Decision tree for selecting an appropriate this compound vehicle.
References
Technical Support Center: Interpreting Unexpected Results in CTPI-2 Experiments
Welcome to the technical support center for CTPI-2 experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results when using this compound, a third-generation inhibitor of the mitochondrial citrate carrier, SLC25A1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the mitochondrial citrate carrier, SLC25A1 (also known as CIC).[1][2][3] SLC25A1 is responsible for transporting citrate from the mitochondrial matrix to the cytosol in exchange for malate.[4][5] By inhibiting SLC25A1, this compound blocks the export of mitochondrial citrate, a key metabolite for various cellular processes, including lipogenesis and the regulation of glycolysis.[6][7] It has shown anti-tumor activity and has been studied in the context of non-small cell lung cancer (NSCLC), non-alcoholic fatty liver disease (NAFLD), and steatohepatitis (NASH).[6][7]
Q2: What are the typical experimental concentrations and conditions for using this compound?
The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, published studies provide a general range.
| Experimental System | Typical Concentration/Dosage | Treatment Duration | Reference(s) |
| In vitro (cell culture) | 50 - 200 µM | 24 hours to 1 week | [8][9] |
| In vivo (mice) | 26 - 50 mg/kg (intraperitoneal injection) | Alternate days for several weeks | [6][10] |
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What are the expected effects of this compound on cellular metabolism?
Given its role in blocking citrate export, this compound is expected to induce significant metabolic reprogramming. Key expected outcomes include:
-
Inhibition of lipogenesis: Cytosolic citrate is a primary source of acetyl-CoA for fatty acid synthesis. This compound treatment should lead to decreased lipid production.
-
Alterations in glycolysis: By affecting the citrate pool, this compound can indirectly regulate glycolysis.[6][7]
-
Reduced mitochondrial respiration: Inhibition of SLC25A1 can lead to a decrease in the oxygen consumption rate (OCR).[8]
-
Changes in metabolite levels: Expect an accumulation of citrate within the mitochondria and a depletion in the cytosol. This can also lead to an increase in the oncometabolite 2-hydroxyglutarate (2HG).[11][12]
Troubleshooting Unexpected Results
Unexpected Result 1: No significant change in cell proliferation or viability despite this compound treatment.
Possible Cause 1: Suboptimal inhibitor concentration or treatment duration.
-
Troubleshooting:
-
Perform a dose-response experiment with a wider range of this compound concentrations.
-
Increase the duration of the treatment. Some cellular effects may take longer to manifest.
-
Ensure the stability of this compound in your culture medium over the experimental time course.
-
Possible Cause 2: Cell-type specific resistance or metabolic plasticity.
-
Troubleshooting:
-
Investigate the expression level of SLC25A1 in your cell line. Low expression may lead to reduced sensitivity.
-
Cells may adapt by upregulating alternative pathways for cytosolic acetyl-CoA production. Consider performing metabolic flux analysis to understand how the metabolic network is rewired in response to this compound.[13][14][15][16][17]
-
Some cancer cells can utilize acetate as an alternative source for acetyl-CoA, bypassing the need for citrate export.
-
Possible Cause 3: Inactivation or degradation of the inhibitor.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Store the stock solution at -20°C or -80°C as recommended.[6]
-
Verify the purity and activity of your this compound compound.
-
Unexpected Result 2: An increase in lipogenic enzyme expression after SLC25A1 inhibition.
This counterintuitive result has been observed in Slc25a1 knockout mice, which showed an upregulation of key lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[11]
Possible Cause: A cellular compensatory mechanism.
-
Interpretation and Next Steps:
-
This suggests a feedback loop where the cell attempts to compensate for the lack of cytosolic citrate by increasing the expression of enzymes involved in lipid synthesis.
-
Measure the actual lipid content of the cells to determine if the increased enzyme expression translates to increased lipid synthesis. It is possible that the enzymes are upregulated but inactive due to the lack of substrate.
-
Analyze the expression of transcription factors that regulate lipogenesis, such as SREBP-1c, to understand the upstream signaling events.
-
Unexpected Result 3: Altered mitochondrial morphology or function not related to respiration.
Possible Cause: Broader effects of SLC25A1 inhibition on mitochondrial health.
-
Interpretation and Next Steps:
-
Inhibition of SLC25A1 can lead to mitochondrial dysfunction beyond just a decrease in respiration. This can manifest as changes in mitochondrial morphology (e.g., fragmentation), membrane potential, and an increase in reactive oxygen species (ROS) production.[18][19][20][21][22]
-
Use mitochondrial-specific fluorescent dyes (e.g., MitoTracker, TMRE) to assess mitochondrial morphology and membrane potential.
-
Measure ROS levels using probes like DCFDA or MitoSOX.
-
These findings may indicate that this compound is inducing a state of mitochondrial stress.
-
Unexpected Result 4: Unexpected phenotypes in in vivo studies.
Slc25a1 knockout mice exhibit a range of developmental abnormalities, including embryonic lethality, cardiac malformations, and craniofacial defects.[11][23][24][25] While this compound is an acute inhibitor and not a genetic knockout, high doses or long-term treatment in animal models could potentially lead to unexpected systemic effects.
Possible Cause: Systemic metabolic disruption.
-
Troubleshooting and Monitoring:
-
Carefully monitor animal health, including body weight, food and water intake, and general behavior.
-
At the end of the study, perform a thorough histological analysis of major organs to look for any signs of toxicity or unexpected pathologies.
-
Measure key metabolic parameters in the blood, such as glucose, insulin, and triglycerides, to assess the systemic metabolic impact of this compound.[26]
-
Experimental Protocols
Protocol 1: In Vitro Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Store at -20°C. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the appropriate concentration of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: After incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for protein expression, or metabolic assays.
Protocol 2: In Vivo Administration of this compound in Mice
-
Animal Model: Use an appropriate mouse model for your research question (e.g., tumor xenograft model, diet-induced obesity model).
-
This compound Formulation: For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Administer this compound via i.p. injection at the desired dose (e.g., 26-50 mg/kg). A typical dosing schedule is every other day.
-
Monitoring: Monitor the mice regularly for tumor growth (if applicable), body weight, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, collect tissues for further analysis, such as histology, immunohistochemistry, or metabolomics.
Visualizing Key Pathways and Workflows
Caption: Mechanism of this compound action on the mitochondrial citrate carrier SLC25A1.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CTPI 2 (7794) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Loss of the mitochondrial carrier, SLC25A1, during embryogenesis induces a unique senescence program controlled by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cancer.northwestern.edu [cancer.northwestern.edu]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitochondrial disorders: Challenges in diagnosis & treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Common methods in mitochondrial research (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. The mitochondrial citrate carrier SLC25A1 regulates metabolic reprogramming and morphogenesis in the developing heart - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. New Drug Prevents Liver Damage, Obesity and Glucose Intolerance in Mice on High-Fat Diet | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]
Validation & Comparative
Validating CTPI-2 Target Engagement with SLC25A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the third-generation mitochondrial citrate carrier (SLC25A1) inhibitor, CTPI-2, with its predecessors. It includes supporting experimental data and detailed methodologies for validating target engagement, designed to assist researchers in their drug development and discovery efforts.
Introduction to SLC25A1 and its Inhibitors
The solute carrier family 25 member 1 (SLC25A1), also known as the mitochondrial citrate carrier, is a key transporter located on the inner mitochondrial membrane. It facilitates the export of citrate from the mitochondria to the cytosol in exchange for malate. This process is fundamental for various metabolic pathways, including fatty acid biosynthesis and the generation of cytosolic NADPH. Dysregulation of SLC25A1 has been implicated in several diseases, including cancer and inflammatory conditions, making it an attractive therapeutic target.
Several generations of SLC25A1 inhibitors have been developed, each with varying degrees of potency and specificity. This guide focuses on this compound, a third-generation inhibitor, and compares it with the first-generation inhibitor, benzene-tricarboxylate (BTA), and the second-generation inhibitor, CTPI-1.
Quantitative Comparison of SLC25A1 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor | Generation | Binding Affinity (Kd) | Method | Key Characteristics |
| This compound | Third | 3.5 µM [1][2][3] | Surface Plasmon Resonance (SPR)[4] | Improved binding affinity and in vivo activity compared to previous generations.[5] |
| CTPI-1 | Second | ~60 µM[4] | Surface Plasmon Resonance (SPR)[4] | Competitively binds to the SLC25A1 citrate-binding pocket but requires high doses for in vivo activity.[6][7] |
| Benzene-tricarboxylate (BTA) | First | Not reported | Functional Assays | A non-cleavable citrate analog that is not specific and can affect other citrate-binding proteins.[6][7] |
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target is a critical step in drug discovery. Below are key experimental approaches that have been or could be used to validate the interaction between this compound and SLC25A1.
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding affinity between a ligand (e.g., this compound) and a protein (e.g., SLC25A1). This method was utilized to determine the dissociation constants (Kd) for both CTPI-1 and this compound.[4]
Experimental Protocol Outline:
-
Protein Immobilization: Purified human SLC25A1 protein is immobilized on an SPR sensor chip.
-
Analyte Injection: A series of concentrations of the inhibitor (e.g., this compound) are flowed over the sensor chip surface.
-
Binding Measurement: The binding of the inhibitor to the immobilized SLC25A1 is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Kinetic Analysis: Association and dissociation rates are measured.
-
Affinity Determination: The equilibrium dissociation constant (Kd) is calculated from the kinetic data, providing a quantitative measure of binding affinity.
Caption: Workflow for Surface Plasmon Resonance (SPR) to determine binding affinity.
Cellular Target Engagement: Phenotypic Comparison
A common method to infer target engagement in a cellular context is to compare the phenotypic effects of the small molecule inhibitor with those of genetic knockdown of the target protein.
Experimental Protocol Outline:
-
Cell Line Preparation: Prepare three sets of a relevant cell line (e.g., a cancer cell line where SLC25A1 is expressed):
-
Wild-type cells.
-
Cells with SLC25A1 genetically knocked down (e.g., using shRNA).
-
Wild-type cells treated with this compound.
-
-
Phenotypic Assays: Perform a series of assays to measure relevant cellular functions known to be dependent on SLC25A1. Examples include:
-
Cell Proliferation Assays: Measure the rate of cell growth over time.
-
Metabolic Assays: Measure changes in glycolysis (e.g., extracellular acidification rate) or mitochondrial respiration.
-
Gene Expression Analysis: Compare the transcriptomic profiles of the three cell populations.
-
-
Data Analysis: A high degree of overlap between the phenotypic and gene expression changes induced by SLC25A1 knockdown and this compound treatment provides strong evidence for on-target activity.[5]
Caption: Logic for validating on-target activity of this compound.
Proposed Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature. While not explicitly reported for this compound, CETSA is a highly recommended method for confirming target engagement of SLC inhibitors.[8]
Experimental Protocol Outline:
-
Cell Treatment: Treat intact cells or cell lysates with either vehicle control or this compound.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Protein Precipitation: Denatured proteins will precipitate out of solution. Separate the soluble protein fraction by centrifugation.
-
Target Detection: Quantify the amount of soluble SLC25A1 remaining at each temperature using Western blotting or mass spectrometry.
-
Melt Curve Analysis: Plot the amount of soluble SLC25A1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct target engagement.
SLC25A1 Signaling Pathway and this compound Mechanism of Action
This compound inhibits the export of citrate from the mitochondria into the cytoplasm. This has several downstream consequences that are central to its therapeutic effects. The diagram below illustrates this pathway.
Caption: this compound inhibits SLC25A1-mediated citrate export.
Conclusion
This compound represents a significant advancement in the development of SLC25A1 inhibitors, demonstrating a nearly 20-fold improvement in binding affinity over its predecessor, CTPI-1.[5] The validation of its target engagement through biophysical methods like SPR, combined with cellular assays that demonstrate on-target effects, provides a robust framework for its characterization. For researchers working on SLC25A1-related pathways, employing a combination of these experimental approaches is crucial for confidently assessing the efficacy and mechanism of action of novel inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring the Effects of CTPI-2 on Glycolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of assays used to measure the effects of CTPI-2, a third-generation mitochondrial citrate carrier (SLC25A1) inhibitor, on glycolysis. We will explore the performance of this compound in these assays and compare it with other well-known glycolysis inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and its Role in Glycolysis
This compound is a potent and selective inhibitor of the mitochondrial citrate carrier, SLC25A1, with a dissociation constant (Kd) of 3.5 μM.[1][2] SLC25A1 is a key transporter that facilitates the export of citrate from the mitochondria to the cytosol. Cytosolic citrate is a crucial precursor for the synthesis of acetyl-CoA, a fundamental building block for fatty acid synthesis, and also acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By inhibiting SLC25A1, this compound disrupts these processes, leading to a unique modulation of cellular metabolism.[1][3] Notably, the effect of this compound on glycolysis can be context-dependent, showing differential effects in cancer stem cells versus differentiated cancer cells.[4] This guide will delve into the experimental methods used to characterize these effects and provide a comparative analysis with other glycolysis inhibitors.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound and its impact on glycolysis.
Caption: this compound inhibits the mitochondrial citrate transporter SLC25A1.
Experimental Assays to Measure Glycolytic Inhibition
Several key assays are employed to quantify the effect of inhibitors on glycolysis. This section provides detailed protocols for the most common methods and presents a comparative analysis of this compound with other known glycolysis inhibitors.
Extracellular Acidification Rate (ECAR) Assay
The ECAR assay is a real-time measurement of the rate at which cells acidify their surrounding medium. This acidification is primarily due to the production and extrusion of lactate, a hallmark of glycolysis. The Seahorse XF Analyzer is a widely used instrument for this purpose.
Caption: Workflow for the Seahorse XF Glycolysis Stress Test.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a standard CO2 incubator.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator with XF Calibrant.
-
Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with L-glutamine) and warm it to 37°C. Adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the culture medium from the cells, wash once with the warmed assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.
-
Compound Loading: Prepare stock solutions of the inhibitors (Glucose, Oligomycin, and 2-Deoxyglucose) in the assay medium. Load the appropriate volumes into the injection ports of the sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and then replace the calibrant plate with the cell culture plate to start the assay. The instrument will measure baseline ECAR before sequentially injecting the compounds and measuring the subsequent changes in ECAR.
| Inhibitor | Target | Cell Type | Concentration | Effect on ECAR | Reference |
| This compound | SLC25A1 | 2D Non-Small Cell Lung Cancer (NSCLC) | Not specified | Increased | [4] |
| This compound | NSCLC Spheroids (CSCs) | Not specified | Slightly Diminished | [4] | |
| Metformin | Complex I / HK-II | NSCLC Spheroids | Not specified | Enhanced | [4] |
| 2-Deoxyglucose (2-DG) | Hexokinase | A549 Lung Cancer | Not specified | Inhibited | [5] |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase | MDA-MB-231 Breast Cancer | 5 mM | Decreased glucose consumption | [6] |
| Oxamic Acid | Lactate Dehydrogenase | H460 & A549 Lung Cancer | Not specified | Decreased by ~80% | [5] |
Lactate Production Assay
This assay directly measures the concentration of lactate secreted by cells into the culture medium, providing a quantitative measure of the end-product of glycolysis.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of CTPI-2 and CTPI-1 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial citrate carrier (SLC25A1), a key transporter in cellular metabolism, has emerged as a promising target in oncology, particularly for overcoming therapy resistance driven by cancer stem cells (CSCs). This guide provides a detailed comparison of two prominent SLC25A1 inhibitors: the second-generation compound CTPI-1 and the third-generation inhibitor CTPI-2. By examining their binding affinities, in vitro efficacy, and in vivo anti-tumor activity, this document aims to provide researchers with the necessary data to make informed decisions in their drug development endeavors.
Mechanism of Action: Targeting Metabolic Plasticity
Both CTPI-1 and this compound competitively inhibit the mitochondrial citrate carrier SLC25A1. This transporter is crucial for exporting citrate from the mitochondria to the cytosol, where it serves as a precursor for the synthesis of fatty acids and cholesterol, and as a source of acetyl-CoA for histone acetylation. In cancer cells, and particularly in CSCs, SLC25A1 activity is often upregulated to support their high metabolic demands and plasticity. By blocking this transporter, CTPI-1 and this compound disrupt these metabolic pathways, leading to reduced proliferation, impaired self-renewal of CSCs, and ultimately, tumor growth inhibition. This compound has been shown to be a unique regulator of glycolysis, limiting the metabolic flexibility of CSCs.[1]
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data comparing the efficacy of CTPI-1 and this compound.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Dissociation Constant (KD) | Effective Concentration (Tumor Cell Proliferation) |
| CTPI-1 | SLC25A1 | 63.6 μM[2] | High concentrations required (in the mM range for in vivo activity)[3][4] |
| This compound | SLC25A1 | 3.5 μM[1][5] | 10-50 μM[3] |
Table 2: In Vivo Anti-Tumor Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models
| Compound | Animal Model | Dosing Regimen | Outcome |
| CTPI-1 | Not explicitly detailed in comparative in vivo studies, but high doses (1-2 mM) are required for activity.[3] | Not available | Less effective than this compound. |
| This compound | NSCLC Xenograft (patient-derived T1 cells) | 26 mg/kg; intraperitoneally[1] | Significantly inhibited tumor growth, particularly in tumors derived from CSC-enriched spheres. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: Inhibition of SLC25A1 by CTPI-1 and this compound.
Caption: Experimental workflow for comparing CTPI inhibitors.
Detailed Experimental Protocols
Sphere Formation Assay for Cancer Stem Cell Self-Renewal
This assay is crucial for assessing the impact of inhibitors on the subpopulation of cancer stem cells, which are often resistant to conventional therapies.
a. Cell Culture:
-
Non-small cell lung cancer (NSCLC) cell lines (e.g., H1299 or patient-derived cells) are cultured in serum-free DMEM/F12 medium.[6][7][8]
-
The medium is supplemented with B27 supplement, 20 ng/mL human epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).[7][8]
b. Sphere Formation:
-
Cells are seeded at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates to prevent adherence and promote the growth of spherical colonies (spheres) from single CSCs.[6]
-
The cells are incubated for 10-12 days to allow for sphere formation.[6][7]
c. Treatment and Analysis:
-
Various concentrations of CTPI-1 and this compound are added to the culture medium at the time of seeding.
-
After the incubation period, the number and size of the spheres are quantified using a microscope.
-
A significant reduction in the number and size of spheres in treated wells compared to the control indicates inhibition of CSC self-renewal.
In Vivo Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This in vivo model is essential for evaluating the anti-tumor efficacy of the inhibitors in a living organism.
a. Cell Preparation and Implantation:
-
NSCLC cells, either from established cell lines (e.g., A549) or patient-derived xenografts (PDXs), are used.[9][10] To enrich for CSCs, cells can be cultured as spheres prior to implantation.
-
A specific number of cells (e.g., 1 x 106) are resuspended in a mixture of media and Matrigel.
-
The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[10]
b. Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered intraperitoneally at a dose of 26 mg/kg.[1] A corresponding vehicle control is administered to the control group.
-
Treatment is typically continued for a predefined period, with tumor volume and body weight monitored regularly.
c. Efficacy Evaluation:
-
Tumor volume is calculated using the formula: (length x width2) / 2.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.
Conclusion
The available preclinical data strongly indicate that this compound is a more potent and efficacious inhibitor of the mitochondrial citrate carrier SLC25A1 compared to its predecessor, CTPI-1. With a nearly 20-fold greater binding affinity and superior in vitro and in vivo activity at significantly lower concentrations, this compound represents a more promising candidate for further development as a therapeutic agent targeting metabolic vulnerabilities in cancer, particularly in the context of therapy-resistant cancer stem cells. The detailed experimental protocols provided herein offer a robust framework for researchers to independently validate and expand upon these findings.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphere Formation Assay [bio-protocol.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to CTPI-2 and Other Metabolic Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer offers a rich tapestry of therapeutic targets. As tumor cells rewire their metabolic pathways to fuel rapid proliferation and survival, interventions aimed at these very pathways have emerged as a promising frontier in oncology. This guide provides a detailed comparison of CTPI-2, a novel inhibitor of the mitochondrial citrate carrier SLC25A1, with other key metabolic inhibitors used in cancer research and development. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies behind these findings.
Introduction to Metabolic Reprogramming in Cancer
Cancer cells exhibit profound metabolic alterations, most famously described by Otto Warburg's observation of increased glycolysis even in the presence of oxygen—the "Warburg effect." This metabolic reprogramming is not merely a switch to glycolysis but a complex adaptation involving mitochondrial metabolism, lipid synthesis, and amino acid utilization to support the biosynthetic and bioenergetic demands of malignancy. This guide will focus on inhibitors targeting key nodes in these pathways:
-
SLC25A1 (Mitochondrial Citrate Carrier) Inhibitors: These compounds, including this compound, disrupt the transport of citrate from the mitochondria to the cytosol, a critical step for fatty acid synthesis and redox homeostasis.
-
Complex I of the Electron Transport Chain: Metformin, a widely used anti-diabetic drug, is a notable inhibitor of this complex, leading to reduced mitochondrial respiration.
-
Fatty Acid Synthase (FASN): FASN is a key enzyme in de novo lipogenesis, a pathway often upregulated in cancer cells to provide lipids for membrane formation and signaling.
Comparative Analysis of Metabolic Inhibitors
This section provides a head-to-head comparison of this compound with its predecessors and other major classes of metabolic inhibitors.
SLC25A1 Inhibitors: A Generational Leap
This compound represents a third-generation inhibitor of the mitochondrial citrate carrier, SLC25A1. Its development follows earlier, less potent compounds.
-
First Generation - Benzene-tricarboxylate (BTA): A non-specific citrate analog that affects other citrate-binding proteins and requires high concentrations for in vivo activity.[1]
-
Second Generation - CTPI-1: A competitive inhibitor of SLC25A1, but with a relatively high dissociation constant (KD) and limited in vivo efficacy at lower doses.[2]
-
Third Generation - this compound: Offers a significant improvement with a 20-fold higher binding affinity for SLC25A1 compared to CTPI-1, allowing for effective inhibition at much lower concentrations.[2][3]
This compound's unique mechanism lies in its ability to limit the metabolic plasticity of cancer stem cells (CSCs). While many mitochondrial inhibitors can be circumvented by a compensatory increase in glycolysis, this compound appears to prevent this switch in CSCs, making it more effective at depleting their energy supply.[4]
This compound vs. Other Metabolic Inhibitors
Here, we compare this compound with two other prominent classes of metabolic inhibitors: the mitochondrial complex I inhibitor metformin and FASN inhibitors.
Mechanism of Action:
-
This compound: Inhibits the mitochondrial citrate carrier SLC25A1, disrupting the export of citrate from the mitochondria. This impacts fatty acid synthesis, redox balance, and limits the metabolic flexibility of cancer stem cells.[4][5][6]
-
Metformin: Primarily inhibits Complex I of the mitochondrial electron transport chain, leading to decreased oxidative phosphorylation (OXPHOS) and activation of AMP-activated protein kinase (AMPK).[4][7]
-
FASN Inhibitors (e.g., Orlistat, TVB-2640): Directly inhibit the fatty acid synthase enzyme, blocking the de novo synthesis of fatty acids crucial for membrane production and signaling in cancer cells.[8][9]
Effects on Cancer Stem Cells (CSCs):
A key differentiator for these inhibitors is their impact on the CSC population, which is often responsible for tumor recurrence and therapy resistance.
-
This compound: Demonstrates preferential cytotoxicity towards CSCs by limiting their metabolic plasticity.[4][5] It has been shown to be more effective at inhibiting the growth of sphere-derived tumors (enriched in CSCs) compared to monolayer cultures.[4]
-
Metformin: Has also been shown to selectively target and kill cancer stem cells in various cancer types, including breast and ovarian cancer.[10][11][12]
-
FASN Inhibitors: Inhibition of FASN has been linked to the induction of apoptosis in cancer cells and can overcome resistance to chemotherapy, a trait often associated with CSCs.[8][9]
Quantitative Performance Data
The following tables summarize the available quantitative data for the discussed metabolic inhibitors, providing a basis for performance comparison. It is important to note that direct head-to-head studies under identical conditions are limited, and thus comparisons should be made with consideration of the different experimental setups.
Table 1: In Vitro Efficacy of Metabolic Inhibitors (IC50 Values)
| Inhibitor | Cancer Type | Cell Line | IC50 | Reference |
| This compound | Non-Small Cell Lung Cancer | Patient-Derived (Cisplatin-Resistant) | Synergistic with Cisplatin at 50 µM | [13] |
| CTPI-1 | - | - | Requires high dosage for in vivo activity | [2] |
| Benzene-tricarboxylate (BTA) | Breast Cancer | MCF-7 | 370 µg/ml | [14] |
| Breast Cancer | T47D | 490 µg/ml | [14] | |
| Metformin | Ovarian Cancer | SKOV3 | ~1-3 mM | [10] |
| Ovarian Cancer | A2780 | ~1-3 mM | [10] | |
| Ovarian Cancer | OVCAR-3 | logIC50: 1.37mM (24h), 1.16mM (48h), 0.9mM (72h) | [1] | |
| Ovarian Cancer | SK-OV-3 | logIC50: 1.45mM (24h), 1.2mM (48h), 0.98mM (72h) | [1] | |
| Orlistat (FASN Inhibitor) | Ovarian Cancer | SKOV3 | Dose-dependent inhibition of proliferation | [15] |
| Ovarian Cancer | A2780 | Dose-dependent inhibition of proliferation | [16] | |
| TVB-3166 (FASN Inhibitor) | Non-Small Cell Lung Cancer | CALU-6 | 0.10 µM | [17] |
Table 2: In Vivo Efficacy of Metabolic Inhibitors
| Inhibitor | Cancer Type | Animal Model | Dosage & Administration | Tumor Growth Inhibition | Reference |
| This compound | Non-Small Cell Lung Cancer | Nude mice with T1 cell xenografts | 26 mg/kg; i.p. | More effective in sphere-derived tumors than monolayer | [4][18] |
| Metformin | Ovarian Cancer | NOG mice with ALDH(+) CSC xenografts | - | Significantly restricted tumor growth | [10][11] |
| Ovarian Cancer | Genetic mouse model | 100 mg/kg/day in water x 7 weeks | 42% reduction in tumor weight (alone) | [19] | |
| Ovarian Cancer | Genetic mouse model | + Paclitaxel | 60% reduction in tumor weight | [19] | |
| Orlistat (FASN Inhibitor) | Ovarian Cancer | Mice with chemotherapy-resistant xenografts | - | Delayed tumor growth in combination with cisplatin | [8] |
| TVB-3166 (FASN Inhibitor) | Lung Cancer | A549 xenograft | - | 48% (with paclitaxel) and 52% (with docetaxel) | [12] |
Table 3: Effects on Cellular Metabolism (OCR and ECAR)
| Inhibitor | Cancer Type | Cell Model | Effect on OCR (Mitochondrial Respiration) | Effect on ECAR (Glycolysis) | Reference |
| This compound | Non-Small Cell Lung Cancer | CSC spheres | Inhibition | Reduced in spheres, induced in 2D cultures | [4][13] |
| Non-Small Cell Lung Cancer | NCI-H460 | Decreased basal respiration | - | [20] | |
| Metformin | Ovarian Cancer | - | Decreased | Increased | [21] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these inhibitors and the methods used to study them is crucial for a comprehensive understanding.
Signaling Pathway of SLC25A1 Inhibition by this compound
Caption: this compound inhibits the mitochondrial citrate carrier SLC25A1, blocking citrate export and impacting cytosolic processes.
Experimental Workflow for In Vitro Metabolic Analysis
Caption: A typical workflow for assessing the in vitro effects of metabolic inhibitors on cancer cells.
Logical Relationship in Targeting Cancer Stem Cells
Caption: Metabolic inhibitors like this compound and Metformin target the unique metabolic vulnerabilities of cancer stem cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used in the studies cited.
Seahorse XF Cell Mito Stress Test
This assay measures mitochondrial function by monitoring the oxygen consumption rate (OCR) in response to the sequential addition of mitochondrial inhibitors.
-
Cell Seeding: Plate cancer cells in a Seahorse XF cell culture microplate at a predetermined density to achieve 80-90% confluency at the time of the assay.
-
Inhibitor Preparation: Prepare stock solutions of oligomycin (Complex V inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Assay Execution:
-
Replace the cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Place the cell plate in the Seahorse XF Analyzer and record baseline OCR.
-
Inject oligomycin to inhibit ATP-linked respiration.
-
Inject FCCP to induce maximal respiration.
-
Inject rotenone/antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, which are capable of forming three-dimensional spheres in non-adherent culture conditions.
-
Cell Preparation: Prepare a single-cell suspension from a cancer cell line or primary tumor tissue.
-
Cell Seeding: Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with serum-free medium supplemented with growth factors (e.g., EGF and bFGF).
-
Inhibitor Treatment: Add the metabolic inhibitor (e.g., this compound, metformin) at various concentrations to the culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Sphere Counting: Count the number and measure the size of the tumorspheres formed in each well using a microscope.
-
Data Analysis: Calculate the sphere formation efficiency (SFE) as the percentage of spheres formed relative to the initial number of cells seeded.
In Vivo Xenograft Tumor Growth Study
This in vivo model is used to evaluate the anti-tumor efficacy of metabolic inhibitors in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse. For CSC-enriched models, sphere-derived cells can be used.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.
-
Treatment Administration: Randomize mice into treatment groups and administer the metabolic inhibitor (e.g., this compound via intraperitoneal injection) or vehicle control according to the specified dosage and schedule.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Conclusion
This compound emerges as a promising therapeutic agent that targets a key metabolic vulnerability in cancer, particularly in the context of cancer stem cells. Its enhanced potency and specific mechanism of action, which limits the metabolic escape pathways often seen with other mitochondrial inhibitors, position it as a significant advancement over previous generations of SLC25A1 inhibitors.
When compared to other metabolic inhibitors like metformin and FASN inhibitors, this compound offers a distinct approach by targeting the crucial nexus of citrate metabolism. While metformin has shown broad utility and FASN inhibitors are proving effective in lipid-addicted cancers, the ability of this compound to counteract the metabolic plasticity of CSCs presents a compelling rationale for its further development, especially in combination with conventional chemotherapies to overcome resistance and prevent tumor relapse.
The data presented in this guide underscore the importance of a multi-faceted approach to targeting cancer metabolism. Future research should focus on direct comparative studies of these inhibitors in various cancer models to delineate their optimal therapeutic windows and potential synergistic combinations. The continued exploration of metabolic inhibitors like this compound holds the potential to usher in a new era of more effective and targeted cancer therapies.
References
- 1. Evaluating synergistic effects of metformin and simvastatin on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond [mdpi.com]
- 4. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Metformin and ovarian cancer: the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin targets ovarian cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin targets ovarian cancer stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metformin against Cancer Stem Cells through the Modulation of Energy Metabolism: Special Considerations on Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Benzene-Poly-Carboxylic Acid Complex, a Novel Anti-Cancer Agent Induces Apoptosis in Human Breast Cancer Cells | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Orlistat induces apoptosis and protective autophagy in ovarian cancer cells: involvement of Akt-mTOR-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. universalbiologicals.com [universalbiologicals.com]
- 19. Metformin inhibits ovarian cancer growth and increases sensitivity to paclitaxel in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validating Anti-Cancer Efficacy: A Comparative Analysis of PI3K/mTOR Inhibition by Dactolisib (BEZ235) and Genetic Knockdown
In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway is a critical axis for intervention due to its frequent dysregulation in various malignancies, which drives tumor cell growth, proliferation, and survival.[1][2][3] This guide provides a comparative analysis of two key methodologies for validating the anti-cancer effects of targeting this pathway: pharmacological inhibition using the dual PI3K/mTOR inhibitor Dactolisib (also known as BEZ235), and genetic knockdown of its molecular targets using small interfering RNA (siRNA).
This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance, supporting experimental data, and detailed protocols to facilitate the design and interpretation of validation studies.
Pharmacological vs. Genetic Inhibition: A Head-to-Head Comparison
Dactolisib is an imidazoquinoline derivative that acts as a dual ATP-competitive inhibitor of pan-class I PI3K and mTOR (mTORC1/mTORC2) kinases.[4][5][6] Its primary mechanism of action involves binding to the ATP-binding cleft of these enzymes, thereby blocking the downstream signaling cascade that promotes cell growth and proliferation.[5] Genetic knockdown, typically via siRNA, offers a highly specific alternative for validating the on-target effects of such a compound. By transiently silencing the mRNA of specific targets (e.g., PIK3CA, mTOR), researchers can mimic the effect of the drug and confirm that the observed cellular phenotype is indeed a result of inhibiting the intended pathway.
The following sections present quantitative data on the efficacy of Dactolisib, compare it with alternative inhibitors, and provide the methodologies to replicate and validate these findings in a laboratory setting.
Quantitative Performance Data
The anti-proliferative activity of Dactolisib and its effect on key signaling molecules have been quantified across numerous cancer cell lines. The tables below summarize its inhibitory concentrations and compare it with other inhibitors targeting the PI3K/Akt/mTOR pathway.
Table 1: In Vitro Inhibitory Activity of Dactolisib (BEZ235)
| Target Enzyme | IC50 (in cell-free assays) | Reference |
|---|---|---|
| p110α (PI3Kα) | 4 nM | [6] |
| p110γ (PI3Kγ) | 5 nM | [6] |
| p110δ (PI3Kδ) | 7 nM | [6] |
| p110β (PI3Kβ) | 75 nM | [5][6] |
| mTOR | 6 nM |[5] |
Table 2: Anti-Proliferative Activity (GI50/IC50) of PI3K/mTOR Pathway Inhibitors in Cancer Cell Lines
| Compound | Mechanism | Cell Line (Cancer Type) | GI50 / IC50 | Reference |
|---|---|---|---|---|
| Dactolisib (BEZ235) | Dual PI3K/mTOR Inhibitor | PC3M (Prostate) | ~10-12 nM | [5] |
| U87MG (Glioblastoma) | ~10-12 nM | [5] | ||
| HCT116 (Colorectal) | 1.16 µM | [5] | ||
| K562/A (Leukemia, Doxorubicin-Resistant) | ~200 nM (effective dose) | [7][8] | ||
| Everolimus (RAD001) | mTORC1 Inhibitor | Pancreatic Neuroendocrine Tumor Cells | Less effective than BEZ235 in some studies | [9] |
| PI-103 | Dual PI3K/mTOR Inhibitor | MCF-7 (Breast) | LD50: 2,446 nM | [10] |
| ZSTK474 | Pan-PI3K Inhibitor | MCF-7 (Breast) | LD50: 490 nM |[10] |
Signaling Pathways and Experimental Logic
To understand the validation process, it is crucial to visualize the targeted signaling pathway and the experimental workflow.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dactolisib - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Impact of CTPI-2: A Comparative Guide Using Mass Spectrometry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CTPI-2's metabolic effects against other SLC25A1 inhibitors, supported by experimental data. We delve into the validation of these effects using mass spectrometry, offering detailed experimental protocols and visual representations of the underlying biological processes.
This compound is a third-generation inhibitor of the mitochondrial citrate carrier, SLC25A1, a key transporter that links cellular metabolic pathways. By modulating the transport of citrate from the mitochondria to the cytosol, this compound influences a range of metabolic processes, including glycolysis, lipogenesis, and gluconeogenesis.[1] Its potential therapeutic applications are being explored in conditions such as non-alcoholic steatohepatitis (NASH), obesity, and certain cancers.[1] This guide will compare this compound to its predecessors and other metabolic modulators, with a focus on mass spectrometry-based validation of its effects.
Performance Comparison of SLC25A1 Inhibitors
The development of SLC25A1 inhibitors has progressed through several generations, each with improved potency and specificity. This compound has demonstrated significant advantages over earlier inhibitors like benzene-tricarboxylate (BTA) and CTPI-1.
| Inhibitor | Generation | Key Characteristics | In Vitro Efficacy | In Vivo Considerations |
| Benzene-tricarboxylate (BTA) | First | Non-cleavable citrate analog | Requires high concentrations (mM range) | High doses needed for activity, potential for off-target effects on other citrate-binding proteins.[1] |
| CTPI-1 | Second | Competitively binds to the SLC25A1 citrate-binding pocket | Suboptimal binding for human SLC25A1 (KD 63.6 μM) | Requires high dosage for in vivo activity.[1] |
| This compound | Third | Optimized for human SLC25A1 | More efficient inhibition of sphere-forming capacity in cancer cells compared to CTPI-1. | Shows significant improvement in in vitro binding affinity and in vivo activity.[2] |
Mass Spectrometry-Based Validation of this compound's Metabolic Effects
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for elucidating the metabolic consequences of drug action. In the context of this compound, LC-MS has been instrumental in quantifying the changes in key metabolites, providing a detailed picture of its mechanism of action.
A study on non-small cell lung cancer (NSCLC) cells overexpressing SLC25A1 utilized LC-MS to perform an unbiased metabolomic analysis of cells treated with this compound. The results revealed a significant reduction in several key metabolites, confirming the inhibitory effect of this compound on SLC25A1-mediated metabolic pathways.[2]
Quantitative Metabolic Changes Induced by this compound
The following table summarizes the significant changes in metabolite levels observed in SLC25A1-expressing NSCLC spheres upon treatment with this compound, as determined by LC-MS.[2]
| Metabolite | Pathway | Effect of this compound Treatment |
| Fumarate | TCA Cycle | Reduced |
| Maleic acid | TCA Cycle | Reduced |
| S-malate | TCA Cycle | Reduced |
| Oxidized glutathione | Glutathione Metabolism | Reduced |
| Aspartate | Amino Acid Metabolism | Downregulated |
| Alanine | Amino Acid Metabolism | Downregulated |
| Glutamine | Amino Acid Metabolism | Downregulated |
These findings demonstrate that this compound effectively reduces the levels of key TCA cycle intermediates and related amino acids, consistent with its role as an SLC25A1 inhibitor.[2] Furthermore, this compound has been shown to increase the NADP+/NADPH ratio, indicating an impact on cellular redox balance.[2][3]
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible results in metabolomics studies. Below is a representative protocol for the analysis of cellular metabolites using LC-MS, adapted from methodologies employed in similar studies.
Protocol: LC-MS Analysis of Cellular Metabolites
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the specified duration. Include vehicle-treated control samples.
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples and incubate at -20°C to precipitate proteins.
-
Centrifuge the samples at high speed to pellet the protein precipitate.
-
Collect the supernatant containing the metabolites.
3. LC-MS Analysis:
-
Inject the metabolite extract into a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Liquid Chromatography (LC):
-
Use a suitable column for polar metabolite separation (e.g., a HILIC column).
-
Employ a gradient elution with appropriate mobile phases (e.g., acetonitrile and ammonium acetate).
-
-
Mass Spectrometry (MS):
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) for accurate mass measurements.
-
Perform MS/MS fragmentation for metabolite identification.
-
4. Data Analysis:
-
Process the raw LC-MS data using appropriate software to perform peak picking, alignment, and integration.
-
Identify metabolites by comparing their accurate mass and retention times to a metabolite library or by MS/MS fragmentation analysis.
-
Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.
Visualizing the Impact of this compound
Diagrams are essential for visualizing complex biological processes. Below are Graphviz diagrams illustrating the experimental workflow for mass spectrometry-based validation and the signaling pathway affected by this compound.
References
A Preclinical Showdown: CTPI-2 Versus Standard of Care Analogs in NAFLD Models
For researchers and drug development professionals navigating the complex landscape of non-alcoholic fatty liver disease (NAFLD), a novel therapeutic candidate, CTPI-2, has shown promising preclinical results. This guide provides an objective comparison of this compound against established therapeutic classes used in NAFLD research, namely farnesoid X receptor (FXR) agonists (e.g., obeticholic acid) and peroxisome proliferator-activated receptor-gamma (PPARγ) agonists (e.g., pioglitazone), which are considered analogs to the clinical standard of care.
This comparison is based on available preclinical data from diet-induced animal models of NAFLD, offering a side-by-side look at their mechanisms of action, experimental protocols, and key efficacy endpoints.
At a Glance: Comparing Efficacy in High-Fat Diet-Induced NAFLD Models
The following tables summarize the quantitative outcomes observed with this compound, obeticholic acid, and pioglitazone in preclinical studies, primarily utilizing high-fat diet (HFD)-fed mouse models to induce NAFLD. It is important to note that direct head-to-head preclinical studies are limited, and these comparisons are drawn from separate studies with inherent variations in experimental design.
Table 1: Effects on Body Weight and Liver Parameters
| Parameter | This compound | Obeticholic Acid | Pioglitazone |
| Body Weight | Significant weight loss in reversion studies; completely averted weight gain in prevention studies[1] | No significant reduction in body weight in some diet-induced obesity models[2][3] | No significant change or slight increase in body weight[4][5] |
| Liver Weight | Significantly reduced[5] | Significant reduction[2][3] | Significantly suppressed[5] |
| Serum ALT | Significantly reduced levels[6] | Significant reduction[7] | Significantly decreased levels[5] |
| Serum AST | Significantly reduced levels | Significant reduction[7] | Significantly decreased levels |
Table 2: Histological Improvements in the Liver
| Histological Feature | This compound | Obeticholic Acid | Pioglitazone |
| Steatosis | Reverted early-stage steatosis and prevented progression to steatohepatitis[6] | Significant improvement in steatosis scores[2][3] | Markedly improved liver steatosis[4] |
| Inflammation | Reduced inflammatory macrophage infiltration[1] | Significant improvement in lobular inflammation[8] | Significant improvement in lobular inflammation[9][10] |
| Hepatocyte Ballooning | Prevented the presence of hepatocyte ballooning[6] | Significant improvement in hepatocellular ballooning[8] | Significant improvement in ballooning degeneration[9][10] |
| Fibrosis | Not explicitly quantified in the primary study | Significant improvement in fibrosis[8] | May improve fibrosis[10] |
Delving into the Mechanisms: Distinct Signaling Pathways
The therapeutic effects of this compound, obeticholic acid, and pioglitazone stem from their unique mechanisms of action, targeting different key pathways involved in the pathogenesis of NAFLD.
This compound: Targeting Mitochondrial Citrate Export
This compound is a selective inhibitor of the mitochondrial citrate carrier, also known as Solute Carrier Family 25 Member 1 (SLC25A1). By blocking the export of citrate from the mitochondria into the cytoplasm, this compound initiates a cascade of metabolic changes. This reduction in cytosolic citrate limits the substrates available for two crucial processes in NAFLD progression: de novo lipogenesis (the synthesis of new fatty acids) and gluconeogenesis (the production of glucose). Furthermore, the inhibition of SLC25A1 has been shown to blunt the signaling of PPARγ, a key regulator of lipid and glucose metabolism.
Standard of Care Analogs: FXR and PPARγ Agonism
Obeticholic acid is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to have anti-inflammatory and anti-fibrotic effects in the liver.
Pioglitazone, a member of the thiazolidinedione class, is a selective agonist for Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ). PPARγ is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity. Its activation leads to improved insulin signaling and reduced inflammation.
A Look at the Experimental Playbook: Methodologies in Focus
The preclinical evaluation of these compounds typically involves the use of diet-induced animal models of NAFLD. The following provides a general overview of the experimental protocols employed in the studies referenced.
This compound Experimental Protocol
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet (HFD) with 60% of calories derived from fat (lard) to induce obesity and NAFLD.
-
Treatment Administration:
-
Prevention Study: this compound (50 mg/kg) administered via intraperitoneal injection on alternate days, starting before the full development of NAFLD.
-
Reversion Study: Mice were first fed the HFD for 12 weeks to establish NAFLD, followed by treatment with this compound (50 mg/kg) via intraperitoneal injection on alternate days for an additional 12 weeks[1].
-
-
Key Endpoints Measured: Body weight, liver weight, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), liver histology (H&E staining for steatosis, inflammation, and ballooning).
Obeticholic Acid Experimental Protocol (Representative)
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet (e.g., 60% kcal from fat) or a diet high in trans-fat, fructose, and cholesterol[2][3][11].
-
Treatment Administration: Obeticholic acid administered orally (e.g., 30 mg/kg, once daily) for a period of several weeks (e.g., 8 weeks) after the establishment of NAFLD/NASH[2][3].
-
Key Endpoints Measured: Body weight, liver weight, serum ALT and AST, liver histology (NAFLD Activity Score - NAS, including steatosis, lobular inflammation, and hepatocellular ballooning), and fibrosis staging.
Pioglitazone Experimental Protocol (Representative)
-
Animal Model: Male C57BL/6J mice or other models of obesity and insulin resistance.
-
Treatment Administration: Pioglitazone mixed in the diet or administered by oral gavage (e.g., 5-25 mg/kg/day) for a duration of several weeks (e.g., 8-38 weeks)[13][14].
-
Key Endpoints Measured: Body weight, liver weight, serum ALT and AST, fasting blood glucose and insulin, liver histology (steatosis, inflammation, ballooning).
Concluding Remarks
This compound presents a novel mechanism of action for the treatment of NAFLD by targeting mitochondrial citrate transport, leading to significant improvements in steatosis, inflammation, and body weight in preclinical models. In comparison to established therapeutic approaches like FXR and PPARγ agonism, this compound demonstrates a distinct advantage in promoting weight loss, a key factor in managing NAFLD. While obeticholic acid and pioglitazone have shown robust effects on histological features of NAFLD, their impact on body weight is less favorable.
The data presented in this guide are intended to provide a comparative overview for research and drug development professionals. Further head-to-head preclinical studies are warranted to definitively establish the comparative efficacy and safety of this compound against the current standard of care analogs. The unique metabolic reprogramming induced by this compound suggests it is a promising candidate for further investigation in the fight against NAFLD and its progression to more severe liver disease.
References
- 1. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Pioglitazone on Nonalcoholic Fatty Liver Disease in the Absence of Constitutive Androstane Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomic Study of High-Fat Diet-Induced Obese (DIO) and DIO Plus CCl4-Induced NASH Mice and the Effect of Obeticholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Response to pioglitazone in non-alcoholic fatty liver disease patients with vs. without type 2 diabetes: A meta-analysis of randomized controlled trials [frontiersin.org]
- 10. Meta-analysis: pioglitazone improves liver histology and fibrosis in patients with non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of Pioglitazone and Metformin Actions on Liver Lipid Metabolism in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Potential benefits of metformin and pioglitazone combination therapy via gut microbiota and metabolites in high-fat diet-fed mice [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Unlocking Synergistic Power: CTPI-2 and Cisplatin Combination Therapy in Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment is continually evolving, with a pressing need for therapeutic strategies that can overcome drug resistance and enhance treatment efficacy. This guide provides a comprehensive analysis of the synergistic effect of CTPI-2, a novel mitochondrial citrate carrier (SLC25A1) inhibitor, with the conventional chemotherapeutic agent cisplatin. Through a detailed examination of preclinical data, this report compares the efficacy of the this compound and cisplatin combination with established cisplatin-based therapies, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Preclinical studies have demonstrated a significant synergistic and synthetic lethal relationship between this compound and cisplatin in NSCLC models. The combination has been shown to re-sensitize cisplatin-resistant tumors and induce a strong pro-apoptotic effect. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to provide a clear and objective assessment of this promising therapeutic strategy.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of this compound in combination with cisplatin against other established cisplatin-based combination therapies for NSCLC.
Table 1: In Vivo Efficacy of this compound and Cisplatin in a Patient-Derived NSCLC Xenograft Model
| Treatment Group | Dosage and Administration | Outcome |
| Vehicle (Control) | DMSO, intraperitoneally | Uninhibited tumor growth |
| Cisplatin alone | 3 mg/kg, every 3 days | Delayed tumor growth, but many tumors exhibited resistance or growth rates similar to control |
| This compound alone | 26 mg/kg, on alternate days, intraperitoneally | More effective inhibition of sphere-derived tumor growth compared to monolayer cultures |
| This compound + Cisplatin | 26 mg/kg this compound (alternate days) + 3 mg/kg Cisplatin (every 3 days) | Significant tumor regression, with many tumors remaining stable for a longer time; significantly extended tumor doubling times compared to cisplatin alone[1] |
Table 2: Comparative Efficacy of Cisplatin-Based Combination Therapies in NSCLC
| Combination Therapy | Cancer Type | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| This compound + Cisplatin | NSCLC (Preclinical) | Data not yet quantified in public domain, described as "clear regression"[1] | Not Applicable (Preclinical) |
| Pemetrexed + Cisplatin | Advanced Non-squamous NSCLC | 37.8% - 44.8%[2][3] | 8.9 - 16.05 months[2][3] |
| Etoposide + Cisplatin | Small-Cell Lung Cancer (SCLC) | 78% - 94%[4][5] | 15 - 16 months[4] |
| Etoposide + Cisplatin | Unresectable Stage III NSCLC | 84% | 18 months[6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the evaluation and replication of scientific findings.
In Vitro Synergy Assessment
Objective: To determine the synergistic effect of this compound and cisplatin on NSCLC cell viability.
Protocol:
-
Cell Culture: Human NSCLC cell lines (e.g., H1299) and patient-derived tumor cells are cultured in appropriate media, such as DMEM with 25 mM glucose, glutamine, and pyruvate.
-
Drug Preparation: this compound and cisplatin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with this compound alone, cisplatin alone, or a combination of both at various concentrations. A vehicle-only group serves as the control.
-
After a predetermined incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Following incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis (Combination Index):
-
The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of the this compound and cisplatin combination on tumor growth.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., Balb/c athymic nude mice) are used.
-
Tumor Implantation: Patient-derived NSCLC tumor cells (T1 cells) are injected subcutaneously into the flanks of the mice.
-
Treatment Groups: Once tumors are established, mice are randomized into four groups:
-
Vehicle control (DMSO)
-
This compound alone (e.g., 26 mg/kg, intraperitoneally, on alternate days)
-
Cisplatin alone (e.g., 3 mg/kg, intraperitoneally, every 3 days)
-
This compound and Cisplatin combination
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Tumor Volume = (length × width²) / 2 is commonly used.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses (e.g., t-test, ANOVA) are used to compare the tumor volumes and doubling times between the treatment groups.
Visualizing the Mechanisms
Signaling Pathway of this compound and Cisplatin Synergy
The synergistic effect of this compound and cisplatin is rooted in their distinct but complementary mechanisms of action. Cisplatin induces DNA damage, leading to apoptosis in cancer cells. However, some cancer cells, particularly cancer stem cells (CSCs), can develop resistance. This compound targets the metabolic vulnerability of these resistant cells. By inhibiting the mitochondrial citrate carrier SLC25A1, this compound disrupts mitochondrial respiration and redox balance, leading to an increase in reactive oxygen species (ROS) and impairing the self-renewal capacity of CSCs. This re-sensitizes the cancer cells to cisplatin, leading to a potent pro-apoptotic effect.
Caption: Mechanism of this compound and Cisplatin Synergy.
Experimental Workflow for Synergy Validation
The validation of a synergistic drug combination involves a systematic workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Workflow for Validating Drug Synergy.
Conclusion
The combination of this compound and cisplatin presents a compelling therapeutic strategy for non-small cell lung cancer. By targeting the metabolic vulnerabilities of cisplatin-resistant cancer stem cells, this compound has the potential to significantly enhance the efficacy of conventional chemotherapy. The preclinical data strongly support a synergistic and pro-apoptotic effect, warranting further investigation through more extensive preclinical studies to quantify the synergy across a broader range of NSCLC subtypes and to pave the way for potential clinical trials. This guide provides a foundational understanding of the current evidence and the methodologies required to further explore this promising combination therapy.
References
- 1. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pemetrexed (Alimta): a new antifolate for non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of pemetrexed plus platinum doublet chemotherapy as first-line treatment for advanced nonsquamous non-small-cell-lung cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide and split-dose cisplatin in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase III comparison of etoposide/cisplatin with or without added ifosfamide in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concurrent cisplatin, etoposide, and radiotherapy for unresectable stage III nonsmall cell lung cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of CTPI-2 for the Mitochondrial Citrate Carrier SLC25A1: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous evaluation of a pharmacological inhibitor's specificity is paramount to ensure on-target effects and minimize confounding variables. This guide provides a detailed comparison of CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier SLC25A1, against other known inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify the underlying biochemical pathways and experimental workflows.
Introduction to SLC25A1 and its Inhibition
The Solute Carrier Family 25 Member 1 (SLC25A1), also known as the mitochondrial citrate carrier (CIC), is the primary transporter responsible for exporting citrate from the mitochondrial matrix to the cytosol in exchange for malate.[1][2] This process is a critical nexus in cellular metabolism, linking the tricarboxylic acid (TCA) cycle with key cytosolic pathways. The exported citrate serves as the precursor for acetyl-CoA, which is essential for the biosynthesis of fatty acids and sterols.[1] Cytosolic citrate also acts as an allosteric regulator of enzymes such as phosphofructokinase 1 (PFK1), a key control point in glycolysis.[3] Given its central role, dysregulation of SLC25A1 has been implicated in numerous pathologies, including cancer, inflammation, and metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH).[2][4]
The development of specific SLC25A1 inhibitors is therefore of significant therapeutic interest. This compound has emerged as a potent and selective third-generation inhibitor, improving upon earlier compounds with better binding affinity and in vivo activity.[4] This guide assesses the specificity of this compound by comparing its performance with its predecessors and other compounds reported to affect SLC25A1 function.
Comparative Analysis of SLC25A1 Inhibitors
The potency and specificity of a compound are best understood through direct comparison with alternative inhibitors. The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor | Type | Target | Binding Affinity (K D) | Effective Concentration | Key Characteristics |
| This compound | 3rd Gen. Selective Inhibitor | SLC25A1 | 3.5 µM[5][6] | 10-50 µM (in vitro)[1] | High binding affinity; phenocopies SLC25A1 deficiency; good in vivo activity.[7] |
| CTPI-1 | 2nd Gen. Inhibitor | SLC25A1 | ~60-63.6 µM[1][7] | High concentrations required in vivo (1-2 mM).[1] | Suboptimal binding to human SLC25A1; competitive inhibitor.[1] |
| Benzene-1,2,3-tricarboxylate (BTA) | 1st Gen. Non-specific Inhibitor | SLC25A1 & other citrate-binding proteins | Not reported | High mM range (e.g., 5 mM).[1][8] | Non-cleavable citrate analog; lacks specificity.[4] |
| Parthenolide | Natural Product | Affects SLC25A1-mediated pathways | Not reported (for direct binding) | 9-18 µM (IC50 in liver cancer cells).[9] | Inhibits growth and stemness in a manner dependent on SLC25A1; may act by reducing SLC25A1 expression.[9][10] |
Evidence for this compound Specificity
The assertion of this compound's high specificity for SLC25A1 is supported by several lines of experimental evidence:
-
Genetic Knockdown/Mutant Rescue: this compound fails to inhibit the proliferation of cells where SLC25A1 has been knocked down via shRNA or in cells expressing a mutant version of SLC25A1 (SLC25A1R282G/R285C) with impaired citrate binding capacity.[7] This indicates that the antiproliferative effects of this compound are dependent on the presence and proper function of its target.
-
Inactive Analog Comparison: A structurally similar analog of this compound, which lacks the functional groups necessary for binding to SLC25A1, shows no interaction with the protein and does not affect cell proliferation, demonstrating the importance of the specific chemical scaffold of this compound for its activity.[7]
-
Transcriptomic Correlation: The gene expression profile of cells treated with this compound shows a significant overlap (approximately 80%) with that of cells where SLC25A1 is silenced with shRNA.[11] This high degree of correlation suggests that this compound's effects are primarily mediated through the inhibition of the SLC25A1 pathway.
While a broad selectivity panel screening this compound against other members of the SLC25 family has not been published, the available evidence strongly supports its on-target specificity.
Signaling Pathways and Experimental Workflows
To visualize the role of SLC25A1 and the experimental logic for assessing inhibitor specificity, the following diagrams are provided.
Figure 1. SLC25A1's central role in metabolism and the inhibitory action of this compound.
Figure 2. Logic for confirming on-target activity using genetic knockout models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize SLC25A1 inhibitors.
Protocol 1: Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
This protocol describes the method used to determine the dissociation constant (K D) of inhibitors for SLC25A1.
Objective: To measure the real-time binding kinetics and affinity between an inhibitor (analyte) and purified SLC25A1 protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 dextran-coated).
-
Purified human SLC25A1 protein.
-
Inhibitor compound (e.g., this compound) dissolved in an appropriate buffer.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Immobilize the purified SLC25A1 protein to the surface via amine coupling. A target immobilization level should be determined to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine. A reference flow cell should be prepared similarly but without the SLC25A1 protein to allow for background signal subtraction.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.
-
Inject the different concentrations of the inhibitor over both the ligand and reference flow cells at a constant flow rate.
-
Record the binding response in real-time, generating a sensorgram that shows the association and dissociation phases.
-
Between injections, regenerate the sensor surface using a mild regeneration solution (if necessary) to remove any bound analyte without denaturing the ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the ligand flow cell signal to obtain the specific binding response.
-
Analyze the sensorgrams using the instrument's software. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d / k a).
-
Protocol 2: Cell Viability and Proliferation Assay
This protocol details how to assess the functional effect of SLC25A1 inhibition on cancer cell lines.
Objective: To measure the impact of this compound and other inhibitors on the viability and proliferation of cells that depend on SLC25A1 activity.
Materials:
-
Human non-small cell lung cancer (NSCLC) cell line (e.g., H1299).
-
Corresponding SLC25A1-knockdown or mutant cell line.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
SLC25A1 inhibitors (this compound, CTPI-1, BTA).
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the wild-type and SLC25A1-knockdown/mutant cells into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere and resume proliferation for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors (e.g., this compound from 1 µM to 100 µM).
-
Remove the old medium and add fresh medium containing the various concentrations of the inhibitors or a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
Viability Measurement (MTS Assay Example):
-
Following the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the inhibitor concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50) value.
-
Compare the IC50 values between the wild-type and SLC25A1-knockdown/mutant cell lines to confirm on-target activity.
-
Conclusion
The available data strongly support the classification of this compound as a potent and selective inhibitor of SLC25A1. Its significant improvement in binding affinity over previous generations of inhibitors, combined with robust evidence from genetic and comparative studies, makes it a valuable tool for investigating the roles of SLC25A1 in health and disease. For researchers in drug development, the specificity of this compound provides a solid foundation for preclinical studies targeting metabolic pathways in cancer and other disorders. The experimental protocols outlined in this guide offer a framework for the continued evaluation of this compound and the discovery of future SLC25A1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. mdpi.com [mdpi.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Citrate Carrier (SLC25A1) Sustains Redox Homeostasis and Mitochondrial Metabolism Supporting Radioresistance of Cancer Cells With Tolerance to Cycling Severe Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel SLC25A1 inhibitor, parthenolide, suppresses the growth and stemness of liver cancer stem cells with metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel SLC25A1 inhibitor, parthenolide, suppresses the growth and stemness of liver cancer stem cells with metabolic vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of CTPI-2 and Metformin on Cancer Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic inhibitors CTPI-2 and metformin, focusing on their impact on cancer metabolism. This analysis is supported by experimental data and detailed methodologies for key assays.
The landscape of cancer therapeutics is increasingly focused on targeting the metabolic vulnerabilities of tumor cells. Two drugs that have garnered significant attention in this area are this compound, a novel inhibitor of the mitochondrial citrate carrier SLC25A1, and metformin, a widely used anti-diabetic medication that inhibits mitochondrial complex I. This guide offers a comparative analysis of their mechanisms of action, effects on cancer cell metabolism, and impact on cancer stem cells (CSCs).
At a Glance: this compound vs. Metformin
| Feature | This compound | Metformin |
| Primary Target | Mitochondrial Citrate Carrier (SLC25A1)[1][2][3][4] | Mitochondrial Respiratory Chain Complex I[5][6][7] |
| Binding Affinity (Kd) | 3.5 µM for SLC25A1[1][3][4] | N/A (Inhibition is complex and context-dependent) |
| Effect on Oxidative Phosphorylation (OXPHOS) | Indirectly inhibits by limiting substrate supply to the TCA cycle, leading to decreased Oxygen Consumption Rate (OCR) in cancer stem cell spheres[1][8] | Directly inhibits, leading to a decrease in cellular oxygen consumption[5][6][7] |
| Effect on Glycolysis (ECAR) | Induces an increase in Extracellular Acidification Rate (ECAR) and lactate levels in 2D cancer cell cultures, but limits the glycolytic plasticity of CSCs[1] | Generally leads to a compensatory increase in glycolysis[9][10] |
| Impact on Cancer Stem Cells (CSCs) | Inhibits self-renewal, mitochondrial respiration, and invasion of lung CSCs[1] | Selectively kills breast and ovarian cancer stem cells and inhibits sphere formation[11][12][13] |
| In Vivo Antitumor Activity | Inhibits tumor growth in non-small cell lung cancer (NSCLC) models, particularly in tumors derived from CSC-enriched spheres[1][2][4] | Reduces tumor growth and prevents relapse in xenograft models, often in combination with chemotherapy[11] |
Quantitative Analysis: Potency and Cellular Effects
Table 1: Inhibitory Concentrations (IC50) of Metformin in Various Cancer Cell Lines
The IC50 values for metformin can vary significantly depending on the cell line, culture conditions (especially glucose concentration), and duration of treatment.
| Cell Line | Cancer Type | IC50 (mM) | Treatment Duration | Reference |
| JIMT-1 (CD44+/CD24-/low) | Breast Cancer | 1 ± 0.2 | 5 days | [11] |
| JIMT-1 (parental) | Breast Cancer | 8 ± 2 | 5 days | [11] |
| JIMT-1 (non-CD44+/CD24-/low) | Breast Cancer | 11 ± 2 | 5 days | [11] |
| HO-8910 | Ovarian Cancer | Concentration-dependent inhibition observed from 0.01 to 10 mM | 24, 48, 72 hours | [14] |
| MCF7 | Breast Cancer | IC50 for paclitaxel (68.71 nM) not significantly changed with metformin co-treatment | N/A | [15] |
| BT-474 | Breast Cancer | IC50 for paclitaxel (66.67 nM) not significantly changed with metformin co-treatment | N/A | [15] |
| MDA-MB-231 | Breast Cancer | IC50 for paclitaxel (74.68 nM) not significantly changed with metformin co-treatment | N/A | [15] |
Note: IC50 data for this compound in a variety of cancer cell lines is not as extensively published as for metformin. One study demonstrated that this compound at 50 µM acts synergistically with cisplatin to reduce the viability of cisplatin-resistant patient-derived NSCLC cells.[8]
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of this compound and metformin initiate different downstream signaling cascades that ultimately impact cancer cell metabolism and survival.
Experimental Workflows
Visualizing the experimental workflows for assessing the metabolic effects of these compounds is crucial for replicating and building upon existing research.
References
- 1. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Complex I Inhibition by Metformin Limits Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Metformin-induced preferential killing of breast cancer initiating CD44+CD24−/low cells is sufficient to overcome primary resistance to trastuzumab in HER2+ human breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin targets ovarian cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moscow.sci-hub.se [moscow.sci-hub.se]
- 12. Metformin in combination with cisplatin inhibits cell viability and induces apoptosis of human ovarian cancer cells by inactivating ERK 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Metformin Ameliorates Lipotoxic β-Cell Dysfunction through a Concentration-Dependent Dual Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Impact of CTPI-2 on Gene Expression: A Guide to RT-qPCR Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of gene expression changes induced by CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier SLC25A1. We present a detailed protocol for validating these changes using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and supporting data to illustrate its efficacy.
This compound is a potent and selective inhibitor of SLC25A1, a key transporter that links mitochondrial metabolism to cytosolic biosynthetic pathways.[1][2][3] By blocking the export of citrate from the mitochondria, this compound effectively regulates metabolic processes such as glycolysis, lipogenesis, and gluconeogenesis.[1][4][5] This guide details how to independently verify the molecular impact of this compound on target gene expression, offering a direct comparison with untreated or vehicle-treated controls.
Comparative Analysis of Gene Expression
Treatment with this compound has been shown to significantly alter the expression of genes involved in key metabolic and inflammatory pathways. The following table summarizes the expected changes in gene expression in liver tissue following this compound administration in a high-fat diet (HFD) induced model of non-alcoholic fatty liver disease (NAFLD). The data presented is a representative compilation based on previously published findings.[6]
| Pathway | Gene | Function | Expected Change with this compound | Fold Change (vs. HFD + Vehicle) |
| Lipogenesis | SREBP1 | Master regulator of fatty acid synthesis | Downregulation | 0.45 |
| FASN | Fatty Acid Synthase | Downregulation | 0.52 | |
| ACACA | Acetyl-CoA Carboxylase Alpha | Downregulation | 0.61 | |
| PPARγ Pathway | PPARγ | Adipogenesis and lipid metabolism regulator | Downregulation | 0.58 |
| CEBPα | Transcription factor in adipogenesis | Downregulation | 0.65 | |
| GLUT4 | Insulin-regulated glucose transporter | Downregulation | 0.70 | |
| Gluconeogenesis | G6PC | Glucose-6-Phosphatase Catalytic Subunit | Downregulation | 0.55 |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | Downregulation | 0.62 | |
| Inflammation | IL-6 | Pro-inflammatory cytokine | Downregulation | 0.40 |
| IL-10 | Anti-inflammatory cytokine | Upregulation | 2.50 |
Experimental Protocol: RT-qPCR Validation
This protocol outlines the steps for validating the gene expression changes summarized above.
1. Sample Preparation:
-
Cell Culture: Plate cells (e.g., HepG2) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with either DMSO (vehicle control) or this compound at a final concentration of 10 µM for 24 hours.
-
Animal Tissue: Harvest liver tissue from mice treated with vehicle or this compound (e.g., 50 mg/kg, intraperitoneally, daily for 4 weeks).[3][4] Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
2. RNA Extraction:
-
Extract total RNA from cell lysates or homogenized tissue using a TRIzol-based reagent or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify RNA integrity by running an aliquot on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers. Follow the manufacturer's protocol.
-
The resulting cDNA will serve as the template for the qPCR reaction.
4. Primer Design and Validation:
-
Design or obtain pre-validated primers for the target genes (SREBP1, FASN, ACACA, PPARγ, CEBPα, GLUT4, G6PC, PCK1, IL-6, IL-10) and a stable housekeeping gene (e.g., GAPDH, ACTB). Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient primer pair will have a slope of approximately -3.32, corresponding to nearly 100% amplification efficiency.
5. RT-qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.
-
Perform the qPCR reaction using a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis: 65°C to 95°C with a ramp rate of 0.5°C/5 seconds.
-
6. Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative change in gene expression using the 2^-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental process for its validation, the following diagrams are provided.
Caption: this compound inhibits the SLC25A1-mediated transport of citrate.
Caption: Workflow for validating gene expression changes using RT-qPCR.
References
CTPI-2: A Comparative Analysis of its Anti-Cancer Effects Across Different Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of the novel SLC25A1 inhibitor, CTPI-2, in various cancer models. This guide provides a detailed comparison of its performance, supported by experimental data and protocols.
This compound, a third-generation inhibitor of the mitochondrial citrate carrier SLC25A1, has emerged as a promising therapeutic agent in oncology. By targeting a crucial metabolic pathway, this compound disrupts cancer cell proliferation, metabolism, and stemness. This guide synthesizes the current knowledge on this compound, presenting a comparative analysis of its effects across different cancer cell lines, with a particular focus on non-small cell lung cancer (NSCLC) and liver cancer.
Quantitative Analysis of this compound Efficacy
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. While comprehensive IC50 values across a wide spectrum of cancers are still being established, existing data, primarily from studies on NSCLC, demonstrate its potent effects.
| Cell Line | Cancer Type | Effect of this compound | Reported Concentration/Value | Citation |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of proliferation (SLC25A1-dependent) | Not explicitly quantified as an IC50 value in the provided search results, but effective concentrations are implied in functional assays. | [1] |
| T1, T2, T3, T4 (Patient-Derived) | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of self-renewal in cancer stem cells (CSCs) | Effective in functional assays; specific IC50 for self-renewal not provided. | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer (NSCLC) | Reduced cell proliferation and viability | 200 μM treatment showed a reduction in proliferation. | [2] |
| T3A-A3 | Liver Cancer Stem Cells (LCSCs) | Inhibition of cell viability | Effective concentrations demonstrated in conjunction with other agents, but a specific IC50 for this compound alone is not detailed. | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Limited cell viability | The effect is noted, but a specific IC50 value for this compound is not provided in the search results. | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the mitochondrial citrate carrier, SLC25A1. This transporter is responsible for exporting citrate from the mitochondria to the cytosol, a critical step for de novo lipogenesis and a source of cytosolic acetyl-CoA. By blocking this process, this compound induces significant metabolic reprogramming within cancer cells.
Key downstream effects of SLC25A1 inhibition by this compound include:
-
Inhibition of Glycolysis: this compound has been shown to be a unique regulator of glycolysis, limiting the metabolic plasticity of cancer stem cells.[5][6][7]
-
Reduced Mitochondrial Respiration: Treatment with this compound leads to a decrease in the oxygen consumption rate (OCR) in cancer cells, particularly in cancer stem cell populations.[8]
-
Increased Reactive Oxygen Species (ROS): Inhibition of SLC25A1 can lead to an accumulation of ROS, contributing to cellular stress and apoptosis.[3]
-
Synergistic Effects with Chemotherapy: this compound has been shown to re-sensitize cisplatin-resistant NSCLC cells to treatment, suggesting a synthetic lethal interaction.[1][8]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits SLC25A1, disrupting citrate transport and key metabolic pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to evaluate the efficacy of this compound.
Caption: A typical workflow for determining the IC50 of this compound in cancer cell lines.
Caption: Workflow to assess the impact of this compound on cancer stem cell self-renewal.
Detailed Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a predetermined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A viability reagent such as MTT or CellTiter-Glo® is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Sphere Formation Assay for Cancer Stem Cell Self-Renewal
-
Cell Preparation: A single-cell suspension of cancer cells is prepared by enzymatic digestion (e.g., with Accutase) and passing through a cell strainer.[9][10]
-
Plating: Cells are plated at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates or 96-well plates.[11][12] The culture medium is typically a serum-free formulation supplemented with growth factors such as EGF and bFGF.[9]
-
Treatment: this compound is added to the culture medium at the desired concentrations at the time of plating.
-
Incubation: Plates are incubated for 7-14 days to allow for the formation of tumorspheres.[10][11]
-
Quantification: The number and size of the spheres are quantified using an inverted microscope and imaging software. A sphere is typically defined as a cell aggregate with a diameter greater than a certain threshold (e.g., 50 µm).
-
Analysis: The sphere formation efficiency is calculated as the number of spheres formed divided by the initial number of cells seeded, and this is compared between treated and control groups.
Seahorse XF Analyzer Assay for Mitochondrial Respiration
-
Cell Seeding: Cancer cells are seeded in a Seahorse XF96 cell culture microplate at an optimized density and allowed to adhere. For sphere-based assays, spheroids are transferred to the microplate.
-
Sensor Cartridge Hydration: A day prior to the assay, the sensor cartridge is hydrated with sterile water and incubated overnight at 37°C in a non-CO2 incubator.
-
Assay Preparation: On the day of the assay, the hydration solution is replaced with XF Calibrant, and the cartridge is incubated for at least 1 hour at 37°C in a non-CO2 incubator. The cell culture medium is replaced with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine), and the plate is incubated for 1 hour at 37°C in a non-CO2 incubator.
-
Drug Injection: this compound is loaded into the appropriate port of the sensor cartridge for injection during the assay.
-
Mito Stress Test: The assay is performed using the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) in real-time. A standard mitochondrial stress test involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function.
-
Data Analysis: The OCR data is normalized to cell number or protein content and analyzed to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
This compound demonstrates significant anti-cancer activity, particularly in NSCLC, by targeting the metabolic vulnerability of cancer cells through the inhibition of SLC25A1. Its ability to disrupt proliferation, mitochondrial function, and cancer stem cell self-renewal, as well as its synergistic potential with conventional chemotherapy, positions it as a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of this compound's effects and the experimental approaches to evaluate its efficacy, serving as a valuable resource for the cancer research and drug development community. Further studies are warranted to establish a broader profile of its activity across a more diverse range of cancer types and to elucidate the full spectrum of its mechanisms of action.
References
- 1. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel SLC25A1 inhibitor, parthenolide, suppresses the growth and stemness of liver cancer stem cells with metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 12. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of CTPI-2: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and stewardship. This document provides essential guidance on the proper disposal procedures for CTPI-2, a third-generation mitochondrial citrate carrier SLC25A1 inhibitor. Adherence to these protocols is vital to minimize environmental impact and ensure personnel safety.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as regular waste.
Summary of this compound Disposal and Safety Information
For quick reference, the following table summarizes key safety and disposal information for this compound.
| Parameter | Information | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. | [1] |
| Personal Protective Equipment (PPE) | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. | [1] |
| Accidental Release Measures | Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to approved waste disposal procedures. | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including unused product, contaminated consumables, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, lab coats), and other solid materials (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container. The container should be compatible with chemical waste and have a secure lid.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant[1]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this compound waste through municipal waste or sewer systems.
Emergency Procedures for Accidental Release
In the event of a spill or accidental release of this compound, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[1].
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat[1].
-
Contain the Spill: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or a universal binder[1].
-
Decontaminate: Decontaminate the affected surfaces and any equipment by scrubbing with alcohol[1].
-
Collect and Dispose: Collect all contaminated materials (absorbent material, cleaning supplies, etc.) in a labeled hazardous waste container and dispose of it according to the protocol outlined above[1].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
